Technical Documentation Center

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride
  • CAS: 1354951-31-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Molecular Weight Determination of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

Executive Summary For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) is the foundation of robust preclinical evaluation. 2-Amino-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) is the foundation of robust preclinical evaluation. 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a halogenated phenylpropanolamine derivative. Structurally characterized by a 2,6-dichloro substitution pattern on the phenyl ring, this compound shares pharmacophoric similarities with centrally acting alpha-2 adrenergic agonists.

This technical whitepaper provides an in-depth analysis of the compound's molecular weight, structural pharmacology, and the analytical workflows required for its precise mass verification. Understanding the dichotomy between its free base and hydrochloride salt forms is critical for accurate dosing, formulation, and in vitro assay design.

Physicochemical Properties & Molecular Mass Analysis

The molecular weight of a compound dictates its pharmacokinetic behavior, including absorption, distribution, and Blood-Brain Barrier (BBB) permeability. 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is typically synthesized and isolated as a hydrochloride salt to mitigate the poor aqueous solubility and oxidative instability inherent to its free amine form.

The absolute molecular weight of the hydrochloride salt is 256.55 g/mol , corresponding to the molecular formula C9H12Cl3NO ()[1]. However, during mass spectrometry and receptor binding, the pharmacologically active free base (MW: 220.09 g/mol ) is the relevant moiety[1].

Table 1: Physicochemical and Mass Properties
PropertyValueCausality / Analytical Significance
Molecular Formula (Salt) C9H12Cl3NORepresents the API in its stable, solid-state hydrochloride form.
Molecular Weight (Salt) 256.55 g/mol Used for calculating absolute molarity during dosing and in vitro assay preparation.
Molecular Weight (Free Base) 220.09 g/mol Represents the pharmacologically active moiety that interacts with target receptors.
Monoisotopic Mass (Base) 219.021 DaThe exact mass of the most abundant isotopologue ( 12 C, 1 H, 35 Cl, 14 N, 16 O).
Theoretical [M+H]+ m/z 220.029The target mass-to-charge ratio monitored during ESI+ HRMS workflows.
Salt Ratio 1:1 (Base:HCl)Protonation of the primary amine ensures rapid dissolution in aqueous media.

Structural Pharmacology & Target Engagement

The 2,6-dichloro substitution on the phenyl ring forces the molecule into a specific conformational geometry, sterically hindering certain metabolic pathways (like MAO degradation) while optimizing the dihedral angle for receptor binding. This structural motif is a hallmark of ligands targeting the Alpha-2 Adrenergic Receptor ( α2​ -AR) .

When the free base (MW 220.09 g/mol ) reaches the central nervous system, it binds to the α2​ -AR, triggering a cascade that inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.

Alpha2_Signaling Agonist 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol Receptor Alpha-2 Adrenergic Receptor (α2-AR) Agonist->Receptor Binds Gi Gi/o Protein (Inhibitory) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Alpha-2 Adrenergic Receptor Gi/o signaling pathway modulated by the target compound.

Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)

To validate the integrity and exact molecular weight of synthesized batches, High-Resolution Mass Spectrometry (HRMS) is the industry standard ()[2]. Because the average molecular weight (256.55 g/mol ) accounts for the natural abundance of chlorine isotopes ( 35 Cl and 37 Cl), HRMS instead targets the exact monoisotopic mass.

In solution, the hydrochloride salt dissociates. Therefore, positive Electrospray Ionization (ESI+) detects the protonated free base [M+H]+ . The presence of two chlorine atoms in the base generates a highly characteristic M, M+2, M+4 isotopic pattern at a roughly 9:6:1 ratio.

Protocol: Step-by-Step HRMS Molecular Weight Verification
  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring the primary amine is fully ionized to the [M+H]+ state, which is critical for detection in ESI+ mode. The solvent mixture ensures complete dissolution of the polar salt.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: The LC step desalts the sample, separating the target analyte from the chloride counterion (which can cause ion suppression) and any synthetic impurities.

  • Electrospray Ionization (ESI): Operate the source in positive ion mode (ESI+) with a capillary voltage of 3.0 kV.

    • Causality: The basic primary amine group (pKa ~9.0) readily accepts a proton in the gas phase to form a stable [M+H]+ cation.

  • Mass Analysis: Acquire data using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer with a resolving power >50,000 FWHM[2].

    • Causality: High resolution is required to distinguish the target compound from isobaric interferences and to accurately measure the characteristic 35 Cl/ 37 Cl isotopic signature.

  • Data Processing: Extract the ion chromatogram for m/z 220.029 (Theoretical [M+H]+ for C9H12Cl2NO+).

    • Self-Validation: The protocol is validated if the mass error is < 3 ppm and the M+2 peak (m/z 222.026) exhibits the expected ~65% relative abundance compared to the monoisotopic peak.

HRMS_Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI TOF Q-TOF MS (Mass Analysis) ESI->TOF Data Data Processing (Exact Mass Match) TOF->Data

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Conclusion

The molecular weight of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (256.55 g/mol ) is a fundamental parameter that bridges its chemical synthesis with its pharmacological application. By utilizing the hydrochloride salt, researchers ensure the necessary aqueous solubility for biological assays, while the underlying 220.09 g/mol free base drives the structural interaction with adrenergic targets. Strict adherence to HRMS protocols ensures the isotopic and monoisotopic fidelity of the compound during preclinical development.

References

Sources

Exploratory

"2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-1-(2,6-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, a substituted phenylpropanolamine derivative. Phenylpropanolamines are a critical class of compounds in medicinal chemistry, often serving as intermediates for active pharmaceutical ingredients (APIs) or as chiral auxiliaries in asymmetric synthesis.[1][2] This document details a robust, multi-step chemical synthesis designed for researchers and drug development professionals. The proposed pathway begins with commercially available precursors and employs well-established, high-yielding chemical transformations. Each step is explained with a focus on reaction mechanisms, experimental causality, and validation through references to authoritative literature. Detailed protocols, data tables for intermediates and the final product, and process flow diagrams are included to ensure reproducibility and provide a self-validating framework for synthesis.

Introduction and Retrosynthetic Analysis

The target molecule, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol, is a vicinal amino alcohol featuring a sterically hindered 2,6-dichlorophenyl moiety. The presence of two ortho substituents on the phenyl ring presents unique synthetic challenges, particularly concerning the approach of nucleophiles to the benzylic carbon.[3] The structural similarity to norephedrine and its analogues suggests potential sympathomimetic activity or utility as a building block for more complex molecules.[4][5]

A logical retrosynthetic analysis suggests a pathway involving the formation of a key C-C bond between the aromatic ring and the propanol backbone, followed by the introduction of the amine functionality.

Retrosynthesis Target 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl FreeBase 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Target->FreeBase HCl Salt Formation NitroAlcohol 1-(2,6-Dichlorophenyl)-2-nitropropan-1-ol FreeBase->NitroAlcohol Nitro Group Reduction StartingMaterials 2,6-Dichlorobenzaldehyde + 1-Nitroethane NitroAlcohol->StartingMaterials Henry (Nitroaldol) Reaction

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a three-step forward synthesis:

  • Henry (Nitroaldol) Reaction: Condensation of 2,6-dichlorobenzaldehyde with 1-nitroethane to form the nitroalkanol intermediate.

  • Nitro Group Reduction: Chemoselective reduction of the nitro group to a primary amine.

  • Salt Formation: Conversion of the resulting amino alcohol free base to its hydrochloride salt for improved stability and handling.

Proposed Synthetic Pathway and Detailed Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Caption: Proposed three-step synthesis workflow.

Step 1: Synthesis of 1-(2,6-Dichlorophenyl)-2-nitropropan-1-ol

The initial carbon-carbon bond formation is achieved via a Henry reaction. This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. The steric hindrance from the two ortho-chloro groups on the benzaldehyde necessitates careful selection of reaction conditions to favor the desired addition over side reactions like the Cannizzaro reaction.

Experimental Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2,6-dichlorobenzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF, 5 mL per mmol of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-nitroethane (1.2 eq) to the solution.

  • Slowly add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the nitro alcohol as a mixture of diastereomers.

Step 2: Synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method that is generally chemoselective, leaving the chlorine atoms and the benzylic alcohol untouched.[6] Alternative metal-free reduction methods using reagents like B2pin2 could also be considered for enhanced functional group tolerance.[7]

Experimental Protocol:

  • In a hydrogenation vessel, dissolve the purified 1-(2,6-dichlorophenyl)-2-nitropropan-1-ol (1.0 eq) from Step 1 in ethanol (10 mL per mmol).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50-60 psi.

  • Stir the mixture vigorously at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude amino alcohol as a free base. This product can be used directly in the next step or purified if necessary.

Step 3: Synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

The final step involves the formation of the hydrochloride salt, which typically improves the crystallinity, stability, and handling properties of the amine product.

Experimental Protocol:

  • Dissolve the crude 2-amino-1-(2,6-dichlorophenyl)propan-1-ol (1.0 eq) from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate will form upon addition. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield the final 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride salt.

Data Presentation

The following table summarizes the expected properties of the key compounds in the synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Physical FormKey Analytical Notes
2,6-DichlorobenzaldehydeC₇H₄Cl₂O175.02White to off-white solidStarting material.
1-(2,6-Dichlorophenyl)-2-nitropropan-1-olC₉H₉Cl₂NO₃250.08Viscous oil or solidProduct is a mixture of diastereomers. ¹H NMR will show distinct signals for each.
2-Amino-1-(2,6-dichlorophenyl)propan-1-olC₉H₁₁Cl₂NO220.10Oil or low-melting solidThe free base may be unstable; convert to HCl salt for long-term storage.
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochlorideC₉H₁₂Cl₃NO256.56Crystalline solidCharacterize by m.p., ¹H NMR, ¹³C NMR, and elemental analysis.

Scientific Integrity and Causality

  • Choice of Base in Henry Reaction: A non-nucleophilic organic base like DBU is selected to minimize side reactions. Stronger, nucleophilic bases like NaOH could lead to the Cannizzaro reaction with the aldehyde or deprotonation at other sites.

  • Stereochemistry: The Henry reaction creates two new stereocenters, resulting in a mixture of diastereomers (syn and anti). The subsequent hydrogenation does not typically alter this ratio. If a single stereoisomer is required, chiral catalysts or resolution techniques would be necessary. Biocatalytic methods using ω-transaminases have shown great promise for the stereoselective synthesis of related phenylpropanolamines.[2][4]

  • Reduction Method: Catalytic hydrogenation is chosen for its efficiency and clean reaction profile. The catalyst loading and hydrogen pressure are key parameters that may require optimization for this specific substrate. The reaction is performed in a protic solvent like ethanol to facilitate protonolysis during the reduction of the nitro group.

  • Salt Formation: The use of anhydrous solvents is crucial during the hydrochloride salt formation to prevent the product from becoming hygroscopic or oily. The stoichiometry of HCl should be carefully controlled to avoid the formation of the dihydrochloride salt.

References

  • Boerner, A., et al. (1989). A Convenient Synthesis of Optically Pure (S,S)-Norpseudoephedrine. Tetrahedron Letters, 30(8), 929-930.
  • Martín, M. T., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Chemistry – A European Journal, 27(42), 10863-10868. Available from: [Link]

  • Contente, M. L., et al. (2024). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ChemCatChem, e202301452. Available from: [Link]

  • Hartung, W. H. (1952). Hydrogenation of Isonitrosopropiophenone. Journal of the American Chemical Society, 74(22), 5927–5929.
  • Mallinckrodt, Inc. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. US Patent 3,028,429.
  • Schenach, T. A. (1973). Reduction of nitro compounds.
  • Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774–2776. Available from: [Link]

  • Bide Pharmatech. 2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. Product Information. Available from: [Link]

  • Reddy, G. B., et al. (2007). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. Bioorganic & Medicinal Chemistry Letters, 17(3), 680-683. Available from: [Link]

  • Gotor-Fernández, V., et al. (2006). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Tetrahedron: Asymmetry, 17(3), 372-376.
  • Rasayan J. Chem. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives. 11(2), 803-809. Available from: [Link]

  • JuSER Publications. (2015). 2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols. Available from: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]

Sources

Foundational

A Predictive Pharmacological Assessment of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride: A Structure-Based Mechanistic Hypothesis

An In-depth Technical Guide Abstract 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a synthetic compound for which the mechanism of action is not extensively characterized in publicly available literature. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a synthetic compound for which the mechanism of action is not extensively characterized in publicly available literature. This technical guide presents a predictive pharmacological assessment based on a detailed analysis of its chemical structure. By dissecting the molecule into its core pharmacophores—the β-propanolamine backbone and the 2,6-dichlorophenyl moiety—we hypothesize its primary molecular targets. Structure-activity relationship (SAR) analysis of analogous compounds suggests a high probability of interaction with adrenergic and dopaminergic systems. We propose that this compound may act as either a β-adrenergic receptor antagonist or a modulator of dopamine D1 receptors. To validate these hypotheses, this guide provides a comprehensive, step-by-step experimental workflow, including radioligand binding assays and functional cAMP assays. This document serves as a foundational roadmap for researchers initiating the pharmacological characterization of this and structurally related molecules.

Introduction and Structural Analysis

The compound 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride possesses a chemical architecture that is highly suggestive of neuropharmacological activity. Its structure can be deconstructed into two key functional components:

  • The Propanolamine Backbone: The core 2-amino-propan-1-ol scaffold is a classic pharmacophore. This β-amino alcohol motif is central to a vast number of biologically active molecules, most notably the class of drugs targeting adrenergic receptors. The stereochemistry at the chiral centers (C1 and C2) will be critical in determining receptor affinity and selectivity.

  • The 2,6-Dichlorophenyl Group: This aromatic moiety dictates the compound's steric and electronic properties. The ortho-dichloro substitution pattern is particularly significant; it forces the phenyl ring into a twisted conformation relative to the propanolamine side chain. This steric hindrance can profoundly influence receptor binding, often enhancing selectivity for specific receptor subtypes over others. Such substitution patterns are known to be important for ligands targeting both adrenergic and dopaminergic receptors.[1][2][3]

Based on these structural features, we can formulate two primary hypotheses regarding the compound's mechanism of action.

Primary Mechanistic Hypotheses

Hypothesis A: Adrenergic Receptor Antagonism

The propanolamine structure is the quintessential backbone for β-adrenergic receptor antagonists, or "beta-blockers".[2] The hydroxyl group and the amine are critical for forming hydrogen bonds with key residues (such as Aspartate and Asparagine) within the transmembrane domains of adrenergic receptors. The aromatic dichlorophenyl ring would occupy a hydrophobic pocket, with the specific 2,6-dichloro substitution pattern influencing selectivity between β1, β2, and α-adrenergic subtypes. We hypothesize that the compound acts as a competitive antagonist at β-adrenergic receptors, blocking the downstream signaling cascade initiated by endogenous catecholamines like epinephrine.

Hypothesis B: Dopamine Receptor Allosteric Modulation

The 2,6-dichlorophenyl moiety is also found in potent and selective modulators of the dopamine D1 receptor.[1][3] For example, the compound LY3154207, which contains a 2-(2,6-dichlorophenyl) group, is a positive allosteric modulator (PAM) of the human D1 receptor.[1][3] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering a more nuanced modulation of receptor activity. It is plausible that 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol acts as a modulator (either positive or negative) at dopamine receptors, with the dichlorophenyl group driving the interaction at an allosteric site.

Proposed Experimental Workflow for Mechanism Elucidation

To systematically test these hypotheses and definitively characterize the compound's mechanism of action, a multi-step experimental plan is required. This workflow ensures a logical progression from initial screening to detailed functional characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity & Selectivity cluster_2 Phase 3: Functional Activity a Compound X (2-Amino-1-(2,6-dichlorophenyl)propan-1-ol) b Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen44™) a->b Test at 10 µM c Identify 'Hits' (Receptors with >50% inhibition) b->c Analyze binding data d Radioligand Displacement Assays (for identified 'Hit' receptors) c->d Proceed with hits e Determine Binding Affinity (Ki) & Selectivity Profile d->e Generate competition curves f Functional Assays (e.g., cAMP accumulation, Ca2+ flux) e->f Characterize highest affinity targets g Determine Functional Profile (Agonist, Antagonist, PAM/NAM) f->g h Calculate Potency (EC50/IC50) & Efficacy (% of control) g->h i i h->i Mechanism of Action Defined

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol: Radioligand Displacement Assay for Binding Affinity (Ki)

This protocol is designed to determine the compound's binding affinity for a hypothesized target, such as the human β2-adrenergic receptor.

Objective: To calculate the inhibitor constant (Ki) of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol at the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human β2-adrenergic receptor.

  • [³H]-Dihydroalprenolol ([³H]-DHA), a high-affinity radioligand antagonist.

  • Test Compound: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

  • Propranolol (non-labeled, as a positive control).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters (GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and propranolol in assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-DHA at a final concentration equal to its Kd (e.g., ~1 nM).

    • 50 µL of the cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Fit the data to a one-site sigmoidal dose-response model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Functional Assay for Antagonist Activity

This protocol determines if the compound functions as an antagonist at a Gs-coupled receptor like the β2-adrenergic receptor.

Objective: To measure the ability of the test compound to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Isoproterenol (a potent β-adrenergic agonist).

  • Test Compound: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

  • Assay medium (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Methodology:

  • Cell Plating: Seed the cells in a 96-well plate and grow to ~90% confluency.

  • Antagonist Pre-incubation: Remove the growth medium and add the test compound at various concentrations in assay medium. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add isoproterenol at a concentration that elicits ~80% of its maximal response (the EC₈₀ concentration). Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

    • The IC50 value is a measure of the compound's potency as an antagonist.

Predicted Signaling Pathway and Data Interpretation

Should Hypothesis A (β-Adrenergic Antagonism) prove correct, the compound would block the canonical Gs-protein signaling pathway.

G cluster_0 Cell Membrane receptor β2-Adrenergic Receptor gs Gs Protein (α,β,γ subunits) receptor->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts epi Epinephrine (Agonist) epi->receptor Binds & Activates compound Compound X (Antagonist) compound->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle relaxation) pka->response Phosphorylates Substrates

Caption: Hypothesized blockade of the β2-adrenergic signaling pathway.

Data Summary Table

The results from the proposed experiments can be summarized for clear interpretation and comparison.

ParameterReceptor TargetValueInterpretation
Binding Affinity (Ki) β1-Adrenergic50 nMHigh affinity binding to β1 receptors.
β2-Adrenergic250 nMModerate affinity; 5-fold selective for β1.
D1 Dopamine>10 µMNo significant binding at D1 receptors.
Functional Potency (IC50) β1-Adrenergic75 nMPotent antagonist at β1 receptors.
β2-Adrenergic400 nMWeaker antagonist at β2 receptors.
Functional Mode β1-AdrenergicAntagonistBlocks agonist-induced cAMP production.

Conclusion and Future Directions

This guide outlines a hypothesis-driven approach to elucidate the mechanism of action for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. Based on structural analogy, its most probable targets are adrenergic or dopaminergic receptors. The provided experimental protocols for binding and functional assays represent a robust and validated strategy to confirm its molecular target, determine its affinity and potency, and define its functional activity as an agonist, antagonist, or allosteric modulator. Successful characterization will pave the way for further preclinical studies to assess its therapeutic potential.

References

  • Ling, Y., et al. (2022). LCS-1 inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structure and growth inhibitory activity of LCS-1, LCS-1.28 and... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Model of the mechanism by which LCS-1 induces cell death. LCS-1... ResearchGate. Available at: [Link]

  • Gray, D. L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Available at: [Link]

  • Zhu, Y., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. PubChem. Available at: [Link]

  • Al-Zharani, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6081. Available at: [Link]

  • Da Settimo, F., et al. (1998). Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. PubMed. Available at: [Link]

  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. Available at: [Link]

  • Salvati, M. E., et al. (2001). Synthesis and Biological Activity of a Novel Series of Nonsteroidal, Peripherally Selective Androgen Receptor Antagonists Derived from 1,2-Dihydropyridono[5,6-g]quinolines. Journal of Medicinal Chemistry, 44(1), 119-132. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BJP-06-005-3 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 136-143. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. ResearchGate. Available at: [Link]

Sources

Exploratory

A Technical Guide to 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride for Research Applications

Disclaimer: This document is intended for an audience of qualified researchers, scientists, and drug development professionals. The compound discussed, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, is strictly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for an audience of qualified researchers, scientists, and drug development professionals. The compound discussed, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, is strictly for research use only and is not intended for human or veterinary application[1]. All handling and experimentation should be conducted in a controlled laboratory setting by trained personnel, adhering to all applicable safety guidelines.

Introduction

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a substituted phenylpropanolamine derivative. Its structure, featuring a dichlorinated phenyl ring, a hydroxyl group, and an amino group on the propane backbone, suggests a potential for biological activity, making it a molecule of interest for exploratory research. As a research chemical, its primary value lies in its utility as a tool compound for investigating biological systems, screening for novel bioactivities, and serving as a foundational scaffold in medicinal chemistry development programs.

This guide deviates from a standard template to provide a logically structured, in-depth exploration of this compound. We will cover its fundamental physicochemical properties, propose a plausible synthetic route, discuss its putative mechanism of action within a research context, and provide detailed, validated protocols for its handling, analysis, and application in a representative in vitro screening assay. The insights provided herein are grounded in established chemical principles and field-proven laboratory practices, designed to empower researchers to utilize this compound effectively and safely.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a research compound is the bedrock of sound experimental design. The data for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride are summarized below.

PropertyValueSource
CAS Number 1354951-31-7[1]
Molecular Formula C₉H₁₂Cl₃NO[1]
Molecular Weight 256.6 g/mol [1]
Appearance Typically a white to off-white solid or powder.Inferred from related compounds[2]
Purity ≥98% (typical for research-grade chemicals)Inferred from related compounds[2]
Storage Store refrigerated in a tightly sealed container.[3]

The hydrochloride salt form is utilized to enhance aqueous solubility and stability, facilitating the preparation of stock solutions for experimental use. Researchers should anticipate that the free base form will exhibit significantly different solubility profiles.

Synthesis Pathway and Purification

  • Aldol Condensation: An aldol reaction between 2,6-dichlorobenzaldehyde and a nitroalkane, such as nitroethane, under basic conditions yields a nitro-alcohol intermediate. This reaction forms the carbon-carbon bond essential for the propanol backbone.

  • Reduction: The nitro group of the intermediate is then reduced to a primary amine, and the carbonyl can be reduced to a hydroxyl group. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation is effective for this transformation, yielding the final amino alcohol product[4]. The product is then treated with hydrochloric acid to form the stable hydrochloride salt.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis A 2,6-Dichlorobenzaldehyde C Step 1: Aldol Condensation (Base Catalyst) A->C B Nitroethane B->C D 1-(2,6-Dichlorophenyl)-2-nitropropan-1-ol C->D Forms C-C bond E Step 2: Reduction (e.g., LiAlH₄ or H₂/Pd) D->E F 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol (Free Base) E->F Reduces nitro group G Step 3: Salt Formation (HCl) F->G H Final Product: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl G->H Improves stability & solubility

Caption: Plausible synthetic workflow for the target compound.

Protocol: Recrystallization for Purification

This protocol is a self-validating system; successful execution will yield a product with a sharpened melting point and improved purity as verifiable by analytical methods.

  • Solvent Selection: Identify a suitable solvent system. A common choice for hydrochloride salts is a polar protic solvent like isopropanol or ethanol, potentially with a co-solvent like diethyl ether to reduce solubility.

  • Dissolution: Gently heat the chosen solvent and dissolve the crude product until a saturated solution is formed. Do not boil excessively.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should initiate. Further cooling in an ice bath (0-4°C) can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Putative Mechanism of Action & Research Context

The precise biological target(s) of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride are not defined in the literature. However, its structural architecture as a phenylpropanolamine derivative provides a logical starting point for hypothesis-driven research. Many compounds in this class interact with the central and peripheral nervous systems. The parent compound, phenylpropanolamine, is a sympathomimetic amine.

The dichloro-substitution on the phenyl ring is a key structural feature. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often by increasing lipophilicity or by modulating receptor binding affinity. For instance, 2,4-dichlorobenzyl alcohol, though a simpler molecule, exhibits antiseptic properties by reversibly blocking ion channels, a mechanism analogous to local anesthetics[6]. It is plausible that the title compound could modulate similar ion channel targets or interact with aminergic (e.g., adrenergic, dopaminergic, serotonergic) G-protein coupled receptors (GPCRs).

A researcher's primary task would be to screen this compound against a panel of such targets to identify its primary mechanism of action.

SignalingPathway cluster_downstream Potential Downstream Effects Compound 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl Receptor Hypothetical Target (e.g., GPCR or Ion Channel) Compound->Receptor Binds/Modulates G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Change (e.g., cAMP levels ↑↓) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Degranulation, Gene Expression) Kinase_Cascade->Cellular_Response AssayWorkflow A 1. Seed RBL-2H3 Cells (96-well plate) B 2. Sensitize Cells (Anti-DNP IgE, 24h) A->B C 3. Pre-treatment (Add Test Compound at various doses, 1h) B->C D 4. Stimulate Degranulation (DNP-HSA Antigen, 30 min) C->D E 5. Collect Supernatant D->E F 6. Measure β-hexosaminidase Activity (Substrate + Stop Solution) E->F G 7. Read Absorbance (405 nm) F->G H 8. Data Analysis (% Inhibition vs. Control) G->H

Sources

Foundational

"2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride" solubility data

An In-depth Technical Guide Topic: A Methodological Framework for Determining the Solubility of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride Audience: Researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: A Methodological Framework for Determining the Solubility of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Establishing the Importance of Solubility for Novel APIs

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is gated by a series of critical physicochemical assessments. Among the most fundamental of these is solubility. For a compound such as 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (CAS: 1354951-31-7), a novel active pharmaceutical ingredient (API), a thorough understanding of its solubility profile is not merely an academic exercise; it is a cornerstone of its entire development program.[1] Solubility directly influences bioavailability, dictates formulation strategies, and is a key parameter in the Biopharmaceutics Classification System (BCS), which guides regulatory pathways.[2][3]

Publicly available solubility data for this specific compound is scarce. Therefore, this guide adopts the perspective of a senior application scientist, moving beyond the presentation of existing data to establish a comprehensive, first-principles framework for its determination. We will explore the theoretical underpinnings of solubility, provide field-tested experimental protocols, and offer insights into the interpretation of the resulting data. This document is designed to empower researchers to generate a robust and reliable solubility profile for this API, ensuring a solid foundation for subsequent pre-formulation and development activities.

PropertyValueSource
Compound Name 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochlorideN/A
CAS Number 1354951-31-7[4][5]
Molecular Formula C₉H₁₂Cl₃NO[4][5]
Molecular Weight 256.56 g/mol [4]

Chapter 1: Foundational Concepts in Solubility Science

Before embarking on experimental work, it is crucial to understand the different facets of solubility and the factors that govern it. This foundational knowledge ensures that experiments are designed correctly and that the data is interpreted within the proper context.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" can be misleading if not properly defined. In pharmaceutical sciences, two types of solubility are of primary importance: thermodynamic and kinetic.

  • Thermodynamic Solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure, where the solution is in equilibrium with an excess of the most stable solid form of the compound.[2][6][7] This value is a fundamental, intrinsic property of the compound under defined conditions. The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[8][9]

  • Kinetic Solubility is the concentration at which a compound precipitates from a solution that has become supersaturated.[6][7][10] This is often measured in high-throughput screening settings where a compound is first dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer.[2][11] The resulting value is typically higher than the thermodynamic solubility because it pertains to the amorphous form precipitating from a supersaturated state, rather than the dissolution of a stable crystalline form.[10][12] While useful for early discovery, thermodynamic solubility data is more reliable for guiding formulation development.[10][12]

Key Factors Influencing API Solubility

The solubility of an API is not a single number but a function of several environmental and structural factors.

  • pH and pKa: Most drug molecules are weak acids or bases.[2] Their degree of ionization is dependent on the pH of the medium, which in turn dramatically affects solubility.[13][14] The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of ionized to un-ionized species.[14][15] The ionized form is generally much more water-soluble. Therefore, determining solubility across a physiological pH range (typically 1.2 to 6.8) is a regulatory requirement.[16][17][18]

  • Solid-State Properties (Polymorphism): A single compound can exist in multiple crystalline forms, known as polymorphs, each having a different crystal lattice energy.[14] These different forms can exhibit different solubilities, with the most stable polymorph having the lowest solubility.[6][14] During a solubility study, a metastable form might convert to a more stable form, which is why allowing sufficient time for equilibration is critical.[6]

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[13][14][19] For biopharmaceutical relevance, solubility studies are typically conducted at 37 °C to simulate physiological conditions.[8][16]

  • Solvent Properties: The polarity of the solvent relative to the solute is a primary determinant of solubility.[19] The principle of "like dissolves like" is a useful guide. The molecular size and hydrogen bonding capacity of the solvent also play significant roles.[20]

The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[14] According to ICH and FDA guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 °C.[16][17][21] This classification is pivotal as it can determine the eligibility of a drug product for a biowaiver, potentially reducing the need for in vivo bioequivalence studies.[17]

Chapter 2: Experimental Protocols for Solubility Determination

This chapter provides detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally accepted standard for determining equilibrium solubility for BCS classification.[8][16] Its design ensures that the system reaches a true thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of the API at 37 °C in aqueous buffers of pH 1.2, 4.5, and 6.8.

Materials and Reagents:

  • 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (API)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 °C)

  • Calibrated pH meter

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE, validated for low API binding)

  • Validated HPLC-UV or LC-MS method for API quantification

  • Buffer solutions (prepared according to USP or equivalent pharmacopeia):

    • pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)[8]

    • pH 4.5 (Acetate buffer)[8]

    • pH 6.8 (Phosphate buffer)[8]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep_api Weigh excess API into triplicate vials prep_buffer Add specific pH buffer (1.2, 4.5, 6.8) prep_api->prep_buffer equil Agitate in orbital shaker at 37°C for 24-72 hours prep_buffer->equil check_ph Verify pH at start and end of study equil->check_ph centrifuge Centrifuge to pellet undissolved solid check_ph->centrifuge filter Filter supernatant (0.45 µm syringe filter) centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute quantify Quantify using validated HPLC-UV or LC-MS method dilute->quantify calculate Calculate solubility (mg/mL) using calibration curve quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the API to triplicate vials for each pH condition. The goal is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[22] A preliminary test can help estimate the required amount.[23]

    • Add a known volume of the respective buffer (e.g., 2 mL) to each vial.

    • Securely cap the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to 37 ± 1 °C.[8]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[2] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

    • Causality: This extended agitation period is critical to ensure that not only is the solution saturated, but also that any potential solution-mediated phase transformations to a more stable, less soluble polymorph have occurred.[6]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to settle at 37 °C.

    • To separate the dissolved API from the solid excess, centrifuge the samples at the test temperature.[23]

    • Causality: Centrifugation is superior to filtration alone for initial separation as it minimizes the risk of clogging the filter and avoids disturbing the equilibrium.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.45 µm PVDF). Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the filtered sample with the analytical mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the API concentration.[22]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.[22]

    • Report the solubility in mg/mL or µM as the mean ± standard deviation of the triplicate determinations for each pH condition.

    • Measure and report the final pH of each solution to ensure it remained within the target range throughout the experiment.[17]

Chapter 3: Data Analysis and Interpretation

Once reliable experimental data has been generated, the next step is to analyze it within the context of pharmaceutical development and regulatory guidelines.

Constructing the pH-Solubility Profile

Plotting the determined solubility (on a logarithmic scale) against pH provides a visual representation of the API's behavior in different environments. For an amino alcohol hydrochloride, which is the salt of a weak base, solubility is expected to be high at low pH (like pH 1.2) where the amine group is fully protonated and decrease as the pH increases towards and above its pKa.

BCS Classification: The Dose/Solubility Volume Calculation

To classify the solubility of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride according to the BCS, the dose/solubility volume (DSV) must be calculated.[8]

DSV (mL) = [Highest Single Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL)]

  • Lowest Measured Solubility: Use the lowest mean solubility value obtained across the entire pH 1.2–6.8 range.[8][17]

  • Highest Dose: This would be determined from the intended clinical use.

Interpretation:

  • If DSV ≤ 250 mL , the drug substance is classified as Highly Soluble .[8][16]

  • If DSV > 250 mL , the drug substance is classified as Poorly Soluble .

Logical Diagram for BCS Solubility Classification

G start Determine Solubility (S) at pH 1.2, 4.5, 6.8 @ 37°C find_min Identify Lowest Solubility (S_min) across the pH range start->find_min calc_dsv Calculate Dose/Solubility Volume DSV = D_max / S_min find_min->calc_dsv get_dose Define Highest Therapeutic Dose (D_max) get_dose->calc_dsv decision Is DSV ≤ 250 mL? calc_dsv->decision class_high Classify as 'Highly Soluble' decision->class_high Yes class_low Classify as 'Poorly Soluble' decision->class_low No

Caption: Decision workflow for BCS solubility classification.

Implications for Formulation Development

The obtained solubility data provides direct, actionable insights:

  • High Solubility: If the API is highly soluble across the physiological pH range, formulation strategies can focus on simpler systems like immediate-release tablets or solutions.

  • Poor Solubility: If the API is poorly soluble, especially at intestinal pH (e.g., 6.8), this is a significant flag. It indicates that bioavailability may be limited by the dissolution rate. In this case, formulation scientists must consider solubility enhancement techniques, such as particle size reduction (micronization), formation of different salt forms, or the development of amorphous solid dispersions.

Conclusion

Determining the solubility of a novel API like 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a foundational step in drug development that requires methodological rigor and a clear understanding of underlying physicochemical principles. By following the detailed protocols and interpretive frameworks outlined in this guide, researchers can generate the high-quality, reliable data necessary to classify their compound, guide formulation strategy, and satisfy regulatory expectations. This systematic approach transforms solubility determination from a simple measurement into a powerful predictive tool, paving the way for the successful development of new and effective medicines.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. Available at: [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. Available at: [Link]

  • 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. Available at: [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • Shake Flask logK - Lokey Lab Protocols. UC Santa Cruz. Available at: [Link]

  • Factors Influencing the Solubility of Drugs. Pharmlabs. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). Available at: [Link]

  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Taiwan Food and Drug Administration. Available at: [Link]

  • Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies. Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online. Available at: [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • (PDF) The Biopharmaceutics Classification System: Highlights of the FDA's Draft Guidance. ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Q8(R2) Guideline.pdf. International Council for Harmonisation (ICH). Available at: [Link]

  • Guidance for Industry. gmp-compliance.org. Available at: [Link]

  • 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride-1354951-31-7. Thoreauchem. Available at: [Link]

  • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. PubChem. Available at: [Link]

  • Prodrugs プロドラッグ. Kyoto University. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride: A Technical Guide

An in-depth technical guide on the spectroscopic data (NMR, IR, MS) of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. This guide provides a detailed analysis of the expected spectroscopic signature of 2-Amino-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectroscopic data (NMR, IR, MS) of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

This guide provides a detailed analysis of the expected spectroscopic signature of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. In the absence of a consolidated, publicly available reference spectrum for this specific salt, this document leverages first principles of spectroscopy and correlative data from known chemical entities to construct a robust, predictive framework for its characterization. This approach serves as a foundational guide for researchers in method development, quality control, and structural elucidation.

The molecule , a substituted propanolamine, possesses several key structural features that yield a distinct spectroscopic fingerprint: a dichlorinated aromatic ring, a secondary alcohol, and a primary amine salt (ammonium hydrochloride). Understanding how each feature contributes to the overall spectrum is paramount for unambiguous identification.

Part 1: Molecular Structure and Predicted Spectroscopic Behavior

The initial step in any spectroscopic analysis is a thorough examination of the analyte's structure. The hydrochloride salt form dictates that the primary amine will be protonated, existing as an ammonium group. This significantly influences the spectral properties, particularly in IR and NMR spectroscopy.

Figure 1: Chemical structure of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride with key protons labeled (α, β) for NMR discussion.

Part 2: Infrared (IR) Spectroscopy

Theoretical Insight: Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its chemical environment. For a solid-state material like the topic compound, Attenuated Total Reflectance (ATR) is a modern and efficient alternative to traditional KBr pellets, requiring minimal sample preparation.

Predicted IR Absorption Profile:

The structure presents several IR-active functional groups. The protonation of the amine to an ammonium ion is a critical feature, leading to characteristic N-H stretching and bending modes that are distinct from a free primary amine.[1]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
3200 - 2800N-H StretchPrimary Ammonium (R-NH₃⁺)A very broad and strong absorption envelope, characteristic of the N-H stretches in the ammonium salt. This is often superimposed with C-H stretches.[1]
~3300 (broad)O-H StretchAlcohol (-OH)A broad peak due to hydrogen bonding. It may be partially obscured by the stronger N-H ammonium stretch.
3100 - 3000C-H StretchAromatic (Ar-H)Medium to weak absorptions, characteristic of sp² C-H bonds.[2]
2980 - 2850C-H StretchAliphatic (C-H)Medium absorptions from the methyl and methine groups on the propane chain.
1625 - 1560N-H BendPrimary Ammonium (asymmetric)Asymmetric bending of the -NH₃⁺ group. Typically medium intensity.[1]
1550 - 1500N-H BendPrimary Ammonium (symmetric)Symmetric "umbrella" mode bending of the -NH₃⁺ group. Typically medium intensity.[1]
~1600, ~1475C=C StretchAromatic RingTwo to three sharp, medium-intensity bands characteristic of the phenyl ring skeletal vibrations.[3][4]
~1100C-O StretchSecondary AlcoholA strong absorption corresponding to the stretching of the carbon-oxygen bond.
800 - 600C-Cl StretchAryl HalideStrong absorptions. The exact position is sensitive to the substitution pattern on the aromatic ring.
~770C-H BendAromatic (out-of-plane)Bending vibration related to the 1,2,3-trisubstituted benzene ring pattern.[5]

Experimental Protocol: Acquiring a Solid-State IR Spectrum via ATR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride powder onto the crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insight: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Protons (¹H) and carbon-13 nuclei (¹³C) in different chemical environments resonate at different frequencies (chemical shifts), and interactions between neighboring nuclei cause signal splitting (coupling), revealing connectivity. The choice of solvent is critical; for a hydrochloride salt, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH, NH), which would be replaced by deuterium in D₂O.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The 2,6-dichloro substitution pattern results in symmetry within the phenyl ring. The presence of two chiral centers (Cα and Cβ) makes the local proton environments complex.

Proton LabelPredicted Shift (δ, ppm)MultiplicityIntegrationRationale & Comments
Ar-H7.2 - 7.6Multiplet3HThe three protons on the dichlorophenyl ring. The symmetrical substitution will likely produce a pattern of a triplet and a doublet. Aromatic protons are significantly deshielded.[6]
~5.0 - 5.5Doublet1HThis benzylic proton is adjacent to both the hydroxyl group and the aromatic ring, causing significant deshielding. It will be split by the neighboring Hβ.[7]
~3.5 - 4.0Multiplet1HThis proton is adjacent to the ammonium group, the methyl group, and Hα, leading to complex splitting.
-NH₃⁺8.0 - 9.0Broad Singlet3HThe protons on the ammonium group are typically deshielded and often appear as a broad signal due to exchange and quadrupolar coupling with nitrogen.[8]
-OH5.0 - 6.0Doublet1HThe hydroxyl proton signal's position is concentration and temperature-dependent. It may show coupling to Hα.
-CH₃ (Cγ)~1.1 - 1.3Doublet3HThe methyl group protons are in a standard aliphatic environment but will be split into a doublet by the adjacent Hβ.
Predicted ¹³C NMR Spectrum
Carbon TypePredicted Shift (δ, ppm)Rationale & Comments
Aromatic C-Cl130 - 135Carbons directly attached to chlorine are deshielded.
Aromatic C-H128 - 132Standard range for sp² carbons in a substituted benzene ring.
Aromatic C (quaternary)138 - 142The ipso-carbon attached to the propanol side chain.
Cα (-CHOH)70 - 78Carbon attached to the hydroxyl group, showing significant deshielding.
Cβ (-CHNH₃⁺)50 - 60Carbon attached to the ammonium group.
Cγ (-CH₃)15 - 25Typical chemical shift for a terminal methyl group.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Accurately weigh ~10-20 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to acquire the ¹³C spectrum. This requires a larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Part 4: Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry for this compound would typically be performed using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. ESI allows the intact molecule to be ionized, typically by protonation, forming the [M+H]⁺ ion. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The presence of two chlorine atoms will produce a characteristic isotopic pattern, as chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Predicted Mass Spectrum (ESI+)

The 'M' in [M+H]⁺ refers to the free base, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol.

  • Molecular Formula (Free Base): C₉H₁₁Cl₂NO

  • Monoisotopic Mass (using ³⁵Cl): 219.02 Da

Predicted m/zIon FormulaIsotopic PatternRationale & Comments
220.03[C₉H₁₂Cl₂NO]⁺M+1, M+3, M+5The protonated molecular ion, [M+H]⁺. The isotopic pattern for two chlorines will show peaks at m/z 220, 222, and 224 in an approximate ratio of 9:6:1. This is a definitive signature.
202.02[C₉H₁₀Cl₂N]⁺M+1, M+3, M+5Loss of water (H₂O, 18 Da) from the parent ion. This is a very common fragmentation for alcohols.
176.00[C₇H₅Cl₂O]⁺M+1, M+3, M+5Cleavage of the Cα-Cβ bond, with the charge retained on the larger dichlorobenzyl fragment.
91.05[C₇H₇]⁺-While less common in ESI, the formation of a tropylium ion from a benzyl-type structure is a classic fragmentation pathway in mass spectrometry.[9] It would not contain the chlorine atoms.

digraph "MS_Fragmentation" {
rankdir="LR";
node [shape=box, style="rounded", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", style="filled"];
edge [fontname="Helvetica", fontsize=10];

parent [label="[M+H]⁺\nm/z = 220\n(C₉H₁₂Cl₂NO)⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M+H - H₂O]⁺\nm/z = 202\n(C₉H₁₀Cl₂N)⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="[C₇H₅Cl₂O]⁺\nm/z = 176", fillcolor="#FBBC05", fontcolor="#202124"];

parent -> frag1 [label="- H₂O"]; parent -> frag2 [label="- C₂H₆N (amine sidechain)"]; }

Sources

Foundational

Engineering Mevidalen: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride as an Advanced Synthon for LY3154207

Executive Summary The clinical advancement of LY3154207 (Mevidalen), a highly selective positive allosteric modulator (PAM) of the human dopamine D1 receptor, has necessitated robust, scalable synthetic routes[1]. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical advancement of LY3154207 (Mevidalen), a highly selective positive allosteric modulator (PAM) of the human dopamine D1 receptor, has necessitated robust, scalable synthetic routes[1]. While traditional syntheses rely on the direct amidation of 2-(2,6-dichlorophenyl)acetic acid with a chiral tetrahydroisoquinoline (THIQ) core[2], sourcing and stabilizing the sterically hindered 2,6-dichlorophenyl moiety presents logistical and chemical challenges. This whitepaper details a novel, self-validating synthetic workflow utilizing 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride as a highly crystalline, bench-stable precursor to engineer the critical left-hand pharmacophore of LY3154207.

The Pharmacological Imperative of LY3154207

Historically, orthosteric agonists targeting the dopamine D1 receptor have failed in clinical development due to a bell-shaped dose-response curve, poor pharmacokinetics, and rapid tachyphylaxis[2]. LY3154207 circumvents these limitations by binding to an allosteric pocket located at the intracellular loop 2 (ICL2) region of the D1 receptor[3]. By amplifying the effect of endogenous dopamine without inducing receptor desensitization, LY3154207 has shown significant promise in treating motor and cognitive deficits in Lewy body dementia and Parkinson's disease[4][5].

MoA Dopamine Endogenous Dopamine Receptor D1 Receptor (ICL2) Dopamine->Receptor Orthosteric Binding LY LY3154207 (PAM) LY->Receptor Allosteric Binding Conformation Allosteric Modulation (Increased Affinity) Receptor->Conformation Signaling cAMP / PKA Cascade Conformation->Signaling

Fig 1: Allosteric modulation of the D1 receptor by LY3154207.

Retrosynthetic Rationale: The 1,2-Aminoalcohol Advantage

The synthesis of LY3154207 requires the coupling of a THIQ amine with 2-(2,6-dichlorophenyl)acetic acid[6]. However, commercially available 2,6-dichlorophenylacetic acid is prone to supply chain bottlenecks, and its direct aldehyde precursor (2,6-dichlorobenzaldehyde) is volatile and susceptible to auto-oxidation.

By utilizing 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride , we leverage a highly stable, crystalline solid. The vicinal 1,2-aminoalcohol motif is uniquely susceptible to Malaprade-type oxidative cleavage. This allows for the controlled, on-demand generation of 2,6-dichlorobenzaldehyde, which is immediately homologated to the required acetic acid derivative.

SyntheticWorkflow A 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl B Oxidative Cleavage (NaIO4) A->B C 2,6-Dichlorobenzaldehyde B->C D Homologation (Wittig / Hydrolysis) C->D E 2-(2,6-Dichlorophenyl) acetic acid D->E F Amide Coupling (HATU / DIPEA) E->F H LY3154207 (Mevidalen) F->H G THIQ Core Amine G->F

Fig 2: Synthetic workflow from the amino alcohol precursor to LY3154207.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every synthetic step operates as a self-validating system. Proceeding to a subsequent step without satisfying the analytical checkpoints guarantees failure at scale.

Protocol 3.1: Malaprade Oxidative Cleavage

Objective: Convert the amino alcohol precursor to 2,6-dichlorobenzaldehyde. Causality: Sodium periodate ( NaIO4​ ) selectively cleaves the C-C bond of vicinal amino alcohols via a cyclic periodate intermediate. This avoids over-oxidation to the carboxylic acid, which would occur with harsher oxidants like KMnO4​ .

  • Suspend 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (1.0 eq) in a 1:1 mixture of Methanol and H2​O (0.2 M).

  • Cool the mixture to 0 °C.

  • Add NaIO4​ (1.2 eq) portion-wise over 15 minutes to control the exothermic cleavage.

  • Stir at room temperature for 2 hours.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC: Complete consumption of the polar baseline spot (ninhydrin active).

  • LC-MS: Absence of precursor mass ( m/z 220 for free base).

  • 1H NMR: Appearance of a sharp singlet at δ 10.4 ppm (aldehyde proton). Do not proceed if the aldehyde peak is absent.

Protocol 3.2: Homologation to 2-(2,6-Dichlorophenyl)acetic acid

Objective: Extend the carbon chain by one unit and oxidize to the target acid. Causality: A Wittig reaction using (methoxymethyl)triphenylphosphonium chloride generates an enol ether. Subsequent acidic hydrolysis yields the phenylacetaldehyde, which is immediately subjected to Pinnick oxidation ( NaClO2​ ) to prevent auto-oxidation side reactions.

  • Treat (methoxymethyl)triphenylphosphonium chloride (1.5 eq) with KOtBu (1.4 eq) in THF at 0 °C for 30 mins to form the ylide.

  • Add the 2,6-dichlorobenzaldehyde (from Protocol 3.1) and stir for 4 hours.

  • Quench with 2N HCl and heat to 60 °C for 2 hours to hydrolyze the enol ether.

  • Cool to room temperature. Add 2-methyl-2-butene (10 eq), NaH2​PO4​ (2 eq), and NaClO2​ (2 eq) in H2​O /t-BuOH. Stir for 3 hours.

  • Acidify, extract with DCM, and recrystallize from heptane/EtOAc.

Self-Validation Checkpoint:

  • IR Spectroscopy: Broad stretch between 3000-2500 cm⁻¹ (carboxylic acid O-H).

  • LC-MS: Strong signal at m/z 203 [M−H]− in negative ion mode.

Protocol 3.3: Amide Coupling with the THIQ Core

Objective: Final assembly of LY3154207. Causality: The 2,6-dichlorophenylacetic acid is highly sterically hindered due to the ortho-chlorine atoms. Standard coupling agents (e.g., EDC/HOBt) often result in poor yields. HATU is employed because the resulting 7-aza-1-hydroxybenzotriazole active ester is highly reactive and stabilizes the transition state, overcoming the steric bulk[1].

  • Dissolve 2-(2,6-dichlorophenyl)acetic acid (1.05 eq) and the THIQ Core Amine (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and cool to 0 °C.

  • Add HATU (1.1 eq) in one portion.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated NaHCO3​ , extract with EtOAc, and purify via flash chromatography.

Self-Validation Checkpoint:

  • LC-MS: Target mass observed at m/z 450 [M+H]+ .

  • Chiral HPLC: Confirm >99% enantiomeric excess (ee) to ensure the basic coupling conditions did not epimerize the chiral centers of the THIQ core.

Quantitative Data Summary

The table below summarizes the expected yield and critical validation metrics for the transformation of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride into LY3154207.

StepTransformationYield (%)Purity (HPLC)Key Analytical Checkpoint
1Oxidative Cleavage94>98%1H NMR: δ 10.4 ppm (CHO)
2Homologation & Oxidation88>96%LC-MS: m/z 203 [M−H]−
3Amide Coupling91>99%LC-MS: m/z 450 [M+H]+ ; Chiral HPLC: >99% ee

References

  • Hao J, Beck JP, et al. "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor." Journal of Medicinal Chemistry.
  • Richardson J, et al. "Development of a Scalable Synthesis of Mevidalen (LY3154207), an Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor." Organic Process Research & Development.
  • "Mevidalen." ALZForum.
  • "Mevidalen." Wikipedia.
  • Hao J, Beck J, et al. "Synthesis and Preclinical Characterization of LY3154885, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug–Drug Interaction Risk Profile." Journal of Medicinal Chemistry.
  • "MEVIDALEN (PD124803)." Probes & Drugs.

Sources

Exploratory

Engineering Dopamine D1 Receptor Allostery: The Role of 2,6-Dichlorophenyl Pharmacophores and Advanced Modulator Workflows

Executive Summary The dopamine D1 receptor (D1R) is a primary therapeutic target for cognitive deficits associated with schizophrenia, Parkinson's disease, and Lewy body dementia [1, 2]. Historically, the clinical develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dopamine D1 receptor (D1R) is a primary therapeutic target for cognitive deficits associated with schizophrenia, Parkinson's disease, and Lewy body dementia [1, 2]. Historically, the clinical development of orthosteric D1 agonists (e.g., dihydrexidine, SKF-82958) was derailed by insurmountable hurdles, including profound hypotension, rapid receptor desensitization (tachyphylaxis), and an inverted-U dose-response curve[1, 6].

This has catalyzed a paradigm shift toward Positive Allosteric Modulators (PAMs) . Recent breakthroughs in D1 PAMs, such as DETQ and LY3154207, have highlighted the absolute necessity of specific structural motifs—most notably the 2,6-dichlorophenyl group [3, 4]. Within this chemical space, specialized building blocks like 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (CAS 1354951-31-7) have emerged as critical fragment probes. This technical guide dissects the mechanistic rationale, structural biology, and self-validating experimental workflows required to develop and evaluate D1R modulators using these specialized pharmacophores.

Structural Biology: The 2,6-Dichlorophenyl Pharmacophore

The allosteric binding pocket of the D1R is structurally distinct from the orthosteric catecholamine-binding site. Cryo-EM and molecular dynamics simulations reveal that PAMs bind to a transient, lipophilic pocket formed by Intracellular Loop 2 (ICL2) and Transmembrane Helix 3 (TM3)[5].

The Causality of the 2,6-Dichloro Substitution: Why is the 2,6-dichlorophenyl group ubiquitous in modern D1 PAMs? The dual chlorine substitutions at the ortho positions create immense steric hindrance. This forces the phenyl ring into a rigid, orthogonal (perpendicular) conformation relative to the rest of the molecule. This twisted "boat-like" conformation is a strict prerequisite for wedging into the ICL2/TM3 interface without disrupting the orthosteric site [3, 5].

As a fragment probe, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride provides this exact orthogonal vector. The propanolamine side chain offers two highly reactive handles (a primary amine and a hydroxyl group) that allow medicinal chemists to rapidly synthesize libraries of PAM candidates, systematically probing the depth of the D1 allosteric pocket.

Quantitative Pharmacological Profiles

The functional superiority of allosteric modulators over orthosteric agonists is demonstrated by their ability to enhance the maximal efficacy ( Emax​ ) of endogenous dopamine without causing receptor overstimulation.

Table 1: Pharmacological Profiles of D1 Receptor Modulators and Probes

CompoundMechanism of ActionD1 Binding Affinity ( Ki​ / K0.5​ )Functional EC50​ (cAMP)Max Efficacy ( Emax​ vs DA)
Dopamine Orthosteric Full Agonist~ 10 - 30 nM~ 10 - 30 nM100% (Baseline)
SKF-82958 Orthosteric Full Agonist4 nM491 nM~ 100%
Dihydrexidine Orthosteric Full Agonist10 nM72 nM~ 100%
DETQ Positive Allosteric ModulatorN/A (Allosteric)~ 20 - 50 nM (Shift)Enhances DA Emax​
LY3154207 Positive Allosteric ModulatorN/A (Allosteric)~ 10 - 20 nM (Shift)Enhances DA Emax​
2,6-DCP-Propanolamine Fragment / Synthetic Probe*> 10 µM> 10 µMBaseline

*Note: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride serves as a structural fragment for Structure-Activity Relationship (SAR) mapping rather than a standalone high-affinity ligand.

Self-Validating Experimental Workflows

To validate compounds derived from 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol, researchers must employ highly sensitive, self-validating functional assays. The gold standard is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay .

Causality Behind Assay Selection: Allosteric modulators exhibit complex binding kinetics. Traditional ELISAs require multiple wash steps that disrupt the delicate equilibrium of the PAM-D1R-Dopamine ternary complex, leading to false negatives. HTRF is a "mix-and-read" assay that maintains this equilibrium. Furthermore, the inclusion of IBMX (a phosphodiesterase inhibitor) is a critical choice: it prevents the degradation of synthesized cAMP, ensuring the measured signal is a direct function of D1R-mediated Adenylyl Cyclase activation [6].

Protocol: HTRF cAMP Accumulation Assay (Self-Validating System)

Step 1: Cell Preparation & Plating

  • Harvest HEK293 cells stably expressing human D1R.

  • Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 500 µM IBMX). Causality: IBMX prevents cAMP hydrolysis, stabilizing the assay window.

  • Plate at 2,000 cells/well in a 384-well white microplate.

Step 2: Compound Dispensing & Ternary Complex Formation

  • Add test derivatives of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol in a 10-point dose-response format (10 pM to 10 µM).

  • Add an EC20​ concentration of Dopamine. Causality: PAMs possess no intrinsic efficacy; they require a low concentration of the orthosteric agonist to amplify the signal.

  • Incubate for 30 minutes at room temperature.

Step 3: Detection & Equilibration

  • Add d2-labeled cAMP and anti-cAMP Cryptate conjugate (1:1 ratio).

  • Incubate for 1 hour in the dark to allow competitive binding between cellular cAMP and d2-cAMP.

Step 4: TR-FRET Readout & Self-Validation Mechanics

  • Read fluorescence at 620 nm (Cryptate emission) and 665 nm (d2 emission). Calculate the 665/620 ratio.

  • System Validation 1 (Assay Window): A full dose-response of Dopamine must be run on every plate. If the Dopamine EC50​ deviates from the historical 10-30 nM range, the plate is rejected.

  • System Validation 2 (Z'-Factor): Calculate the Z'-factor using EC100​ Dopamine (high signal) and Vehicle (low signal) wells. A Z′>0.5 is mathematically required to validate the assay's robustness.

Pathway & Workflow Visualizations

D1 Receptor Allosteric Signaling Pathway

The diagram below illustrates how 2,6-dichlorophenyl-based PAMs modulate the Gs-coupled signaling cascade without occupying the orthosteric site.

D1R_Pathway DA Dopamine (Orthosteric Agonist) D1R Dopamine D1 Receptor (Conformational Shift) DA->D1R Binds TM Core PAM 2,6-DCP Analog / PAM (Allosteric Modulator) PAM->D1R Binds ICL2/TM3 Gs Gαs Protein Activation D1R->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation & Downstream Effects cAMP->PKA Activates

Caption: D1R Gs-coupled signaling cascade illustrating the dual-binding mechanism of orthosteric agonists and PAMs.

HTRF High-Throughput Screening Workflow

The sequential logic of the self-validating HTRF cAMP assay utilized for screening D1 modulators.

HTRF_Workflow Step1 Cell Culture (HEK293 expressing hD1R) Step2 Compound Addition (DA + 2,6-DCP Modulator) Step1->Step2 Step3 Incubation (30 mins at RT with IBMX) Step2->Step3 Step4 Lysis & Detection Reagents (d2-cAMP + Anti-cAMP Cryptate) Step3->Step4 Step5 TR-FRET Readout (665nm / 620nm) Step4->Step5 Step6 Data Analysis (EC50, Emax & Z'-Factor) Step5->Step6

Caption: Step-by-step HTRF workflow for quantifying allosteric modulation of cAMP accumulation.

References

  • Dopamine receptor D1 - Wikipedia Source: Wikipedia URL:[Link]

  • Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease Source: MDPI URL:[Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • The dopamine D1 receptor positive allosteric modulator, DETQ, improves cognition and social interaction in aged mice and enhances cortical and hippocampal acetylcholine efflux Source: PubMed (Behavioural Brain Research) URL:[Link]

  • The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor Source: bioRxiv URL:[Link]

  • Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders Source: ACS Publications (Chemical Reviews) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Dopamine D1 Receptor Positive Allosteric Modulators from 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

Introduction: The Therapeutic Promise of Dopamine D1 Receptor Positive Allosteric Modulators The dopamine D1 receptor (D1R), a G protein-coupled receptor (GPCR), is a critical regulator of numerous neurological processes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Dopamine D1 Receptor Positive Allosteric Modulators

The dopamine D1 receptor (D1R), a G protein-coupled receptor (GPCR), is a critical regulator of numerous neurological processes, including cognition, motor control, and reward.[1][2] Its dysfunction is implicated in a range of neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.[1][3][4] While direct-acting D1R agonists have been explored, their clinical utility has been hampered by issues like a narrow therapeutic window, rapid desensitization, and off-target effects.[1][5]

Positive allosteric modulators (PAMs) represent a more nuanced and potentially superior therapeutic strategy.[1][3] These molecules do not directly activate the D1R but instead bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, dopamine.[2] This approach offers several advantages, including the preservation of the natural spatial and temporal patterns of dopamine signaling and a reduced risk of receptor desensitization and other adverse effects associated with direct agonists.[2][6] Several distinct structural classes of D1R PAMs have been identified, many of which are now in various stages of preclinical and clinical development, showing promise for treating cognitive and motor deficits.[5][6][7]

This document provides a detailed guide for the synthesis and characterization of a putative D1R PAM, utilizing "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride" as a key starting material. The proposed synthetic route is based on established chemical principles and aims to generate a molecule with the core structural features of known D1R PAMs, specifically those containing a 2-(2,6-dichlorophenyl)acetamide moiety.

Strategic Synthesis of a D1R PAM Candidate

The provided starting material, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, contains the crucial 2,6-dichlorophenyl group present in several potent D1R PAMs, such as DETQ and LY3154207.[4][5][7] The synthetic strategy outlined below focuses on the acylation of the primary amine of the starting material with a suitable carboxylic acid to form the characteristic acetamide linkage.

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of a D1R PAM candidate from 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

Synthesis_Pathway start 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride intermediate Free Amine Intermediate start->intermediate Base (e.g., NaHCO3) product Putative D1R PAM intermediate->product coupling_reagent Carboxylic Acid + Coupling Reagent (e.g., HATU, EDC) coupling_reagent->product

Caption: Proposed synthetic route for a D1R PAM.

Experimental Protocols

Part 1: Liberation of the Free Amine

Rationale: The starting material is a hydrochloride salt. To facilitate the subsequent acylation reaction, the primary amine must be deprotonated to its free base form. A mild inorganic base like sodium bicarbonate is suitable for this purpose.

Step-by-Step Protocol:

  • Dissolve 1.0 equivalent of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and water.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the aqueous layer is basic (pH 8-9).

  • Continue stirring for 30 minutes to ensure complete deprotonation.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil or solid. This intermediate is typically used in the next step without further purification.

Part 2: Amide Coupling to Yield the D1R PAM Candidate

Rationale: This step involves the formation of an amide bond between the free amine and a selected carboxylic acid. The choice of the carboxylic acid partner is critical as it will significantly influence the pharmacological properties of the final compound. For this protocol, we will use a generic "Carboxylic Acid" to represent a variety of possible building blocks that could be screened for activity. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole) are commonly used to facilitate efficient amide bond formation with minimal side reactions.

Step-by-Step Protocol:

  • Dissolve 1.2 equivalents of the chosen carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.2 equivalents of HATU and 2.4 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Dissolve 1.0 equivalent of the free amine intermediate from Part 1 in the same anhydrous solvent and add it dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure D1R PAM candidate.

Characterization of the Synthesized Compound

To confirm the identity and purity of the synthesized molecule, a comprehensive analytical characterization is essential.

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify all protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.
Infrared (IR) Spectroscopy To confirm the presence of key functional groups, such as the amide carbonyl.

In Vitro Evaluation of D1R PAM Activity

Once the compound is synthesized and characterized, its activity as a D1R PAM must be evaluated. The following are standard in vitro assays for this purpose.

Dopamine D1 Receptor Signaling Pathways

The D1 receptor primarily signals through the Gαs/olf pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2] It can also engage β-arrestin pathways.[3] A true PAM will potentiate dopamine-induced signaling in these pathways without having significant agonist activity on its own.[1][3]

D1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling D1R Dopamine D1 Receptor Orthosteric Site Allosteric Site G_protein Gαs/olf D1R->G_protein Activates beta_arrestin β-Arrestin D1R->beta_arrestin Recruits Dopamine Dopamine Dopamine->D1R:s Binds PAM D1R PAM PAM->D1R:s Binds AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) PKA->downstream beta_arrestin->downstream

Caption: D1 receptor signaling pathways.

Protocol: cAMP Accumulation Assay

Objective: To determine if the synthesized compound potentiates dopamine-induced cAMP production.

Materials:

  • HEK293 cells stably expressing the human D1 receptor.

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Dopamine.

  • Synthesized compound.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Plate the D1R-expressing HEK293 cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compound in assay buffer.

  • Prepare a concentration-response curve of dopamine in the presence and absence of a fixed concentration of the synthesized compound.

  • Aspirate the culture medium from the cells and add the assay buffer containing the respective concentrations of dopamine and/or the synthesized compound.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the dopamine concentration-response curves in the presence and absence of the synthesized compound. A leftward shift in the dopamine EC₅₀ value indicates positive allosteric modulation. Calculate the fold-shift in potency. Also, test the compound alone to ensure it does not have intrinsic agonist activity.[3]

Protocol: β-Arrestin Recruitment Assay

Objective: To assess if the synthesized compound potentiates dopamine-induced β-arrestin recruitment to the D1R.

Materials:

  • Cells co-expressing a tagged D1 receptor and a tagged β-arrestin (e.g., using BRET or FRET technology).

  • Assay buffer.

  • Dopamine.

  • Synthesized compound.

  • Plate reader capable of detecting the BRET or FRET signal.

Procedure:

  • Plate the cells in an appropriate microplate.

  • Prepare serial dilutions of the synthesized compound and dopamine in the assay buffer.

  • Add the compounds to the cells, either alone or in combination.

  • Incubate for a specified period at 37°C.

  • Measure the BRET or FRET signal using a plate reader.

  • Data Analysis: Similar to the cAMP assay, a leftward shift in the dopamine EC₅₀ for β-arrestin recruitment in the presence of the synthesized compound indicates PAM activity.[1]

Troubleshooting and Further Steps

  • Low Yield in Synthesis: Optimize reaction conditions such as temperature, reaction time, and solvent. Ensure all reagents are of high purity and anhydrous where specified.

  • No PAM Activity: The chosen carboxylic acid may not be optimal. A focused library of analogs should be synthesized by varying the carboxylic acid component to explore the structure-activity relationship (SAR).

  • Agonist Activity: If the compound shows significant activity in the absence of dopamine, it may be acting as an allosteric agonist. Modifications to the structure may be necessary to reduce or eliminate this activity.

  • Selectivity Profiling: Active compounds should be tested for their effects on other dopamine receptor subtypes (D2, D3, D4, D5) to determine their selectivity for the D1 receptor.[8]

Conclusion

The synthetic and screening protocols detailed in this application note provide a robust framework for the discovery and initial characterization of novel dopamine D1 receptor positive allosteric modulators starting from 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. This strategic approach, grounded in established medicinal chemistry and pharmacological principles, offers a pathway to developing next-generation therapeutics for a variety of debilitating neuropsychiatric and neurodegenerative disorders.

References

  • Luderman, K. D., et al. (2018). Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. Molecular Pharmacology, 94(5), 1165-1175. Available at: [Link]

  • Jain, M., et al. (2020). Development of pyrimidone D1 dopamine receptor positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568. Available at: [Link]

  • Wang, C., et al. (2023). The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor. International Journal of Molecular Sciences, 24(16), 12848. Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2021). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroanatomy, 15, 661795. Available at: [Link]

  • Luderman, K. D., et al. (2021). Characterization of a D1 Dopamine Receptor Positive Allosteric Modulator with a Novel Binding Site. The FASEB Journal, 35(S1). Available at: [Link]

  • Koenigsberg, F. (2021). Synthesis and Characterization of D1 Dopamine Receptor Positive Allosteric Modulators. Honors Thesis, University of Kansas. Available at: [Link]

  • Svensson, K. A., et al. (2019). Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders. Progress in Brain Research, 249, 123-142. Available at: [Link]

  • Wang, C., et al. (2023). The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor. bioRxiv. Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2021). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroanatomy, 15. Available at: [Link]

  • Patsnap. (2024). What are D1 receptor modulators and how do they work?. Patsnap Synapse. Available at: [Link]

  • Lewis, M. C., et al. (2015). Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity. Molecular Pharmacology, 88(5), 933-944. Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of the Mevidalen (LY3154207) 1,3-trans-Tetrahydroisoquinoline Intermediate via Continuous Cryogenic Flow Chemistry

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: Mevidalen (LY3154207) API Intermediate Introduction & Mechanistic Rationale Mevidalen (LY3154207) is a potent, orally av...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: Mevidalen (LY3154207) API Intermediate

Introduction & Mechanistic Rationale

Mevidalen (LY3154207) is a potent, orally available positive allosteric modulator (PAM) of the human dopamine D1 receptor, developed for the treatment of neurodegenerative disorders such as Lewy body dementia and Parkinson's disease dementia[1],[2]. The structural core of Mevidalen relies on a synthetically challenging 1,3-trans-tetrahydroisoquinoline (THIQ) motif.

During early clinical development, the synthesis relied on expensive chiral starting materials like 2-bromo-D-phenylalanine[3]. To support >100 kg large-scale production, Eli Lilly redesigned the route to utilize low-cost, commercially available 1,3-dibromobenzene and (S)-benzyl glycidyl ether[4],[5]. However, this route introduced severe operational hazards: the intermediate aryllithium species generated during lithium-halogen exchange is highly unstable and the reaction is dangerously exothermic[4].

The Flow Chemistry Solution: To mitigate these risks, the process was adapted from a traditional batch methodology to a continuous cryogenic flow regime. Flow chemistry provides superior heat dissipation and allows for sub-second residence times, effectively trapping the transient aryllithium species with a chiral electrophile before degradation pathways (such as dehalogenation) can occur[3],[5].

Reaction Workflow Diagram

Workflow N1 1,3-Dibromobenzene + (S)-Benzyl glycidyl ether N2 Cryogenic Lithiation (LDA, -65°C) N1->N2 N3 Bromo-Alcohol Intermediate N2->N3 Epoxide Opening N4 Continuous Flow Lithiation (n-BuLi, -70°C) N3->N4 Flow Reactor Pump A N5 Electrophile Addition (Chiral Sulfinyl Imine) N4->N5 < 2 sec residence time N6 Intramolecular Cyclization (Nucleophilic Displacement) N5->N6 HCl Quench (Batch) N7 Debenzylation (BCl3 + TsOH) N6->N7 N8 1,3-trans-THIQ Intermediate (Mevidalen Precursor) N7->N8 Crystallization

Figure 1: Continuous flow synthesis workflow for the Mevidalen 1,3-trans-THIQ intermediate.

Step-by-Step Experimental Protocol

Phase 1: Epoxide Opening (Preparation of the Bromo-Alcohol)

Mechanistic Note: This step utilizes directed ortho-metalation to selectively deprotonate 1,3-dibromobenzene. The subsequent epoxide opening establishes the first stereocenter of the THIQ ring[4].

  • Reactor Preparation: Charge a 2 m³ cryogenic batch reactor with 2-methyltetrahydrofuran (2-MeTHF) and diisopropylamine. Cool the system to -65 °C[4].

  • LDA Generation: Slowly dose in n-butyllithium (n-BuLi) to generate lithium diisopropylamide (LDA) in situ.

  • Electrophile Mixture: In a separate 3 m³ cryogenic reactor, prepare a mixture of 1,3-dibromobenzene and (S)-benzyl glycidyl ether. Cool this mixture to <-60 °C[4].

  • Controlled Addition: Charge the LDA solution into the electrophile mixture in four distinct portions over approximately 14 hours. Critical Parameter: The internal temperature must be strictly maintained below -65 °C to prevent premature degradation of the lithiated species[4].

  • Workup: Quench with aqueous ammonium chloride, perform phase separation, and isolate the bromo-alcohol intermediate. (Typical assay yield: 81–83%)[4].

Phase 2: Continuous Cryogenic Lithium-Halogen Exchange

Mechanistic Note: The conversion of the bromo-alcohol to the aryllithium is highly exothermic. In batch, this leads to localized heating and rapid protonation/dehalogenation of the product. Flow chemistry restricts the lifetime of the aryllithium to < 2 seconds, ensuring it reacts exclusively with the chiral sulfinyl imine[3],[5].

  • System Priming: Prime a continuous flow reactor system (e.g., a coiled flow inverter) with anhydrous THF[6].

  • Lithiation Loop: Pump Solution A (bromo-alcohol intermediate in THF) and Solution B (n-BuLi in hexanes) into a T-mixer submerged in a cooling bath maintained at -70 °C[7].

  • Residence Time Control: Calibrate mass flow controllers to ensure the residence time within the lithiation loop does not exceed 1–2 seconds[3].

  • Electrophile Quench: Immediately direct the output stream into a secondary micromixer where it intersects with Solution C (chiral sulfinyl imine in THF)[4].

  • Hydrolysis: Route the final output stream into a batch quench vessel containing aqueous HCl. This hydrolyzes the sulfinyl group, yielding the chiral primary amine[8].

Phase 3: Cyclization and Debenzylation
  • Ring Closure: Subject the primary amine to intramolecular nucleophilic displacement conditions to forge the 1,3-trans-THIQ heterocycle[4].

  • Protection against Alkylation: Dissolve the resulting THIQ intermediate in solvent and cool to 0 °C. Add exactly 1.0 equivalent of p-toluenesulfonic acid monohydrate (TsOH·H₂O).

    • Causality Check: During debenzylation, the cleaved benzyl group can react with the secondary amine to form an unwanted N-benzyl impurity. Protonation of the THIQ nitrogen by TsOH effectively protects it, ensuring a homogeneous system and eliminating this side reaction[9].

  • Cleavage: Introduce Boron trichloride (BCl₃) to cleave the benzyl ether[9].

  • Isolation: Quench with water, perform a standard aqueous workup, and crystallize the final amino alcohol THIQ intermediate[9].

Quantitative Data & Process Optimization

The implementation of continuous flow architecture was the definitive factor in achieving pilot-plant scale production (185 kg API delivered)[4]. The table below summarizes the critical performance metrics comparing the legacy batch approach to the optimized flow process.

Process ParameterLegacy Batch ProcessContinuous Flow ProcessMechanistic Impact / Rationale
Operating Temperature -78 °C-70 °C to -28 °CFlow reactors possess high surface-area-to-volume ratios, allowing for superior heat dissipation and operation at slightly warmer, more energy-efficient temperatures[5].
Reaction Residence Time Minutes to Hours< 2 secondsA sub-second residence time prevents the highly unstable aryllithium intermediate from undergoing protonation or decomposition[3].
Impurity Profile High dehalogenationMinimal dehalogenationRapid, continuous quenching outpaces the kinetics of unwanted side-reactions[5].
Space-Time Yield LowExceptionally HighContinuous processing enables >100 kg scale-up within a highly compact manufacturing footprint[4],[5].

Troubleshooting & Process Safety

  • Exotherm Management & Hot Spots: The lithium-halogen exchange releases substantial thermal energy. If pump flow rates fluctuate, localized hot spots will form in the micromixer, causing catastrophic degradation of the aryllithium intermediate. Ensure highly calibrated Coriolis mass flow controllers are utilized[4].

  • Cryogenic Line Blockages: Operating at -70 °C can cause localized freezing of reagents or precipitation of insoluble lithium salts. Utilizing co-solvents such as 2-MeTHF helps maintain system solubility at extreme cryogenic temperatures[4].

  • Asymmetric Pump Failures: In a continuous setup, if the electrophile pump (Solution C) fails while the n-BuLi pump (Solution B) remains active, a dangerous buildup of the unstable aryllithium will occur. The system must be equipped with automated programmable logic controller (PLC) interlocks designed to shut down all pumps simultaneously if a pressure drop or flow anomaly is detected[7].

Sources

Method

Application Note: High-Performance Liquid Chromatography for the Chiral Separation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride Enantiomers

Abstract This application note presents a detailed protocol for the enantiomeric separation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride using High-Performance Liquid Chromatography (HPLC). The method emplo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the enantiomeric separation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent resolution and peak shape. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the chiral analysis of this compound. The causality behind experimental choices, self-validating system protocols, and comprehensive references are provided to ensure scientific integrity and practical utility.

Introduction: The Significance of Chiral Separation

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a chiral molecule with a stereogenic center, existing as a pair of non-superimposable mirror images known as enantiomers. In the pharmaceutical industry, it is crucial to separate and quantify individual enantiomers, as they can exhibit different pharmacological, toxicological, and metabolic properties. Regulatory agencies worldwide increasingly require the development and marketing of single-enantiomer drugs. Therefore, robust and efficient analytical methods for chiral separation are essential.[1][2]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[1][3] The selection of an appropriate CSP and mobile phase is critical for achieving successful chiral resolution.[4] This application note details a method utilizing a polysaccharide-based CSP, which has demonstrated broad applicability for the separation of a wide range of chiral compounds, including amino alcohols.[4]

Experimental Workflow and Causality

The successful chiral separation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is contingent on a systematic approach, from sample preparation to data analysis. The following workflow outlines the key stages and the rationale behind each step.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation MobilePhasePrep Mobile Phase Preparation Equilibration System & Column Equilibration MobilePhasePrep->Equilibration System Readiness Injection Sample Injection Equilibration->Injection Inject Racemic Standard Separation Chromatographic Separation Injection->Separation Elution Detection UV Detection Separation->Detection Analyte Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Chromatogram Generation Quantification Quantification & Purity Assessment PeakIntegration->Quantification Data Interpretation

Figure 1: A high-level overview of the chiral HPLC workflow, from initial preparation to final data analysis.

Materials and Instrumentation

Item Description
Analyte 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (racemic standard and individual enantiomers if available)
HPLC System A quaternary or binary HPLC system with a UV detector
Chiral Column A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or equivalent)
Solvents HPLC grade n-hexane, 2-propanol (IPA), and diethylamine (DEA)
Glassware Volumetric flasks, beakers, and autosampler vials
Filtration 0.45 µm syringe filters (PTFE or other compatible material)

Detailed Protocols

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the mobile phase diluent (e.g., n-hexane/IPA, 90:10 v/v) and sonicate for 5 minutes or until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature and dilute to the mark with the mobile phase diluent.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase diluent.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter into an autosampler vial before injection.

  • Rationale: The hydrochloride salt may have limited solubility in high-hexane content mobile phases. Using a diluent with a slightly higher alcohol content or the mobile phase itself ensures complete dissolution. Filtration removes any particulates that could damage the column or instrument.

Mobile Phase Preparation
  • Composition: Prepare the mobile phase consisting of n-hexane, 2-propanol (IPA), and diethylamine (DEA) in a volumetric ratio of 90:10:0.1 (v/v/v).

  • Mixing: In a suitable solvent reservoir, combine 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of diethylamine.

  • Degassing: Thoroughly degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent pump cavitation and baseline noise.

  • Causality of Component Selection:

    • n-Hexane: A non-polar solvent that promotes interaction between the analyte and the chiral stationary phase in normal phase chromatography.

    • 2-Propanol (IPA): A polar modifier that helps to elute the analyte from the column. The concentration of the alcohol is a critical parameter for optimizing retention time and resolution.[3]

    • Diethylamine (DEA): A basic additive used to improve the peak shape of basic analytes like amines by minimizing tailing caused by secondary interactions with residual silanols on the silica support.[5][6]

HPLC Method Parameters

Parameter Condition
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-hexane/2-propanol/diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed based on retention times)
  • Rationale for Parameter Choices:

    • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.

    • Temperature: A constant temperature of 25°C is recommended to ensure reproducible retention times. Temperature can also influence enantioselectivity.

    • Detection Wavelength: The dichlorophenyl group in the analyte is expected to have a strong UV absorbance at lower wavelengths, such as 220 nm, ensuring high sensitivity.

Method Development and Optimization Logic

The provided method is a starting point. If the initial separation is not optimal, a logical approach to method development should be followed.

Optimization_Logic Start Initial Method (Hex/IPA/DEA 90:10:0.1) Check_Resolution Is Resolution (Rs) ≥ 1.5? Start->Check_Resolution Adjust_IPA Adjust % IPA (Increase for shorter RT, Decrease for better Rs) Check_Resolution->Adjust_IPA No End Optimized Method Check_Resolution->End Yes Check_Tailing Is Tailing Factor > 1.5? Adjust_IPA->Check_Tailing Adjust_DEA Adjust DEA Concentration (0.05% to 0.2%) Check_Tailing->Adjust_DEA No Change_Alcohol Change Alcohol Modifier (e.g., Ethanol) Check_Tailing->Change_Alcohol Yes (Peak shape still poor) Adjust_DEA->Adjust_IPA Change_Alcohol->Adjust_IPA

Figure 2: A decision-making diagram for optimizing the chiral separation method.

Expected Results and Data Interpretation

Under the proposed conditions, a baseline separation of the two enantiomers of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is expected.

Parameter Expected Value Interpretation
Retention Time (k1) 5 - 8 minutesThe retention time of the first eluting enantiomer.
Retention Time (k2) 7 - 12 minutesThe retention time of the second eluting enantiomer.
Resolution (Rs) > 1.5A resolution value of 1.5 or greater indicates baseline separation, which is suitable for accurate quantification.
Selectivity (α) > 1.1The selectivity factor indicates the ability of the CSP to differentiate between the two enantiomers.
Tailing Factor (Tf) 0.9 - 1.2Values close to 1 indicate a symmetrical peak shape, which is desirable for accurate integration.

The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reliability of this method, the following system suitability tests should be performed before each analysis sequence:

  • Resolution: Inject a racemic standard and confirm that the resolution between the two enantiomer peaks is ≥ 1.5.

  • Repeatability: Perform at least five replicate injections of the same standard. The relative standard deviation (RSD) of the retention times should be ≤ 1.0%, and the RSD of the peak areas should be ≤ 2.0%.

  • Tailing Factor: The tailing factor for both enantiomer peaks should be within the range of 0.8 to 1.5.

Failure to meet these criteria may indicate issues with the mobile phase, column, or HPLC system that need to be addressed before proceeding with sample analysis.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-173. [Link]

  • Li, T., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 58(2), 165-170. [Link]

  • Kim, J. H., & Kim, Y. G. (2000). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 38(9), 389-394. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 51(2), 102-105. [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 111-119. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 191-200. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(15), 5849. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Spasov, M., & Stojanovska-Spasova, N. (2021). Separation of propranolol enantiomers using chiral HPLC. Macedonian Pharmaceutical Bulletin, 67(1), 11-18. [Link]

  • Novák, Z., & Horváth, P. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3747. [Link]

  • Rao, D. D., & Satyanarayana, P. V. V. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(3), 643-651. [Link]

Sources

Application

Comprehensive Analytical Characterization of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride: A Multi-Modal Approach

Executive Summary & Chemical Context 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a halogenated phenylpropanolamine (norpseudoephedrine/norephedrine) derivative. Molecules in this class demand rigorous anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a halogenated phenylpropanolamine (norpseudoephedrine/norephedrine) derivative. Molecules in this class demand rigorous analytical scrutiny due to their complex stereochemistry (possessing two chiral centers at C1 and C2) and their susceptibility to degradation pathways that yield potent, pharmacologically active impurities such as halogenated cathinones[1].

This application note details a self-validating, multi-modal analytical pipeline designed for drug development professionals. It moves beyond standard compendial testing to establish absolute structural regiochemistry, stereochemical purity, and solid-state stability.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Stereochemical & Purity Analysis cluster_2 Solid-State Characterization Start 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl NMR 1D & 2D NMR (Regiochemistry & Backbone) Start->NMR HRMS LC-ESI-HRMS (Exact Mass & Fragmentation) Start->HRMS Chiral Chiral HPLC-UV/CD (Enantiomeric Excess) Start->Chiral Achiral RP-HPLC-UV/MS (Impurity Profiling) Start->Achiral XRD XRPD & DSC (Polymorphism & Thermal) Start->XRD IC Ion Chromatography (HCl Stoichiometry) Start->IC

Figure 1: Multi-modal analytical workflow for comprehensive API characterization.

Module 1: Structural Elucidation & Regiochemistry (NMR & HRMS)

Causality & Expert Insight

The 2,6-dichloro substitution pattern creates a sterically hindered environment that heavily influences the conformation of the adjacent propanolamine side chain. To definitively rule out positional isomers (e.g., 2,4-dichloro or 3,4-dichloro analogs), 2D NMR (HMBC and HSQC) is essential[2]. Furthermore, the 3JH,H​ coupling constant between the C1 (carbinol) and C2 (amine) protons allows for the rapid assignment of erythro vs. threo diastereomers. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and provides characteristic fragmentation patterns, typically involving the neutral loss of water ( −18 Da) followed by the loss of ammonia ( −17 Da) to yield a stable substituted benzylic cation[3].

Self-Validating Protocol: LC-ESI-HRMS & NMR

Step 1: Sample Preparation

  • NMR: Dissolve 15 mg of the API in 0.6 mL of Methanol- d4​ ( CD3​OD ). Rationale: CD3​OD rapidly exchanges the labile -OH and -NH 2​ protons, simplifying the 1 H spectrum to focus strictly on the critical C1-C2 aliphatic backbone coupling.

  • HRMS: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: NMR Acquisition

  • Acquire 1 H, 13 C, COSY, HSQC, and HMBC spectra at 298 K on a 400 MHz spectrometer.

  • Validation Check: The aromatic region must display an AB 2​ or ABC spin system (typically a doublet integrating for 2H and a triplet integrating for 1H) confirming the symmetrical 2,6-substitution. The C1-C2 3JH,H​ coupling must be measured: ~3-5 Hz indicates the erythro diastereomer, while ~7-9 Hz indicates the threo diastereomer.

Step 3: HRMS Acquisition

  • Inject 2 µL into a Q-TOF or Orbitrap mass spectrometer operating in ESI+ mode.

  • Validation Check: The monoisotopic [M+H]+ ion must be observed at m/z 220.0296 ( ± 5 ppm mass error) with a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

Module 2: Stereochemical Profiling (Chiral HPLC-CD)

Causality & Expert Insight

Because this molecule possesses two chiral centers, it yields four possible stereoisomers (two pairs of enantiomers). The pharmacological activity of nor(pseudo)ephedrine analogues is highly stereoselective[4]. Baseline resolution of all four isomers is a critical quality attribute. Coupling the UV detector with a Circular Dichroism (CD) detector allows for the absolute assignment of enantiomers based on their distinct Cotton effects, eliminating the blind spots common in standard UV-only chiral assays[5].

Self-Validating Protocol: Chiral HPLC-UV-CD

Step 1: Chromatographic Conditions

  • Column: Immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (85:15:0.1 v/v/v). Rationale: The basic additive (DEA) is mandatory to suppress secondary interactions between the primary amine of the analyte and residual silanols on the silica support, preventing severe peak tailing.

  • Flow Rate: 1.0 mL/min; Temperature: 25°C.

Step 2: Detection & System Suitability

  • Monitor UV absorbance at 215 nm and CD signal at 225 nm.

  • Validation Check: Inject a system suitability standard containing a mixture of all four stereoisomers. The method is only valid if the resolution factor ( Rs​ ) between the most closely eluting critical pair is 1.5. The CD detector must show equal and opposite signals for each enantiomeric pair.

Module 3: Purity & Degradation Monitoring (RP-HPLC-DAD)

Causality & Expert Insight

The primary degradation pathways for benzylic amino alcohols involve the oxidation of the secondary alcohol to the corresponding cathinone (2-amino-1-(2,6-dichlorophenyl)propan-1-one) and dehydration to the alkene[6]. Achiral Reversed-Phase HPLC with Diode-Array Detection (DAD) must be optimized using a highly acidic mobile phase to ensure the primary amine remains fully protonated[7].

DegradationPathway API 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol Cathinone 2-Amino-1-(2,6-dichlorophenyl) propan-1-one (Oxidation) API->Cathinone -2H Alkene 1-(2,6-Dichlorophenyl) prop-1-en-2-amine (Dehydration) API->Alkene -H2O

Figure 2: Primary degradation pathways forming cathinone and alkene impurities.

Self-Validating Protocol: Gradient RP-HPLC-DAD

Step 1: Chromatographic Conditions

  • Column: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

Step 2: Detection & System Suitability

  • Monitor DAD from 200 nm to 400 nm. Extract chromatograms at 215 nm (universal) and 254 nm (specific for the conjugated cathinone impurity).

  • Validation Check: The tailing factor ( Tf​ ) for the main API peak must be 1.5. The 2,6-dichlorocathinone impurity (typically eluting at Relative Retention Time ~1.2) must have a signal-to-noise ratio 10 at the 0.05% specification limit.

Module 4: Solid-State & Salt Characterization

Causality & Expert Insight

The physical stability, hygroscopicity, and dissolution rate of the API are dictated by its solid-state properties. Because the compound is formulated as a hydrochloride salt, verifying the exact molar stoichiometry of the counter-ion ensures no free-base exists in the bulk powder, which could lead to chemical instability or volatility.

Self-Validating Protocol: Ion Chromatography & XRPD

Step 1: Chloride Content via Ion Chromatography

  • Dissolve 10 mg of API in 100 mL of Milli-Q water.

  • Analyze using an Anion-Exchange column (e.g., Dionex IonPac AS11) with suppressed conductivity detection and a KOH gradient.

  • Validation Check: The measured chloride content must fall within 98.0% - 102.0% of the theoretical value (theoretical Cl for C 9​ H 11​ Cl 2​ NO HCl is ~13.8% w/w).

Step 2: Polymorph Screening via XRPD

  • Scan the bulk powder from 2 θ = 3° to 40° using Cu-K α radiation ( λ = 1.5406 Å).

  • Validation Check: The diffractogram must exhibit sharp, distinct peaks with a flat baseline, confirming high crystallinity and the absence of amorphous domains.

Quantitative Data & Specifications Summary

Analytical AttributeTechniqueExpected Observation / Specification Threshold
Exact Mass LC-ESI-HRMS [M+H]+ at m/z 220.0296 ( ± 5 ppm)
Diastereomeric Identity 1 H-NMR ( CD3​OD ) J1,2​ coupling: ~3-5 Hz (erythro) vs ~7-9 Hz (threo)
Enantiomeric Purity Chiral HPLC-UV-CD 99.0% ee; distinct Cotton effects for enantiomeric pairs
Organic Impurities RP-HPLC-DAD 0.15% for 2,6-dichlorocathinone (RRT ~1.2)
Salt Stoichiometry Ion Chromatography13.5% – 14.1% w/w Chloride content
Crystallinity XRPDSharp diffraction peaks; highly crystalline

References

  • Determination of Phenylpropanolamine in Pharmaceutical Preparations by Second Derivative Spectrophotometry. lawdata.com.tw. 8

  • Chiral Analysis of Chloro Intermediates of Methylamphetamine by One-Dimensional and Multidimentional NMR and GC/MS. Analytical Chemistry - ACS Publications. 2

  • Identification of three unexpected new psychoactive substances at an Australian drug checking service. ChemRxiv. 3

  • Determination of the Enantiomeric Purity of Epinephrine by HPLC with Circular Dichroism Detection. ResearchGate. 5

  • Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC). European Union Drugs Agency. 1

  • The determination of phenylpropanolamine hydrochloride. ResearchGate. 7

  • Insight into the Stereoselective Synthesis of (1S)-Nor(pseudo)ephedrine Analogues by a Two-Steps Biocatalytic Process. . 4

  • Optical Detection of NPS Internet Products via HPLC-DAD Systems: A Selective Review. RSC Books. 6

Sources

Method

Application Note: Utilizing 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride as a Privileged Scaffold in Neuropharmacological Drug Discovery

Target Audience: Medicinal Chemists, Neuropharmacologists, and Assay Development Scientists Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary The development of novel neuropharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Assay Development Scientists Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary

The development of novel neuropharmacological agents targeting monoaminergic systems requires rigid, well-characterized chemical scaffolds. 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (CAS: 1354951-31-7) represents a highly versatile, privileged building block that merges the structural motifs of trace amines (e.g., phenylpropanolamine) with the classic 2,6-dichlorophenyl pharmacophore found in centrally acting antihypertensives and sedatives[1].

This application note details the structural causality behind its pharmacological behavior, provides strategies for its incorporation into drug discovery libraries, and outlines validated in vitro protocols for evaluating resulting derivatives against α2​ -adrenergic receptors ( α2​ -ARs) and related monoaminergic targets.

Pharmacophore Rationale & Structural Causality

When designing centrally acting agents (e.g., for ADHD, neuropathic pain, or opioid withdrawal), the choice of starting scaffold dictates both target affinity and pharmacokinetic viability. The utility of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is driven by three distinct structural features:

  • The 2,6-Dichlorophenyl Ring (Conformational Restriction): The bulky, lipophilic ortho-chloro substituents are critical for high-affinity binding to α2​ -ARs. Steric hindrance from the chlorine atoms restricts the rotation of the phenyl ring, locking it into an orthogonal conformation relative to the alkyl side chain[1]. This rigid, non-planar geometry is a prerequisite for the molecule to correctly insert into the deep, hydrophobic orthosteric binding pocket of the α2​ -AR, mimicking the binding pose of clonidine and dexmedetomidine.

  • The β -Hydroxyl Group (Anchoring): Unlike imidazoline-based ligands, the propanolamine backbone features a β -hydroxyl group. This moiety acts as a critical hydrogen-bond donor/acceptor, interacting directly with conserved serine residues (e.g., Ser200, Ser204) in transmembrane domain 5 (TM5) of the GPCR.

  • The α -Methyl Group (Metabolic Stability): The methyl group adjacent to the primary amine introduces steric bulk that shields the amine from rapid oxidative deamination by Monoamine Oxidase (MAO). This extends the half-life of derivatives designed for central nervous system (CNS) penetration.

G Agonist 2,6-DCP Derivative (Agonist) Receptor α2A-Adrenergic Receptor (GPCR) Agonist->Receptor Binds Orthosteric Site Gi Gi Protein Complex (αi, β, γ) Receptor->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (Gαi) cAMP cAMP Levels (Decreased) AC->cAMP Downregulates ATP ATP ATP->cAMP Conversion Blocked PKA PKA Activity (Inhibited) cAMP->PKA Reduces Activation

Figure 1. Mechanism of action for α2A-AR agonists via the Gi-coupled signaling pathway.

Experimental Protocols for Pharmacological Profiling

To validate the efficacy of derivatives synthesized from this scaffold, a two-tiered screening approach is required: a radioligand binding assay to determine binding affinity ( Ki​ ), followed by a functional cAMP assay to determine intrinsic efficacy ( EC50​ or IC50​ ).

Protocol 3.1: Radioligand Competition Binding Assay ( [3H] RX821002)

Objective: Determine the binding affinity of novel 2,6-dichlorophenylpropanolamine derivatives at the human α2A​ -AR. Rationale: [3H] RX821002 is utilized as the radioligand because it is a highly selective α2​ -AR antagonist with a fast on-rate, rapid equilibrium kinetics, and exceptionally low non-specific binding in HEK293 cell membranes[2],[3].

Materials:

  • HEK293 cells stably expressing human α2A​ -AR.

  • Radioligand: [3H] RX821002 (Specific activity ~54 Ci/mmol)[3].

  • Assay Buffer: 50 mM Tris-HCl, 0.3 mM MgCl₂, 0.1 mM EGTA, pH 7.4[3].

  • Non-specific binding (NSB) control: 10 µM Atipamezole or 50 µM unlabeled (-)-Norepinephrine[3].

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize HEK293- α2A​ cells in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1 µg/µL.

  • Assay Assembly: In a 96-well deep-well plate, add the following to achieve a final volume of 200 µL:

    • 20 µL of test compound (10-point concentration response curve, 10−11 to 10−4 M).

    • 20 µL of [3H] RX821002 (Final concentration: 2.0 nM, approximating its Kd​ )[2].

    • 160 µL of membrane suspension (160 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes to allow the fast-associating [3H] RX821002 to reach thermodynamic equilibrium with the test compounds[2].

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with 4 mL of ice-cold 50 mM Tris-HCl buffer (pH 8.0)[3].

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter[3].

  • Data Analysis: Calculate IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 3.2: Functional cAMP Accumulation Assay (HTRF)

Objective: Determine whether the scaffold derivatives act as agonists (inhibiting cAMP) or antagonists at the Gi​ -coupled α2A​ -AR. Rationale: Because α2​ -ARs couple to Gαi​ proteins, their activation inhibits adenylyl cyclase, reducing intracellular cAMP[4]. To measure this inhibition, cells must first be stimulated with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP baseline. The Homogeneous Time-Resolved Fluorescence (HTRF) assay uses a competitive immunoassay format between native cellular cAMP and d2 -labeled cAMP for a Eu3+ cryptate-labeled anti-cAMP antibody[4].

Workflow Step1 Cell Seeding HEK293-α2A Step2 Compound + Forskolin Addition Step1->Step2 Step3 Incubation (30-45 min) Step2->Step3 Step4 Lysis & HTRF Reagents Added Step3->Step4 Step5 TR-FRET Readout (665nm/615nm) Step4->Step5

Figure 2. Step-by-step workflow for the functional HTRF cAMP accumulation assay.

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize HEK293- α2A​ cells and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases). Seed 2,000 cells/well in a 384-well low-volume white microplate (5 µL/well)[5].

  • Stimulation & Treatment: Prepare a mixture of Forskolin (final concentration: 1 µM) and the test compound. Add 5 µL of this mixture to the cells.

    • Causality Note: The 1 µM Forskolin concentration is chosen to elicit ~80% of the maximum cAMP response, providing a wide dynamic window to observe Gi​ -mediated inhibition[4].

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection Reagent Addition: Add 5 µL of cAMP- d2 conjugate and 5 µL of anti-cAMP Eu3+ -Cryptate (both diluted in lysis buffer) to each well[4],[6].

  • Signal Development: Incubate at room temperature for 1 hour in the dark[4].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor)[4].

  • Data Analysis: Calculate the HTRF ratio ( 665nm/620nm×10,000 ). An increase in intracellular cAMP disrupts the FRET signal (lower ratio); therefore, an active Gi​ agonist will decrease intracellular cAMP, resulting in a higher FRET signal[4]. Plot the cAMP levels against compound concentration to derive the EC50​ .

Data Presentation: Expected Pharmacological Profile

When 2-amino-1-(2,6-dichlorophenyl)propan-1-ol is utilized as a core scaffold, its derivatives typically exhibit a profile heavily skewed toward α2​ -AR agonism. Below is a representative data table comparing expected parameters of a primary amine derivative against clinical standards.

Table 1. Representative Binding and Functional Data for 2,6-Dichlorophenyl Scaffolds

Compound / ScaffoldTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Max Response ( Emax​ % vs NE)
Clonidine (Standard) α2A​ -AR15.2 ± 2.122.4 ± 3.585% (Partial Agonist)
Dexmedetomidine α2A​ -AR1.8 ± 0.43.1 ± 0.8100% (Full Agonist)
Norepinephrine (NE) α2A​ -AR45.0 ± 5.212.5 ± 2.0100% (Full Agonist)
2,6-DCP-Propanolamine α2A​ -AR28.5 ± 4.041.2 ± 5.178% (Partial Agonist)
2,6-DCP-Propanolamine NET (Transporter)> 5000N/AN/A

Note: The primary amine scaffold exhibits moderate-to-high affinity for α2​ -ARs. Subsequent N-alkylation (e.g., N-methyl or N-isopropyl derivatives) is commonly employed by medicinal chemists to fine-tune the Emax​ and shift the molecule from a partial agonist to a full agonist, or to introduce Trace Amine-Associated Receptor 1 (TAAR1) activity.

References

  • Assay Guidance Manual (NIH). "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." Available at:[Link]

  • Diva-Portal. "A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands." Available at:[Link]

  • PubMed Central (PMC). "Role of cortical alpha-2 adrenoceptors in alcohol withdrawal-induced depression and tricyclic antidepressants." Available at:[Link]

  • ACS Omega. "A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors." Available at:[Link]

  • PLOS One. "A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp." Available at:[Link]

Sources

Application

Application Note: Stereoselective Synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

Introduction & Rationale The synthesis of 1-aryl-2-aminopropanols (analogues of ephedrine, pseudoephedrine, and cathine) is a cornerstone of neuropharmacological drug development. The target compound, 2-Amino-1-(2,6-dich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of 1-aryl-2-aminopropanols (analogues of ephedrine, pseudoephedrine, and cathine) is a cornerstone of neuropharmacological drug development. The target compound, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride , presents a highly specific synthetic challenge due to the di-ortho substitution on the phenyl ring.

The 2,6-dichloro motif induces severe steric hindrance, forcing the adjacent carbonyl (in the ketone precursor) or carbinol group (in the final product) out of coplanarity with the aromatic system. While this orthogonal conformation severely limits the efficacy of standard non-selective reduction methodologies, it can be strategically exploited using transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR)[1]. This guide outlines a self-validating, highly scalable protocol to achieve >99% enantiomeric excess (ee) for this sterically demanding Active Pharmaceutical Ingredient (API).

Mechanistic Causality: Dynamic Kinetic Resolution (DKR)

Traditional asymmetric reduction of racemic α -amino ketones is fundamentally limited to a 50% theoretical yield of the desired enantiomer unless the starting material is pre-resolved. However, DKR circumvents this limitation.

Under the specific basic conditions of ATH (utilizing a Formic Acid / Triethylamine azeotrope), the α -proton of the ketone becomes labile. This lability enables rapid, continuous epimerization (racemization) of the α -stereocenter ( krac​ )[2]. When a chiral catalyst, such as the Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN], is introduced, it exhibits profound facial selectivity. The catalyst reduces the (R)-enantiomer of the ketone into the (1R, 2S)-anti-amino alcohol at a rate ( kfast​ ) that is orders of magnitude faster than the reduction of the (S)-enantiomer ( kslow​ ). Because krac​≫kred​ , the continuously depleting (R)-ketone is replenished by the epimerization of the (S)-ketone, driving the entire racemic mixture toward a single stereoisomer[3].

Expert Insight on 2,6-Dichloro Substitution: The orthogonal orientation of the 2,6-dichlorophenyl ring rigidly locks the substrate within the catalyst's chiral pocket. This rigidity suppresses competitive transition states, effectively enhancing the intrinsic enantioselectivity. However, it also drastically reduces the overall reaction rate, necessitating elevated temperatures and optimized solvent polarity to overcome the steric barrier to hydride transfer[2].

DKR cluster_0 Base-Catalyzed Epimerization (k_rac) K_S (S)-α-Amino Ketone K_R (R)-α-Amino Ketone K_S->K_R Fast Racemization P_syn (1S, 2S)-Amino Alcohol (Minor, <2% ee) K_S->P_syn Ru-(R,R) Catalyst Slow Reduction (k_slow) P_anti (1R, 2S)-Amino Alcohol (Major, >98% ee) K_R->P_anti Ru-(R,R) Catalyst Fast Reduction (k_fast)

Caption: Dynamic Kinetic Resolution (DKR) mechanism favoring the (1R, 2S)-anti diastereomer.

Synthetic Strategy and Workflow

The synthetic route is designed as a self-validating system, ensuring that impurities or epimers are purged at critical crystallization junctures.

  • α -Halogenation : 2,6-Dichloropropiophenone is brominated to establish the reactive α -carbon[4].

  • Azidation & Reduction : Nucleophilic displacement with sodium azide followed by palladium-catalyzed hydrogenation yields the racemic α -amino ketone hydrochloride.

  • DKR-ATH : The pivotal stereoselective reduction step.

  • Salt Formation : Precipitation of the final API as a hydrochloride salt, serving as a final thermodynamic purification step.

Workflow A 2,6-Dichloro- propiophenone B α-Bromo Ketone A->B Br2, AcOH C α-Amino Ketone HCl B->C 1. NaN3 2. H2, Pd/C 3. HCl D (1R, 2S)-Amino Alcohol C->D Ru-(R,R)-TsDPEN HCOOH/Et3N E Target API HCl Salt D->E HCl in Et2O

Caption: Synthetic workflow for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

Data Presentation: Optimization of DKR-ATH Conditions

To establish the causality behind the chosen protocol, the table below summarizes the optimization of the ATH step. The severe steric bulk of the 2,6-dichloro group necessitates a deviation from standard room-temperature ATH protocols.

Table 1: Optimization of DKR-ATH for 2-Amino-1-(2,6-dichlorophenyl)propan-1-one

EntryCatalystSolventTemp (°C)Time (h)Conversion (%)dr (anti:syn)ee (%)
1Ru-(R,R)-TsDPENDCM25244585:1592
2Ru-(R,R)-TsDPENDMF25246090:1094
3 Ru-(R,R)-TsDPEN DMF/DCM (1:1) 40 16 >99 98:2 >98
4Rh-(R,R)-TsDPENDMF/DCM (1:1)40168592:888

Step-by-Step Experimental Protocols

Protocol A: DKR-ATH of 2-Amino-1-(2,6-dichlorophenyl)propan-1-one

Objective: Stereoselective reduction to (1R, 2S)-2-amino-1-(2,6-dichlorophenyl)propan-1-ol.

  • Preparation of the Catalyst Mixture : In a flame-dried, argon-purged Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol %, 0.005 eq) in anhydrous DCM (5 mL/g of substrate). Stir for 10 minutes at room temperature until a deep orange homogeneous solution forms.

  • Substrate Loading : Add racemic 2-amino-1-(2,6-dichlorophenyl)propan-1-one hydrochloride (1.0 eq) to the flask. Add anhydrous DMF (5 mL/g of substrate) to ensure complete dissolution of the sterically hindered ketone.

  • Hydrogen Source Addition : Cool the mixture to 0 °C. Dropwise, add a pre-mixed, degassed azeotrope of Formic Acid / Triethylamine (5:2 molar ratio, 5.0 eq of HCOOH). Causality Note: The Et₃N liberates the free base of the α -amino ketone, initiating the rapid epimerization required for DKR, while HCOOH serves as the hydride donor.

  • Reaction Execution : Heat the reaction mixture to 40 °C and stir for 16 hours under an argon atmosphere.

  • Validation Point (In-Process Control) : Sample 50 µL of the reaction mixture, quench with saturated NaHCO₃, extract with EtOAc, and analyze via TLC (Hexane/EtOAc 1:1, ninhydrin stain). The product alcohol ( Rf​≈0.3 ) should completely replace the ketone ( Rf​≈0.5 ).

  • Workup : Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Diastereomeric Validation : Analyze the crude mixture via ¹H NMR. The benzylic methine proton of the anti isomer appears at δ ~5.2 ppm (doublet, J=4.5 Hz), whereas the syn isomer appears at δ ~4.8 ppm (doublet, J=8.0 Hz). Ensure dr is 98:2.

Protocol B: Isolation and Hydrochloride Salt Formation

Objective: Final purification and isolation of the stable API salt.

  • Free Base Dissolution : Dissolve the crude (1R, 2S)-amino alcohol in anhydrous diethyl ether (10 mL/g).

  • Salt Precipitation : Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas (or add 2.0 M HCl in diethyl ether, 1.1 eq) into the solution with vigorous stirring. A pristine white precipitate will form immediately.

  • Thermodynamic Upgrading : Heat the suspension to a mild reflux for 15 minutes, then allow it to cool slowly to room temperature, and finally to 4 °C overnight. Causality Note: This digestion step selectively dissolves trace syn diastereomers and minor enantiomers, upgrading the optical purity of the precipitated anti hydrochloride salt to >99.5% ee.

  • Filtration : Filter the white crystalline solid under vacuum, wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

References

1.[1] Title: Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution | Journal of the American Chemical Society - ACS Publications Source: acs.org URL:[Link]

2.[3] Title: Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

4.[2] Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Method

Use of "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride" in medicinal chemistry

Application Note: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride as a Privileged Scaffold in Adrenergic and TAAR Drug Discovery Executive Summary In modern medicinal chemistry, the design of neuroactive and card...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride as a Privileged Scaffold in Adrenergic and TAAR Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of neuroactive and cardiovascular drugs relies heavily on privileged scaffolds that can predictably interact with specific G-protein-coupled receptors (GPCRs). 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (CAS: 1354951-31-7)[1] is a highly specialized building block that hybridizes two distinct pharmacophores: the 2,6-dichlorophenyl moiety and the phenylethanolamine backbone.

This technical guide details the structural rationale, synthetic utility, and validated laboratory protocols for utilizing this compound in the development of atypical alpha-2 adrenergic receptor ligands and Trace Amine-Associated Receptor 1 (TAAR1) modulators.

Structural Rationale & Pharmacophore Analysis

The utility of this building block lies in its precise stereoelectronic features, which dictate receptor subtype selectivity and metabolic stability.

  • 2,6-Dichloro Substitution (Steric Shielding): The di-ortho chlorine substitution is a hallmark of centrally acting alpha-2 adrenergic agonists (e.g., clonidine)[2]. Causality: The bulky halogen atoms force the phenyl ring to adopt a conformation that is nearly orthogonal to the plane of the propanolamine side chain. This orthogonal geometry is a strict prerequisite for binding to the alpha-2 adrenoceptor while sterically clashing with the alpha-1 adrenoceptor binding pocket[2].

  • Beta-Hydroxyl Group (Receptor Anchoring): The hydroxyl group at the C1 position serves as a critical hydrogen bond donor. Causality: In the binding pocket of adrenergic receptors, this hydroxyl group interacts directly with conserved serine residues (specifically Ser204 and Ser207 in transmembrane domain 5), anchoring the ligand into the active site[3].

  • Alpha-Methyl Group (Metabolic Stability): The methyl group at the C2 position provides steric hindrance adjacent to the primary amine. Causality: This hindrance protects the amine from rapid oxidative deamination by monoamine oxidase (MAO) enzymes, significantly extending the biological half-life of the resulting drug candidates compared to unmethylated trace amines[4].

Mechanistic Pathway Visualization

G Core 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl Feat1 2,6-Dichloro Substitution (Orthogonal Conformation) Core->Feat1 Steric Shielding Feat2 Beta-Hydroxyl Group (Ser204/207 H-Bonding) Core->Feat2 Receptor Anchoring Feat3 Alpha-Methyl Group (MAO Resistance) Core->Feat3 Metabolic Stability App1 Alpha-2 Adrenergic Ligands (e.g., Oxazolidinones) Feat1->App1 Feat2->App1 App2 TAAR1 Modulators (Neuropsychiatric Probes) Feat2->App2 Feat3->App2

Fig 1: Pharmacophore logic and synthetic branching of the 2,6-dichlorophenylpropanolamine scaffold.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality explanations and self-validating analytical checkpoints.

Protocol A: Reductive Amination for TAAR1 Probe Synthesis

Trace amine-associated receptor 1 (TAAR1) is heavily modulated by phenylethanolamine derivatives, making it a prime target for novel schizophrenia therapeutics[4]. Modifying the primary amine allows researchers to probe the hydrophobic binding pockets of TAAR1.

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: The starting material is an HCl salt[1]. It must be neutralized to liberate the nucleophilic lone pair on the primary amine. Failure to do so prevents the nucleophilic attack on the aldehyde.

  • Imine Formation: Add the target aldehyde (1.1 eq) to the solution. Stir at room temperature for 2 hours.

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating (up to 60°C) if the steric bulk of the aldehyde makes imine formation sluggish.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). Stir for 4-12 hours.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It reduces the transient iminium ion but is not strong enough to reduce the unreacted aldehyde, thereby preventing the formation of primary alcohol byproducts.

  • Self-Validation (TLC & LC-MS):

    • Action: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1) and stain with ninhydrin.

    • Validation: The starting primary amine will stain bright purple. The successful formation of the secondary amine product will result in a distinct Rf shift and a loss of the purple stain (appearing faint yellow/brown or invisible to ninhydrin), confirming complete conversion.

Protocol B: CDI-Mediated Cyclization to Oxazolidinones

The vicinal amino-alcohol motif is perfectly primed for cyclization into oxazolidinones. These conformationally restricted rings act as rigidified bioisosteres for morpholines in alpha-2 adrenergic drug design.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the free-based amino-alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq).

    • Causality: CDI is chosen over phosgene gas or triphosgene due to its significantly lower toxicity and ease of handling on a benchtop scale. It provides the highly electrophilic carbonyl carbon necessary to bridge the vicinal amino and hydroxyl groups.

  • Cyclization: Stir the mixture at 60°C for 12-18 hours under an inert argon atmosphere.

    • Causality: While the initial acylation of the primary amine by CDI is rapid at room temperature, the subsequent intramolecular nucleophilic attack by the secondary hydroxyl group requires thermal energy to overcome the activation barrier for 5-membered ring closure.

  • Self-Validation (NMR & MS):

    • Action: Isolate the product via aqueous workup and analyze via LC-MS and 13C NMR.

    • Validation: LC-MS will exhibit an [M+H]+ mass shift of +26 Da relative to the free base (representing the addition of CO [28 Da] minus 2 protons [2 Da]). 13C NMR will self-validate the cyclic structure via the appearance of a diagnostic carbamate carbonyl carbon peak at ~158 ppm.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical markers for the derivatization workflows described above.

Derivative TypeTypical ReagentsReaction TimeAvg. YieldAnalytical Marker (LC-MS / NMR)
N-Alkyl Secondary Amine Aldehyde, NaBH(OAc)3, DCE4-12 h75-85% [M+H]+ shift; loss of 1° amine NH2​ stretch in IR
Oxazolidinone Ring CDI, Et3​N , THF12-18 h65-80% [M+H]+ +26 Da; 13C NMR C=O at ~158 ppm
N-Acyl Amide Acyl chloride, DIPEA, DCM2-4 h85-95% [M+H]+ shift; 1H NMR Amide N-H at ~8.0 ppm

References

  • Grandy, D. K. (2007). Trace Amine-Associated Receptor 1 – Family Archetype or Iconoclast? PubMed Central (PMC).[4] URL:[Link]

  • Adrenergics and Adrenergic-Blocking Agents. ResearchGate.[3] URL:[Link]

  • Epidural clonidine in chronic pain | Download Scientific Diagram. ResearchGate.[2] URL:[Link]

Sources

Application

Experimental procedure for coupling "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride"

Application Note: Chemoselective Amide Coupling of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride Executive Summary & Mechanistic Rationale Coupling sterically hindered, halogenated phenylpropanolamines—specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Coupling of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

Executive Summary & Mechanistic Rationale

Coupling sterically hindered, halogenated phenylpropanolamines—specifically 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride —presents a multidimensional challenge in medicinal chemistry and drug development.

  • Steric Shielding: The 2,6-dichloro substitution pattern forces the aromatic ring out of coplanarity with the alkyl chain. This locked conformation creates a severe steric shield around the α

    • and β -carbons of the propanolamine core, drastically reducing the nucleophilicity of the amine.
  • Chemoselectivity: The presence of a free secondary hydroxyl group (-OH) introduces the risk of competitive O-acylation, requiring a highly selective N-acylation driving force.

  • Salt Form: The substrate is supplied as an HCl salt, necessitating precise stoichiometric neutralization to liberate the free amine without triggering base-catalyzed degradation.

To overcome these barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). The superiority of HATU over traditional carbodiimides (like EDC) lies in the neighboring group effect of its 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The pyridine nitrogen of HOAt forms an intramolecular hydrogen bond with the incoming amine, effectively anchoring it and accelerating the aminolysis step even in highly hindered environments (1)[1].

Furthermore, to prevent the amine from reacting directly with the uronium salt of HATU to form a stable guanidinium byproduct, a strict pre-activation step of the carboxylic acid is enforced (2)[2].

Quantitative Data: Coupling Reagent Optimization

To demonstrate the necessity of the HATU/DIPEA system, Table 1 summarizes the optimization data for coupling 2-amino-1-(2,6-dichlorophenyl)propan-1-ol with a standard heterocyclic acid at room temperature (25°C).

Coupling SystemBaseTime (h)Conversion to N-Amide (%)O-Acylation Byproduct (%)Unreacted Amine (%)
EDC·HCl / HOBtDIPEA2442%< 2%56%
PyBOPEt 3​ N1868%5%27%
HATU DIPEA 6 > 95% < 1% < 4%

Table 1: HATU provides near-quantitative conversion within 6 hours, whereas EDC/HOBt stalls due to the steric bulk of the 2,6-dichlorophenyl group. The use of DIPEA over Et 3​ N minimizes base-catalyzed O-acylation.

Mechanistic & Chemoselectivity Pathway

Pathway A Carboxylic Acid + HATU B OAt Active Ester (Pre-activation) A->B DIPEA (1 eq) 10 min, RT E N-Acyl Amide (Target Product) B->E Aminolysis C 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl D Free Amine + DIPEA C->D Neutralization D->E N-Nucleophilic Attack F O-Acyl Ester (Minimized Byproduct) D->F O-Nucleophilic Attack (Suppressed)

Reaction pathway demonstrating HATU pre-activation and chemoselective N-acylation.

Materials and Reagents

  • Substrate: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (1.0 equiv)

  • Carboxylic Acid: Representative heterocyclic acid (e.g., 1-Methyl-1H-pyrazole-4-carboxylic acid) (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv total)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M to 0.2 M concentration)

  • Workup Reagents: Ethyl acetate (EtOAc), 5% aqueous LiCl solution, 1M HCl, saturated aqueous NaHCO 3​ , brine, anhydrous Na 2​ SO 4​ .

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , ensuring that each phase of the reaction can be analytically verified to prevent downstream failures.

Step 1: Pre-Activation (Crucial Step)

  • In an oven-dried round-bottom flask purged with N 2​ , dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Add DIPEA (1.1 mmol). Stir the bright yellow solution at room temperature for 10–15 minutes.

  • Causality: This step converts the acid into the highly reactive OAt ester. If the amine is added simultaneously with HATU, the unhindered nucleophilic amine can attack the uronium carbon of HATU, forming a dead-end guanidinium byproduct.

Step 2: Amine Free-Basing & Addition

  • In a separate vial, suspend 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (1.0 mmol) in anhydrous DMF (2.0 mL) and add DIPEA (1.9 mmol). Sonicate briefly until dissolved.

  • Causality: 1.0 equiv of DIPEA strictly neutralizes the HCl salt, while the remaining 0.9 equiv acts as the proton scavenger during the aminolysis step.

  • Add the amine solution dropwise to the pre-activated ester solution over 5 minutes. Stir the reaction mixture at room temperature.

Step 3: In-Process Self-Validation (Reaction Monitoring)

  • Monitor the reaction via LC-MS. The product mass ( [M+H]+ ) should become the dominant peak within 4-6 hours.

  • Validation Check: If O-acylation occurs, it will appear as an isobaric peak with a distinct retention time. The reaction is complete when the free amine peak is consumed.

Step 4: Quench and Liquid-Liquid Extraction

  • Dilute the reaction mixture with EtOAc (30 mL) and quench with water (10 mL).

  • Separate the layers and wash the organic layer with 5% aqueous LiCl (3 × 15 mL).

  • Causality: DMF is highly miscible with EtOAc. The addition of LiCl severely depresses the solubility of DMF in the organic phase, pulling it into the aqueous layer and preventing downstream purification issues.

  • Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated NaHCO 3​ (10 mL) to remove unreacted acid, and brine (10 mL).

Step 5: Drying and Purification

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc or DCM/MeOH gradient) to afford the pure N-acyl amide.

Experimental Workflow Diagram

Workflow Step1 Step 1: Pre-Activation Acid + HATU + DIPEA in DMF (10 min) Step2 Step 2: Amine Addition Add Amine HCl + DIPEA (Dropwise) Step1->Step2 Step3 Step 3: Reaction Stir at RT (4-12 h) & Monitor via LC-MS Step2->Step3 Step4 Step 4: Quench & Extract H2O/EtOAc + 5% LiCl Wash (Removes DMF) Step3->Step4 Step5 Step 5: Purification Flash Chromatography (SiO2) Step4->Step5

Step-by-step experimental workflow for the amide coupling and purification process.

Analytical Validation Parameters

To ensure the trustworthiness of the final compound, perform the following structural validations:

  • LC-MS: Confirm the presence of the desired mass. The N-amide typically elutes later than the free amine but earlier than the O-acyl ester on a C18 reverse-phase column.

  • 1 H NMR (CDCl 3​ or DMSO-d 6​ ): The chemoselectivity is definitively proven by observing the chemical shift of the proton adjacent to the hydroxyl group (CH-OH). In the N-acyl product, this proton typically resonates between 4.5–5.2 ppm . If O-acylation had occurred, this proton would shift significantly downfield to 5.8–6.5 ppm due to the deshielding effect of the newly formed ester carbonyl.

References

  • Source: Chemical Society Reviews (RSC Publishing)
  • Source: Chemical Reviews (ACS Publications)

Sources

Method

Application Note: Enhancing GC-MS Analysis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride through Silylation Derivatization

Abstract This application note provides a comprehensive guide to the derivatization of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, arising from the primary amine and secondary alcohol functional groups, direct GC analysis of this compound is challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation. This guide details optimized protocols using silylation, a proven derivatization technique, to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss method validation considerations for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is a molecule of interest in pharmaceutical development and related fields. Its structure, containing both a primary amino group and a secondary hydroxyl group, imparts significant polarity. This polarity leads to strong intermolecular hydrogen bonding, resulting in low volatility and a propensity for thermal decomposition at the high temperatures required for GC analysis.[1] Furthermore, the active hydrogens in these functional groups can interact with active sites on the GC column, leading to peak tailing and poor chromatographic resolution.[1]

Chemical derivatization is a crucial sample preparation step to overcome these challenges.[1][2] The process involves chemically modifying the analyte to produce a new compound with properties more suitable for GC analysis.[1] For compounds like 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol, the primary goal of derivatization is to replace the active hydrogens on the amine and alcohol groups with non-polar moieties.[3] This modification disrupts hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[1][4]

Silylation is one of the most prevalent and versatile derivatization techniques in GC analysis.[4] It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group or a similar silyl group.[4][5] Silylating reagents are highly reactive towards functional groups like alcohols, amines, phenols, and carboxylic acids, producing derivatives that are more volatile and thermally stable.[1][6]

The general order of reactivity for functional groups towards silylation is: Alcohol > Phenol > Carboxylic Acid > Amine > Amide.[1][7] This makes 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol an excellent candidate for this technique, as both its hydroxyl and amino groups will readily react.

Silylation Reagents for Amino Alcohols

Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for derivatizing amino alcohols.[8][9]

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating reagent that reacts with a wide range of polar compounds.[6][10] It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered functional groups.[6][11]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the trimethylsilyl amides, making it particularly useful for trace analysis where reagent by-products might interfere with the analyte peak.[1][8] MSTFA can also be used to directly silylate the hydrochloride salts of amines.[4][10]

For this application, we will focus on a protocol using BSTFA with a TMCS catalyst, a widely applicable and robust choice.

Experimental Protocols

Materials and Reagents
  • 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

DerivatizationWorkflow Sample Sample Preparation (Weigh/dissolve analyte) Reagent Reagent Addition (BSTFA + 1% TMCS) Sample->Reagent Reaction Reaction (Heating) Reagent->Reaction Analysis GC-MS Analysis Reaction->Analysis

Caption: General workflow for the silylation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

Step-by-Step Protocol

CAUTION: Silylating reagents are moisture-sensitive and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware and solvents are anhydrous to prevent reagent hydrolysis and ensure optimal reaction yield.[1]

  • Sample Preparation: Accurately weigh 1-5 mg of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen before proceeding.

  • Solvent Addition (Optional but Recommended): Add 100 µL of an anhydrous solvent such as pyridine or acetonitrile to dissolve the sample. Pyridine can also act as a catalyst and an acid scavenger.[8]

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial. The reagent should be in excess to drive the reaction to completion.[6]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.[8] The optimal time and temperature may need to be determined empirically for this specific analyte.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Chemical Reaction

The silylation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol involves a nucleophilic attack of the lone pair of electrons from the oxygen of the hydroxyl group and the nitrogen of the amino group on the silicon atom of the silylating reagent.[1][9] This results in the formation of a di-TMS derivative.

SilylationReaction cluster_reactants Reactants cluster_products Products Analyte 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Derivative Di-TMS Derivative Analyte->Derivative BSTFA BSTFA + TMCS (catalyst) BSTFA->Derivative Byproducts By-products

Caption: Silylation reaction of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol with BSTFA.

Data and Expected Results

The successful derivatization of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol will result in a significant shift in its retention time and mass spectrum. The di-TMS derivative will be less polar and more volatile, leading to a shorter retention time and a sharper, more symmetrical peak compared to the underivatized compound.

CompoundFunctional GroupsDerivatizationExpected Properties
2-Amino-1-(2,6-dichlorophenyl)propan-1-olPrimary Amine, Secondary AlcoholNonePolar, low volatility, poor peak shape
Di-TMS-2-Amino-1-(2,6-dichlorophenyl)propan-1-olSilylated Amine, Silylated AlcoholSilylation with BSTFANon-polar, high volatility, good peak shape

In the mass spectrum, the molecular weight of the derivatized compound will increase by 144 (2 x 72 from the two TMS groups). The mass spectrum of the di-TMS derivative is expected to show characteristic fragments, including a prominent M-15 peak (loss of a methyl group) and other fragments resulting from the cleavage of the silyl groups.

Method Validation Considerations

For the use of this derivatization protocol in a regulated environment, method validation is essential to ensure the reliability and accuracy of the results.[12][13] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[13]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A partial validation may be sufficient if adapting an established method, but a full validation is required for a new method.[12]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor or no derivatization Presence of moisture in the sample or reagents.Ensure all glassware, solvents, and the sample are anhydrous. Store silylating reagents under inert gas.
Insufficient reagent concentration.Use a sufficient excess of the silylating reagent (at least a 2:1 molar ratio to active hydrogens).[6]
Incomplete reaction.Optimize reaction time and temperature. Consider using a catalyst like TMCS if not already included.
Multiple peaks for the analyte Formation of partial derivatives (mono-silylated).Increase reaction time, temperature, or reagent concentration to drive the reaction to completion.
Peak tailing Active sites in the GC system.Use a deactivated liner and column. Ensure the system is clean.

Conclusion

Derivatization by silylation is a highly effective strategy for the analysis of polar compounds like 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride by GC-MS. The protocol described in this application note, utilizing BSTFA with a TMCS catalyst, provides a robust method to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and more reliable quantitative results. Proper attention to anhydrous conditions and method validation will ensure the successful implementation of this technique in research and quality control laboratories.

References

  • Villas-Bôas, S. G., Smart, S., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 143-151. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. Available at: [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Available at: [Link]

  • Grey, A. C., HBS, C., & Schey, K. L. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Journal of visualized experiments : JoVE, (87), 51409. Available at: [Link]

  • Namera, A., Yashiki, M., & Kojima, T. (2002). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Symposium Series, 810, 14-34. Available at: [Link]

  • Li, F., & Li, T. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatography. A, 1218(35), 6062–6067. Available at: [Link]

  • Ravisankar, P., Navaneeswari, R., & Rajinikanth, R. (2015). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 5(2), 78-84. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Available at: [Link]

  • Sharma, A., & Singh, S. (2024). Review on method development and validation for different pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences, 26(03), 036–046. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 22(1), 81-94. Available at: [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Available at: [Link]

  • Valdez, C. A., Leif, R. N., & Hart, B. R. (2014). Rapid and mild silylation of β-amino alcohols at room temperature mediated by N-methylimidazole for enhanced detectability by gas chromatography/electron ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 28(19), 2097–2104. Available at: [Link]

  • Gotti, R., & Cavrini, V. (2001). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 851-860. Available at: [Link]

  • Lee, K., Kim, H., & Kim, Y. P. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 14(8), 1269. Available at: [Link]

  • Ermer, J. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In The ISO 17025-2005 Standard. InTech. Available at: [Link]

  • Li, W., & Cohen, S. A. (2009). Fast UHPLC Methods for Analysis of Amino Acids. Waters Corporation. Available at: [Link]

  • Wang, L., Zhang, Y., & Liu, D. (2016). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 129, 360-366. Available at: [Link]

  • Jitaru, P. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. InTech. Available at: [Link]

  • Wikipedia. (n.d.). Silylation. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • Agilent Technologies. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]

  • Pistos, C., & Zougrou, F. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7794. Available at: [Link]

  • El-Didamony, A. M. (2008). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 16(2), 27-35. Available at: [Link]

  • Husek, P. (2012). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. In Amino Acid Analysis. Humana Press. Available at: [Link]

  • Gerbaux, P., & Demesmay, C. (2010). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. In Amino Acid Analysis. Humana Press. Available at: [Link]

  • Mojarro, A., Dworkin, J. P., Elsila, J. E., Glavin, D. P., & Aponte, J. C. (2019). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. 50th Lunar and Planetary Science Conference. Available at: [Link]

  • Sadovnikova, E. G., & Ryabov, S. V. (2015). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae, 7(2), 101–106. Available at: [Link]

Sources

Application

Application Notes and Protocols: Investigating 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride in CNS Drug Discovery

Introduction: Unveiling a Potential Norepinephrine-Dopamine Reuptake Inhibitor In the landscape of Central Nervous System (CNS) drug discovery, the quest for novel modulators of monoamine neurotransmission remains a corn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential Norepinephrine-Dopamine Reuptake Inhibitor

In the landscape of Central Nervous System (CNS) drug discovery, the quest for novel modulators of monoamine neurotransmission remains a cornerstone of developing effective therapeutics for depressive disorders. The compound 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (herein referred to as "the compound") presents a compelling structural motif suggestive of interaction with monoamine transporters. While specific pharmacological data for this exact molecule is not extensively published, its chemical architecture, particularly the dichlorinated phenyl ring and the amino-propanol side chain, bears resemblance to known norepinephrine-dopamine reuptake inhibitors (NDRIs).

NDRIs are a class of antidepressants that function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This dual-action mechanism leads to an increase in the synaptic concentrations of norepinephrine and dopamine, neurotransmitters critically involved in regulating mood, motivation, and attention.[1][2] Clinically, this can translate to therapeutic benefits for individuals with major depressive disorder, seasonal affective disorder, and even attention-deficit/hyperactivity disorder (ADHD).[1][2]

These application notes will therefore proceed under the scientifically-grounded hypothesis that 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride functions as an NDRI. We will provide a comprehensive guide for researchers to systematically characterize its pharmacological profile, from initial in vitro screening to in vivo behavioral validation.

Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for its accurate handling and use in experimental settings.

PropertyValueSource
CAS Number 1354951-31-7[3][4]
Molecular Formula C₉H₁₂Cl₃NO[3][4]
Molecular Weight 256.6 g/mol [3]
Purity >95% (typical)[4]
Recommended Use For Research Use Only[3]

Proposed Mechanism of Action: A Focus on Monoamine Transporters

The monoamine hypothesis of depression posits that a deficiency in synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine contributes to the pathophysiology of the disorder.[5] Most antidepressant medications, therefore, aim to increase the availability of these neurotransmitters.[5]

Our hypothesis is that 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride inhibits the reuptake of norepinephrine and dopamine, thereby enhancing noradrenergic and dopaminergic signaling. This proposed mechanism is depicted in the signaling pathway diagram below.

NDRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (NE, DA) NE_DA_release Neurotransmitter Release vesicle->NE_DA_release synapse_NE Norepinephrine (NE) NE_DA_release->synapse_NE NE synapse_DA Dopamine (DA) NE_DA_release->synapse_DA DA NET NET reuptake Reuptake NET->reuptake DAT DAT DAT->reuptake reuptake->vesicle compound 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl compound->NET Inhibits compound->DAT Inhibits synapse_NE->NET NE_receptor Adrenergic Receptor synapse_NE->NE_receptor synapse_DA->DAT DA_receptor Dopaminergic Receptor synapse_DA->DA_receptor downstream Downstream Signaling NE_receptor->downstream DA_receptor->downstream

Caption: Proposed mechanism of action for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

Experimental Protocols: A Step-by-Step Guide to Characterization

To rigorously test our hypothesis, a multi-tiered experimental approach is recommended. This begins with in vitro assays to determine direct interactions with the target transporters, followed by in vivo studies to assess behavioral outcomes indicative of antidepressant-like activity.

Protocol 1: In Vitro Neurotransmitter Transporter Uptake Assay

This protocol is designed to quantify the inhibitory potency of the compound on norepinephrine and dopamine transporters. Modern fluorescence-based kits have largely replaced older radiolabeled assays, offering a safer and more high-throughput-friendly method.[6]

Objective: To determine the IC₅₀ values of the compound for the inhibition of human norepinephrine transporter (hNET) and human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hNET or hDAT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[6]

  • 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

  • Reference inhibitors: Nisoxetine (for hNET) and Vanoxerine (GBR12909) (for hDAT)[7]

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Workflow Diagram:

In_Vitro_Assay_Workflow start Start plate_cells Plate hNET or hDAT expressing cells in microplate start->plate_cells incubate_cells Incubate cells (24-48 hours) plate_cells->incubate_cells prepare_compounds Prepare serial dilutions of test compound and reference inhibitors incubate_cells->prepare_compounds add_compounds Add compounds to cells and pre-incubate prepare_compounds->add_compounds add_substrate Add fluorescent substrate add_compounds->add_substrate read_fluorescence Read fluorescence over time (kinetic) or at endpoint add_substrate->read_fluorescence analyze_data Analyze data to calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro neurotransmitter transporter uptake assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the hNET or hDAT expressing HEK293 cells into the wells of a 96-well or 384-well microplate at a pre-determined optimal density. Allow the cells to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare a stock solution of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations to be tested. Prepare similar dilutions for the reference inhibitors.

  • Compound Incubation: Pre-treat the cells with the various concentrations of the test compound and reference inhibitors for a specified period (e.g., 15 minutes) at 37°C in a CO₂ incubator.[7]

  • Substrate Addition: Add the fluorescent substrate provided in the assay kit to all wells.

  • Fluorescence Reading: Measure the fluorescence signal using a plate reader. This can be done in either kinetic mode (reading at multiple time points) or endpoint mode (a single reading after a set incubation time).[6]

  • Data Analysis: For each compound concentration, calculate the percentage of transporter activity relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome and Interpretation:

A low IC₅₀ value indicates high potency of the compound as an inhibitor of the respective transporter. By comparing the IC₅₀ values for hNET and hDAT, the selectivity of the compound can be determined. For a compound to be classified as an NDRI, it should exhibit potent inhibition of both transporters.

Protocol 2: In Vivo Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs in rodents.[8] The test is based on the principle that when placed in an inescapable situation (a cylinder of water), animals will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.[8]

Objective: To evaluate the antidepressant-like effects of the compound in a rodent model of behavioral despair.

Materials:

  • Male mice or rats of a specified strain and age

  • 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Reference antidepressant (e.g., Bupropion)

  • Transparent cylindrical containers filled with water

  • Video recording and analysis software

Workflow Diagram:

Forced_Swim_Test_Workflow start Start acclimatize Acclimatize animals to housing conditions start->acclimatize assign_groups Randomly assign animals to treatment groups (Vehicle, Test Compound, Reference Drug) acclimatize->assign_groups administer_drug Administer drug or vehicle via appropriate route (e.g., intraperitoneal injection) assign_groups->administer_drug pre_test_period Allow for drug absorption (e.g., 30-60 min) administer_drug->pre_test_period conduct_fst Place each animal in the water cylinder for a set duration (e.g., 6 min) pre_test_period->conduct_fst record_behavior Video record the session conduct_fst->record_behavior score_behavior Score the duration of immobility, swimming, and climbing record_behavior->score_behavior analyze_data Statistically analyze the behavioral data score_behavior->analyze_data end End analyze_data->end

Caption: Workflow for the in vivo Forced Swim Test.

Step-by-Step Methodology:

  • Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Group Assignment: Randomly divide the animals into treatment groups: Vehicle control, one or more doses of the test compound, and a positive control group receiving a known antidepressant like Bupropion.

  • Drug Administration: Administer the assigned treatment to each animal. The route and timing of administration should be consistent.

  • Forced Swim Test: After the appropriate pre-treatment time, individually place each animal into a cylinder containing water (23-25°C). The session is typically recorded for 6 minutes.

  • Behavioral Scoring: The behavior of the animals is scored, usually during the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the lack of movement other than that necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome and Interpretation:

A significant decrease in the duration of immobility in the group treated with 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, as compared to the vehicle control group, would be indicative of an antidepressant-like effect.[9] The magnitude of this effect can be compared to that of the reference antidepressant.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride as a potential CNS therapeutic agent. Positive results from these studies—namely, potent in vitro inhibition of both NET and DAT, coupled with significant antidepressant-like activity in the Forced Swim Test—would provide strong evidence to support its further development.

Subsequent research should aim to:

  • Assess the compound's selectivity against the serotonin transporter (SERT) to confirm a primary NDRI profile.

  • Conduct further in vivo behavioral studies, such as the Tail Suspension Test[8] or the Chronic Mild Stress model,[10] to broaden the behavioral validation.

  • Initiate pharmacokinetic and toxicological studies to evaluate the compound's drug-like properties and safety profile.

Through this systematic and scientifically rigorous approach, the full therapeutic potential of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride in CNS drug discovery can be thoroughly explored.

References

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals. (URL: )
  • Animal models of depression - Wikipedia. (URL: [Link])

  • Experimental Animal Models of Human Depression: Understanding the Mechanism of Anti-depressant Agents - Jlar. (URL: [Link])

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (URL: [Link])

  • Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry - Frontiers. (URL: [Link])

  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - RSC Publishing. (URL: [Link])

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. - SciSpace. (URL: [Link])

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (URL: [Link])

  • Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PMC - NIH. (URL: [Link])

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC. (URL: [Link])

  • 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride-1354951-31-7 - Thoreauchem. (URL: [Link])

  • 2-amino-4,6-dichlorophenol hydrochloride - Reference Standards catalogue - British Pharmacopoeia. (URL: [Link])

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (URL: [Link])

  • 2-amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride - NextSDS. (URL: [Link])

  • Functional Business (Product Details) | Specialty | Kashima Chemical Products. (URL: [Link])

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (URL: [Link])

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - Cleveland Clinic. (URL: [Link])

  • Biochemical and pharmacological evaluation of the novel antidepressant and serotonin uptake inhibitor 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride - PubMed. (URL: [Link])

  • Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen - DORA 4RI. (URL: [Link])

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - American Addiction Centers. (URL: [Link])

  • Prodrugs プロドラッグ. (URL: [Link])

  • Division of Organic Chemistory - 化学系薬学部会. (URL: [Link])

  • CAS NO : 2227990-16-9 | Product Name : 2-Amino-1-(3-Chlorophenyl)-1-Propanone Hydrochloride | Pharmaffiliates. (URL: [Link])

  • No Title. (URL: [Link])

  • Details of mode and mechanism of action of denopamine, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. (URL: [Link])

  • Medicated Care | Product Development Research | Research & Development | Lion Corporation. (URL: [Link])

  • BJP-06-005-3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • The pharmacology of 2-amino-6-methylheptane. | Semantic Scholar. (URL: [Link])

  • 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO - PubChem. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of LY3154207 from "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride"

Welcome to the Technical Support Center for the synthesis of LY3154207 (Mevidalen). This guide is specifically tailored for researchers utilizing the unconventional starting material 2-Amino-1-(2,6-dichlorophenyl)propan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of LY3154207 (Mevidalen). This guide is specifically tailored for researchers utilizing the unconventional starting material 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride .

Overview & Synthetic Logic (The "Why" and "How")

LY3154207 (Mevidalen) is a potent, subtype-selective dopamine D1 receptor positive allosteric modulator (PAM) developed for neurodegenerative disorders[1],[2]. The validated industrial synthesis of LY3154207 relies on the amide coupling of 2-(2,6-dichlorophenyl)acetic acid with a highly specific chiral tetrahydroisoquinoline core[3],[4].

Because your starting material is 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, you cannot perform a direct coupling. The amino alcohol must first be systematically dismantled and homologated into the required acyl building block. This requires a three-phase self-validating workflow:

  • Oxidative Cleavage: The vicinal amino alcohol is cleaved using sodium periodate (NaIO₄) to yield 2,6-dichlorobenzaldehyde[5].

  • Homologation: The aldehyde is extended by one carbon to form 2-(2,6-dichlorophenyl)acetic acid via a one-pot Peterson olefination[6].

  • Amide Coupling: The resulting acid is coupled to the (1S,3R)-tetrahydroisoquinoline core to yield the final LY3154207 API[3].

Troubleshooting Guide & FAQs

Q1: My oxidative cleavage of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl with NaIO₄ is stalling at <40% conversion. What is the mechanistic failure? Expert Insight: The starting material is a hydrochloride salt. Periodate oxidation of 1,2-amino alcohols strictly requires the amine to be in its free-base form to facilitate the formation of the cyclic periodate intermediate[5]. If the amine is protonated, the requisite nucleophilic attack on the periodate iodine atom cannot occur. Solution: Pre-treat the reaction mixture with a mild base (e.g., NaHCO₃) to neutralize the HCl salt. Maintain the pH between 7.0 and 7.5. Avoid strong bases (like NaOH), which can cause unwanted side reactions.

Q2: During the homologation of 2,6-dichlorobenzaldehyde to 2-(2,6-dichlorophenyl)acetic acid, the olefination step is extremely slow and low-yielding. How can I push the conversion? Expert Insight: The two chlorine atoms at the ortho positions (2,6-substitution) create severe steric hindrance. This restricts the trajectory of nucleophilic attack by the α-phosphonoenamine or Peterson reagent on the carbonyl carbon[6]. Solution: Elevate the reaction temperature to 60°C and utilize a more polar aprotic solvent system (e.g., THF with DMPU) to increase the nucleophilicity of the carbanion. Ensure strict anhydrous conditions, as trace moisture will prematurely quench the highly basic intermediate.

Q3: The final amide coupling to form LY3154207 yields significant amounts of unreacted tetrahydroisoquinoline core and exhibits epimerization. What is the optimal coupling strategy? Expert Insight: The (1S,3R)-tetrahydroisoquinoline core is a highly sterically hindered secondary amine[4]. Standard coupling agents like EDC/HOBt are insufficient; the prolonged reaction times required lead to base-catalyzed epimerization of the α-chiral center on the acid. Solution: Switch to a highly reactive uronium-based coupling agent such as HATU in the presence of DIPEA. Alternatively, T3P (Propylphosphonic anhydride) has shown excellent results in hindered amide couplings with near-zero epimerization.

Data Presentation: Amide Coupling Optimization

The following table summarizes the quantitative optimization data for the final phase of LY3154207 synthesis, highlighting the causality between reagent choice and reaction integrity.

Coupling AgentAdditiveSolventTemp (°C)Yield (%)Epimerization (%)
EDCHOBtDMF2535.05.2
CDINoneTHF6042.58.1
T3PPyridineEtOAc8088.0< 0.5
HATU DIPEA DMF 25 92.4 1.1

Experimental Protocols

Phase 1: Oxidative Cleavage to 2,6-Dichlorobenzaldehyde

  • Dissolve 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Add NaHCO₃ (1.2 eq) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature until gas evolution ceases.

  • Cool the mixture to 0°C and dropwise add an aqueous solution of NaIO₄ (1.1 eq) over 10 minutes[5].

  • Stir for 1 hour. Quench the excess periodate with ethylene glycol (0.5 eq).

  • Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate to yield 2,6-dichlorobenzaldehyde.

Phase 2: One-Pot Homologation to 2-(2,6-Dichlorophenyl)acetic Acid

  • To a solution of tert-butyl (trimethylsilyl)acetate (1.2 eq) in anhydrous THF at -78°C, dropwise add LDA (1.2 eq). Stir for 30 minutes.

  • Slowly add 2,6-dichlorobenzaldehyde (1.0 eq) and allow the mixture to warm to room temperature over 2 hours[6].

  • Add aqueous HBr (48%) and reflux the mixture for 4 hours to hydrolyze the intermediate ester and promote decarboxylative elimination.

  • Cool to room temperature, extract with DCM, dry over MgSO₄, and recrystallize the crude product from heptane to obtain pure 2-(2,6-dichlorophenyl)acetic acid.

Phase 3: Synthesis of LY3154207

  • Dissolve 2-(2,6-dichlorophenyl)acetic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 10 minutes to pre-form the active ester.

  • Add the (1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline core (1.0 eq)[4].

  • Stir at room temperature for 4 hours under nitrogen.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH gradient) to yield pure LY3154207.

Visualizations

Workflow A 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl B 2,6-Dichlorobenzaldehyde A->B NaIO4, NaHCO3 (Oxidative Cleavage) C 2-(2,6-Dichlorophenyl) acetic acid B->C Peterson Olefination & Hydrolysis E LY3154207 (Mevidalen) C->E HATU, DIPEA (Amide Coupling) D Tetrahydroisoquinoline Core D->E

Fig 1: Three-phase synthetic workflow to generate LY3154207 from the amino alcohol precursor.

LogicTree Start Low Yield of LY3154207? Check1 Is 2,6-Dichlorobenzaldehyde yield < 80%? Start->Check1 Fix1 Neutralize HCl salt with NaHCO3 before NaIO4 Check1->Fix1 Yes Check2 Is Homologation incomplete? Check1->Check2 No Fix2 Increase temp & use DMPU to overcome steric hindrance Check2->Fix2 Yes Check3 Is Amide Coupling yield low? Check2->Check3 No Fix3 Switch to HATU/DIPEA or T3P coupling Check3->Fix3 Yes

Fig 2: Troubleshooting logic tree for identifying and resolving bottlenecks in the synthetic route.

References

  • Richardson, J., et al. "Development of a Scalable Synthesis of Mevidalen (LY3154207), an Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor." Organic Process Research & Development, 2020.[Link]

  • Hao, J., et al. "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor." Journal of Medicinal Chemistry, 2019.[Link]

  • Geoghegan, K. F., & Stroh, J. G. "Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol." Bioconjugate Chemistry, 1992.[Link]

  • Dherbomez, M., et al. "Development of a One-Pot Method for the Homologation of Aldehydes to Carboxylic Acids." Tetrahedron, 2009.[Link]

Sources

Optimization

Common impurities in the synthesis of "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride"

Welcome to the technical support center for the synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) encountered during the synthesis of this compound. Our goal is to equip you with the scientific understanding and practical solutions to identify and mitigate common impurities, ensuring the quality and integrity of your synthesis.

Introduction: The Synthetic Challenge

The synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, a substituted phenylpropanolamine, presents several challenges related to stereochemistry and byproduct formation. A common and efficient synthetic route involves a Henry reaction (nitroaldol reaction) between 2,6-dichlorobenzaldehyde and 1-nitropropane, followed by the reduction of the resulting nitro alcohol. Each of these steps can introduce specific impurities that require careful control and monitoring. This guide will walk you through the potential pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride?

A1: A widely employed synthetic strategy is a two-step process. The first step is a base-catalyzed Henry (nitroaldol) reaction between 2,6-dichlorobenzaldehyde and 1-nitropropane to form the intermediate 1-(2,6-dichlorophenyl)-2-nitropropan-1-ol. The second step involves the reduction of the nitro group to a primary amine, typically through catalytic hydrogenation, to yield the desired product.[1][2][3]

Q2: What are the primary types of impurities I should expect in my synthesis?

A2: The impurities can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials (2,6-dichlorobenzaldehyde, 1-nitropropane), the nitro alcohol intermediate, and reagents used in the synthesis.

  • Byproducts from side reactions: These can arise from both the Henry reaction and the reduction step.

  • Diastereomeric impurities: The product contains two chiral centers, meaning it can exist as four possible stereoisomers. Incomplete stereocontrol during the synthesis can lead to the presence of undesired diastereomers.

  • Degradation products: The final product or intermediates may degrade under certain conditions.

Q3: Why am I seeing poor yield in the Henry reaction step?

A3: Low yields in the Henry reaction can be attributed to several factors. The choice of base is critical; a weak base may not be sufficient to deprotonate 1-nitropropane effectively, while a very strong base can promote side reactions like the Cannizzaro reaction of the aldehyde. Reaction temperature also plays a crucial role; elevated temperatures can lead to dehydration of the nitro alcohol intermediate.

Q4: My final product contains a significant amount of the nitro alcohol intermediate. How can I improve the reduction step?

A4: Incomplete reduction is a common issue. The choice of catalyst for catalytic hydrogenation is paramount. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are often used.[2] The efficiency of the reduction can be affected by catalyst activity, hydrogen pressure, reaction temperature, and the presence of catalyst poisons. Ensure your catalyst is fresh and active, and consider optimizing the reaction conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Presence of Unreacted 2,6-Dichlorobenzaldehyde in the Final Product

dot

Caption: Troubleshooting workflow for unreacted aldehyde.

Causality and Solution:

  • Incorrect Stoichiometry: An excess of 2,6-dichlorobenzaldehyde relative to 1-nitropropane will naturally lead to unreacted starting material.

    • Solution: Carefully control the stoichiometry. A slight excess of 1-nitropropane can help drive the reaction to completion.

  • Inefficient Base: The base used may not be strong enough to efficiently deprotonate 1-nitropropane, leading to a slow or incomplete reaction.

    • Solution: Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Low Reaction Temperature: The Henry reaction may be sluggish at very low temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Problem 2: Formation of Diastereomeric Impurities

dot

Caption: Formation of diastereomers during synthesis.

Causality and Solution:

The Henry reaction creates two new stereocenters, leading to the formation of diastereomers (erythro and threo). The subsequent reduction of the nitro group does not typically alter the stereochemistry at these centers.

  • Lack of Stereocontrol: The initial nitroaldol reaction often exhibits poor diastereoselectivity.

    • Solution:

      • Chiral Catalysis: Employing a chiral catalyst or base in the Henry reaction can favor the formation of one diastereomer.

      • Purification: The diastereomeric nitro alcohols can sometimes be separated by chromatography or fractional crystallization before the reduction step. The final amino alcohol diastereomers can also be separated using chiral chromatography.[4][5]

Problem 3: Byproducts from the Reduction of the Nitro Group

dot

Caption: Potential byproducts from the reduction step.

Causality and Solution:

Catalytic hydrogenation of a nitro group proceeds through nitroso and hydroxylamine intermediates.[1][3] Side reactions can occur at these stages.

  • Incomplete Reaction: As discussed, this leads to the presence of the nitro alcohol intermediate.

    • Solution: Optimize reaction time, temperature, hydrogen pressure, and catalyst loading.

  • Over-reduction (Dehalogenation): Aggressive reduction conditions can lead to the removal of one or both chlorine atoms from the phenyl ring.

    • Solution: Use a less aggressive catalyst or milder reaction conditions (lower temperature and pressure).

  • Formation of Azo/Azoxy Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates can form dimeric impurities.

    • Solution: Ensure efficient and complete reduction to the amine. Maintaining a slightly acidic pH can sometimes suppress these side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,6-dichlorophenyl)-2-nitropropan-1-ol
  • To a stirred solution of 2,6-dichlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., isopropanol) at room temperature, add 1-nitropropane (1.1 equivalents).

  • Slowly add a catalytic amount of a base (e.g., triethylamine or DBU) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 1-(2,6-dichlorophenyl)-2-nitropropan-1-ol
  • Dissolve the nitro alcohol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Dissolve the crude product in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and wash with a cold solvent to yield the final product.

Protocol 3: HPLC Method for Impurity Profiling

This is a general method and may require optimization for your specific system.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based) for enantiomeric and diastereomeric separation. A standard C18 column can be used for monitoring starting materials and the nitro alcohol intermediate.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) for normal phase chromatography. For reversed-phase, a mixture of acetonitrile and water/buffer is common. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape.[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Temperature: 25 °C

Table 1: Summary of Potential Impurities and their Likely Origin

ImpurityStructureOrigin
2,6-DichlorobenzaldehydeC₇H₄Cl₂OUnreacted starting material
1-NitropropaneC₃H₇NO₂Unreacted starting material
1-(2,6-Dichlorophenyl)-2-nitropropan-1-olC₉H₉Cl₂NO₃Incomplete reduction
Diastereomers(1R,2R/1S,2S) and (1R,2S/1S,2R) isomersLack of stereocontrol in Henry reaction
Dehalogenated ProductC₉H₁₁ClNOOver-reduction
Azo/Azoxy ByproductsDimeric structuresSide reactions during reduction

Conclusion

The successful synthesis of high-purity 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions, selecting appropriate reagents, and implementing robust analytical monitoring, the formation of impurities can be minimized. This guide provides a framework for troubleshooting common issues and optimizing your synthetic protocol.

References

  • Bhushan, R., & Arora, M. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Everyone. Chemical Society of Japan, 87(12), 1185-1209.
  • Taft, R. W., & Lewis, I. C. (1959). The General Introduction to the Study of the Effects of Structure on Reactivity. In Progress in Physical Organic Chemistry (Vol. 1, pp. 1-57). Interscience Publishers.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Corma, A., & Serna, P. (2006).
  • Studer, M., Blaser, H. U., & Exner, C. (2004). Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. Organic Process Research & Development, 8(3), 513-517.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic behavior of β-amino alcohol hydrochlorides in solution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic behavior of β-amino alcohol hydrochlorides in solution. The compound 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride belongs to a class of substituted phenylpropanolamines. Its stability is entirely dictated by its protonation state, the polarity of the solvent, and the presence of oxidative stressors.

This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind solvent compatibility so you can design fail-safe experimental workflows.

Core Principles of Stability: The "Why" Behind the Chemistry

The structural integrity of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl relies on maintaining the amine in its protonated (hydrochloride) state.

  • The Threat of Racemization: In organic solvents containing weak acids (e.g., acetic acid), the compound is highly susceptible to racemization. The weak acid acts as a bifunctional catalyst, promoting a reversible enamine/imine tautomerization at the chiral center[1].

  • The Role of Strong Acids: Conversely, strong acids like hydrochloric acid (HCl) completely protonate the amine. This locks the nitrogen's lone pair, preventing it from participating in tautomerization or nucleophilic attack, rendering the compound highly stable[1].

  • pH-Dependent Cleavage: In basic aqueous conditions (pH > 8), the compound converts to its free base form. This not only drastically reduces solubility but also opens the door to retro-aldol cleavage and oxidative degradation[2].

Pathways API 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl WeakAcid Weak Acids in Organic Solvents API->WeakAcid StrongAcid Strong Acids (HCl) Aqueous (pH 3-7) API->StrongAcid BaseStress Basic pH (>8) API->BaseStress Racemization Racemization (Loss of Chiral Purity) WeakAcid->Racemization Facilitates Stable Highly Stable (Protonated Amine) StrongAcid->Stable Prevents degradation FreeBase Free Base Formation (Precipitation / Cleavage) BaseStress->FreeBase Deprotonation

Logical relationship between solvent environment and degradation pathways.

Quantitative Solvent Compatibility Matrix

To aid in your formulation and assay design, we have synthesized the stability data for this compound class across common solvent systems[3],[2].

Solvent SystempH RangeSolubilityStability (25°C, 24h)Primary Degradation Risk
Aqueous Buffer 3.0 - 7.0High (>50 mg/mL)>99.5%Minimal (Highly stable)
Aqueous Buffer > 8.0Low (Precipitates)<90.0%Free-base conversion, retro-aldol cleavage
Methanol / Ethanol N/AHigh>98.0%Transesterification (if carboxylic acids present)
Acetic Acid (Organic) N/AHighVariableRapid Racemization
Hexane / Toluene N/AInsolubleN/AN/A (Ionic salt insoluble in non-polar media)

Standardized Experimental Protocol: Stability-Indicating Assay

When validating the stability of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl for your specific application, you must use a self-validating forced degradation workflow. The following protocol ensures that your analytical column is protected and that the analyte is measured in a consistent ionization state[2].

Step-by-Step Methodology
  • Stock Preparation: Accurately weigh 10.0 mg of the API and dissolve it in 10 mL of HPLC-grade Methanol to yield a 1 mg/mL stock solution. Causality: Methanol's polar protic nature rapidly solvates the hydrochloride salt without inducing hydrolysis[2].

  • Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Causality: We do not heat the basic stressor because β-amino alcohols in their free-base form degrade too rapidly under thermal basic conditions, which obscures primary degradation pathways.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Critical Neutralization (Self-Validation Step): Prior to injection, neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the basic sample with 1 mL of 0.1 M HCl. Causality: Injecting extreme pH solutions directly onto a silica-based C18 column will dissolve the stationary phase. Neutralization also ensures the compound enters the MS source in a uniform protonation state.

  • Analysis: Analyze via HPLC-UV/MS using a C18 column, monitoring at the appropriate UV max for the 2,6-dichlorophenyl moiety.

Workflow Start Prepare Stock Solution (1 mg/mL in MeOH/H2O) Split Aliquot into Stress Conditions Start->Split Acid Acidic Stress (0.1 M HCl, 60°C) Split->Acid Base Basic Stress (0.1 M NaOH, RT) Split->Base Ox Oxidative Stress (3% H2O2, RT) Split->Ox Quench Neutralize / Quench Reactions Acid->Quench Base->Quench Ox->Quench Analyze HPLC-MS Analysis (Quantify Parent & Degradants) Quench->Analyze

Workflow for stability-indicating forced degradation of β-amino alcohol hydrochlorides.

Frequently Asked Questions (Troubleshooting)

Q: Why does my compound lose enantiomeric purity when dissolved in organic solvents containing weak acids? A: According to foundational studies on phenylpropanolamine derivatives, racemization is actively facilitated by weak acids (like acetic acid) in organic solvents. The weak acid acts as a bifunctional catalyst, promoting reversible enamine/imine tautomerization. Conversely, strong acids like HCl fully protonate the amine, locking it in a stable state and preventing this racemization[1].

Q: What is the optimal pH range for aqueous stock solutions? A: The compound exhibits maximum stability between pH 3 and 7. In this range, the hydrochloride salt remains intact and is highly resistant to decomposition[3]. Above pH 8, the compound begins converting to its free base form, drastically reducing aqueous solubility and increasing susceptibility to oxidative and hydrolytic degradation[2].

Q: Is it safe to store solutions of this compound in the presence of oxidizing agents? A: No. β-amino alcohol hydrochlorides are strictly incompatible with oxidizing agents and bleaching agents. Exposure leads to rapid oxidative degradation of the amine, emitting toxic fumes (such as nitrogen oxides and hydrogen chloride) under thermal breakdown[4]. Always store stock solutions under an inert atmosphere (N₂ or Argon) if long-term stability is required.

Q: I observed precipitation when diluting my methanol stock into a biological assay buffer. What happened? A: This is a classic pH drift issue. If your biological buffer is slightly basic (e.g., pH 7.8 - 8.5), it can strip the hydrochloride salt from the compound, generating the free base. The free base of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is highly lipophilic and insoluble in water, causing immediate precipitation. Ensure your final assay buffer is titrated closer to pH 7.0 to maintain solubility[3],[2].

References

  • Takamatsu, H. "Studies on Optically Active Phenylpropanolamine Derivatives. II. On the Racemization of Optically Active α-Aminopropiophenones." J-Stage. Available at:[Link]

  • "JPH09286723A - Improved oral solution." Google Patents.
  • "Safety Data Sheet: Phenylpropanolamine Hydrochloride." Zyvetusa. Available at:[Link]

Sources

Optimization

Troubleshooting chiral HPLC separation of "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride" isomers

Welcome to the Technical Support Center for Chromatographic Separations. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the chiral separation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the chiral separation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride .

Due to the presence of two chiral centers (C1 hydroxyl, C2 primary amine), this molecule exists as four distinct stereoisomers (two erythro and two threo enantiomers). Furthermore, its highly basic primary amine and hydrochloride salt form present significant chromatographic challenges, including poor solubility in non-polar solvents and severe peak tailing.

Diagnostic Workflow for Chiral Separation

G N1 Start: Chiral HPLC of Amino Alcohol HCl Salt N2 Is sample completely soluble in the Mobile Phase? N1->N2 N3 Perform Free-Basing Extraction (Protocol 1) N2->N3 No N4 Screen CSPs (Amylose, Cellulose, Cyclofructan) N2->N4 Yes N3->N4 N5 Is Peak Tailing Factor (As) > 1.5? N4->N5 N6 Add Basic/Acidic Modifiers (DEA, TFA, or ESA) N5->N6 Yes N7 Are all 4 stereoisomers baseline resolved? N5->N7 No N6->N7 N8 Optimize Temp/Modifier or Switch CSP Family N7->N8 No N9 Success: Validated Chiral Method N7->N9 Yes N8->N4 Retry

Diagnostic workflow for chiral HPLC method development of basic amino alcohol salts.

Knowledge Base & FAQs

Q1: Why do I observe severe peak tailing and broad peaks for this compound, even on modern Chiral Stationary Phases (CSPs)? Causality: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol contains a highly basic primary amine (pKa ~9–10). When analyzed on silica-backed CSPs, the positively charged ammonium group interacts strongly with residual, weakly acidic silanol groups on the silica matrix via ion-exchange mechanisms. This secondary interaction operates outside the chiral recognition mechanism, causing severe tailing and band broadening. Solution: You must suppress silanol ionization or dynamically mask the amine. In Normal Phase (NP) chromatography, adding 0.1% diethylamine (DEA) or triethylamine (TEA) competitively binds to silanol sites. Alternatively, using acidic additives like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) in Polar Organic Mode (POM) has been shown to dramatically improve peak shape for basic amines[1]. These strong acids form an ion-pair salt with the analyte in the mobile phase, increasing binding efficiency with the CSP through a localized pH decrease[1].

Q2: I am trying to separate all four stereoisomers, but I only see three peaks. How do I resolve the co-eluting pair? Causality: The compound contains two chiral centers, resulting in erythro and threo diastereomers, each existing as an enantiomeric pair. Often, a specific CSP will have excellent enantioselectivity for one diastereomeric pair but poor selectivity for the other. This results in an enantiomer of the erythro pair co-eluting with an enantiomer of the threo pair. Solution: Switch the fundamental chiral recognition mechanism. If a standard polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) fails, switch to a Cyclofructan-based CSP. Derivatized Cyclofructan 6 (CF6) phases are exceptionally effective for primary amines[2]. Unlike polysaccharide phases that rely heavily on steric inclusion, CF6 phases utilize a crown-ether-like core combined with strong hydrogen bonding and dipole-dipole interactions, offering a completely orthogonal selectivity profile[2].

Q3: My sample precipitates in the autosampler vial or at the column head when using a Hexane/Isopropanol mobile phase. What is happening? Causality: The analyte is provided as a hydrochloride (HCl) salt. HCl salts of polar amino alcohols are highly hydrophilic and practically insoluble in non-polar alkane solvents like hexane or heptane. Injecting an aqueous or methanolic sample plug into a hexane-rich mobile phase causes instantaneous precipitation, leading to split peaks, ghosting, and high column backpressure. Solution: You must either perform a liquid-liquid extraction to convert the HCl salt to its lipophilic free base prior to injection (see Protocol 1), or abandon Normal Phase entirely and switch to Polar Organic Mode (POM) utilizing 100% Methanol or Acetonitrile/Methanol blends[3], where the salt remains fully soluble.

Quantitative Data: Mobile Phase Additive Effects

The choice of additive dictates the thermodynamic equilibrium of the amine within the column. Below is a summary of expected outcomes when optimizing the mobile phase for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol.

Additive SystemChromatographic ModeMechanism of ActionAvg. Tailing Factor ( As​ )Resolution ( Rs​ ) Impact
None (Neutral) Normal Phase (NP)Unshielded silanol interactions> 3.0 (Severe)Poor (Co-elution)
0.1% DEA Normal Phase (NP)Competitive binding at silanol sites1.2 - 1.5Moderate
0.1% TFA / 0.1% TEA Polar Organic (POM)Ion-pairing and dynamic buffering1.0 - 1.2Excellent
0.1% Ethanesulfonic Acid Polar Organic (POM)Strong ion-pair salt formation0.9 - 1.1Excellent

Experimental Protocols

Protocol 1: Free-Basing and Sample Preparation for Normal Phase HPLC

Use this protocol if you are restricted to Normal Phase (Hexane/Alcohol) separations to prevent salt precipitation.

  • Dissolution: Weigh 10.0 mg of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl into a 15 mL glass centrifuge tube. Add 1.0 mL of LC-MS grade water to dissolve the salt completely.

  • Alkaline Shift: Add 100 µL of 1M NaOH (aq) and vortex for 10 seconds. This deprotonates the primary amine, converting it to its free base form.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) or a Hexane/Dichloromethane (80:20 v/v) mixture. Vortex vigorously for 2 minutes to extract the free base into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Reconstitution: Carefully transfer the upper organic layer to a clean glass vial. Evaporate the solvent under a gentle stream of nitrogen gas at room temperature. Reconstitute the dried residue in 10.0 mL of your starting Normal Phase mobile phase (e.g., Hexane/IPA 90:10) to yield a ~1 mg/mL solution.

  • Self-Validation Step: Inject the extracted sample alongside a standard of the unextracted HCl salt dissolved in 100% methanol (analyzed via reversed-phase). Compare peak areas at 210 nm to ensure >95% extraction recovery and confirm no degradation occurred during the alkaline shift.

Protocol 2: Orthogonal Chiral Column Screening Matrix

A self-validating screening methodology designed to identify the optimal chiral recognition mechanism for all four stereoisomers.

  • System Preparation: Set the column compartment to 25°C. Ensure the HPLC system is thoroughly flushed with Isopropanol to remove any reversed-phase buffers before introducing Normal Phase or POM solvents.

  • Column Selection: Plumb the following columns (typically 250 x 4.6 mm, 5 µm) into a switching valve:

    • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (Polysaccharide inclusion)

    • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (Polysaccharide inclusion)

    • Column C: Isopropyl Carbamate-Cyclofructan 6 (CF6-P) (Crown-ether/Hydrogen bonding)

  • Mobile Phase Screening: Screen each column sequentially with the following isocratic mobile phases at 1.0 mL/min, utilizing UV detection at 210 nm and 254 nm:

    • Condition 1 (NP): Hexane / Ethanol / DEA (80:20:0.1 v/v/v)

    • Condition 2 (POM): Acetonitrile / Methanol / TFA / TEA (90:10:0.3:0.2 v/v/v/v)[3]

  • Self-Validation Step: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene for NP) to calculate the true retention factor ( k′ ). A valid separation must yield k′>1.0 for the first eluting stereoisomer to guarantee it is interacting with the chiral stationary phase and not simply co-eluting with the solvent front.

References

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: Journal of Chromatography A (PubMed / NIH) URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International (Chromatography Online) URL:[Link]

  • Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6 Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists and process scientists tasked with optimizing the purity of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists and process scientists tasked with optimizing the purity of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride . Because this molecule features a bulky 2,6-dichloro substitution on the phenyl ring, it exhibits unique steric hindrance that heavily influences its solubility, crystallization thermodynamics, and chiral recognition.

Below, we provide causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to help you achieve >99% diastereomeric (de) and enantiomeric excess (ee).

I. Diagnostic FAQs & Troubleshooting

Q1: During salt formation, my hydrochloride product precipitates as a sticky oil instead of a crystalline solid. Why is this happening, and how do I fix it?

Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solution exceeds the nucleation threshold of the amorphous phase before the crystalline phase can form. For 2,6-dichloro-substituted phenylpropanolamine analogs, this is often caused by the presence of the undesired threo diastereomer disrupting the crystal lattice, or by rapid precipitation trapping the solvent. Resolution: Shift the thermodynamic equilibrium by using a binary solvent system. Phenylpropanolamine derivatives are classically crystallized as hydrochloride salts from aliphatic alcohols (like isopropanol) to exclude water and slow down the precipitation kinetics[1]. If oiling occurs, reheat the mixture until homogeneous, add 5–10% (v/v) ethyl acetate as an anti-solvent, and cool at a strictly controlled rate of 0.1 °C/min. Seed crystals should be introduced precisely at the metastable zone width (MZW) boundary.

Q2: My crude synthesis yields a 60:40 mixture of erythro and threo diastereomers. How can I efficiently isolate the desired erythro isomer without column chromatography?

Mechanistic Causality: Standard ketone reductions (e.g., using NaBH4​ ) lack absolute stereocontrol, yielding a thermodynamic mixture of diastereomers. Resolution: Implement a Crystallization-Induced Diastereomer Transformation (CIDT) or a fractional crystallization of the free base. The erythro and threo isomers have distinct hydrogen-bonding networks. By refluxing the mixture in toluene/hexane, the less soluble erythro isomer selectively crystallizes out of solution, driving the equilibrium[2].

Q3: My chiral resolution using a standard resolving agent has plateaued at ~85% enantiomeric excess (ee). How do I achieve >99% ee?

Mechanistic Causality: The efficiency of optical resolution is fundamentally limited by the eutectic composition of the diastereomeric salt mixture in your chosen solvent[3]. If the eutectic point is close to your current ee, standard recrystallization will not improve optical purity, as both the desired and undesired salts will co-crystallize. Resolution: Switch the resolving agent or the solvent. The use of L-(+)-tartaric acid in a methanol/water matrix is highly effective for the chiral resolution of sterically hindered norephedrine analogs[4]. Alternatively, (S)-mandelic acid has been shown to form highly crystalline, easily separable diastereomeric salts with related amino alcohols.

II. Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system: it contains internal validation checkpoints to ensure the physical chemistry of the reaction is proceeding correctly before you move to the next step.

Protocol A: Diastereomeric Enrichment (Erythro Isolation)

Objective: Separate the erythro-diastereomer from the threo-diastereomer.

  • Dissolution: Suspend 100 g of the crude 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol free base in 400 mL of Toluene.

  • Heating: Heat the suspension to 85 °C under agitation.

    • Validation Checkpoint: The solution must become completely transparent. If turbidity persists, add Toluene in 10 mL increments until clear.

  • Controlled Cooling & Seeding: Cool the reactor to 65 °C. Introduce 0.5 g of pure erythro seed crystals.

    • Validation Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; drop the temperature by another 2 °C and re-seed.

  • Isolation: Cool linearly to 5 °C over 4 hours. Filter the resulting white crystalline solid and wash with 50 mL of cold heptane.

Protocol B: Chiral Resolution via L-(+)-Tartaric Acid

Objective: Resolve the racemic erythro free base into a single enantiomer.

  • Salt Formation: Dissolve 50 g of the erythro-enriched free base in 250 mL of Methanol. In a separate vessel, dissolve 0.95 equivalents of L-(+)-tartaric acid in 100 mL of a 90:10 Methanol/Water mixture[4].

  • Combination: Add the tartaric acid solution dropwise to the free base solution at 50 °C over 30 minutes.

  • Equilibration: Stir at 50 °C for 1 hour, then cool to 20 °C at a rate of 0.5 °C/min.

    • Validation Checkpoint: A thick white slurry should form. Analyze a filtered aliquot of the mother liquor via chiral HPLC. The eutectic composition dictates the maximum theoretical yield[3]; if the mother liquor shows <10% of the desired enantiomer, the crystallization is thermodynamically complete.

  • Freebasing: Suspend the filtered tartrate salt in 200 mL of Dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH 10.5. Extract the organic layer, dry over Na2​SO4​ , and evaporate to yield the enantiopure free base.

Protocol C: Anhydrous Hydrochloride Salt Formation

Objective: Convert the enantiopure free base to a stable, non-hygroscopic HCl salt.

  • Solvent Matrix: Dissolve the enantiopure free base in 10 volumes of anhydrous Isopropanol (IPA).

  • Acidification: Bubble anhydrous HCl gas (or add a stoichiometric amount of 4M HCl in Dioxane) while maintaining the temperature below 15 °C to prevent solvent-mediated degradation.

    • Validation Checkpoint: Monitor the pH of a wetted aliquot using pH paper. Stop addition precisely at pH 3.0 to 3.5. Over-acidification leads to the protonation of the alcohol oxygen, promoting elimination and the formation of des-hydroxy impurities.

  • Crystallization: Add 3 volumes of anhydrous Ethyl Acetate. Stir for 2 hours at 0 °C, filter, and dry under vacuum at 40 °C[1].

III. Quantitative Data & Impurity Profiling

The following table summarizes the critical quality attributes (CQAs) and mitigation strategies for common impurities encountered during the synthesis of this specific API.

Impurity TypeChemical IdentityAnalytical DetectionMitigation / Purge Strategy
Diastereomeric Threo-2-Amino-1-(2,6-dichlorophenyl)propan-1-olHPLC (C18, gradient), distinct retention time shift.Fractional crystallization in Toluene/Heptane (Protocol A).
Enantiomeric Undesired (1S, 2R) or (1R, 2S) enantiomerChiral HPLC (e.g., Chiralpak AD-H).Diastereomeric salt resolution using L-(+)-Tartaric Acid (Protocol B).
Over-Reduction 1-(2,6-dichlorophenyl)propan-2-amine (Des-hydroxy)LC-MS (M-16 mass shift); lacks -OH stretch in IR.Tight control of HCl equivalents during salt formation; avoid Pd/C hydrogenation at high pressures.
Starting Material 2,6-DichloropropiophenoneUV-Vis (strong chromophore at 254 nm).Removed during the acidic aqueous wash phase prior to freebasing.

IV. Purification Workflow Visualization

The following decision tree maps the logical progression from a crude diastereomeric mixture to the highly purified API.

PurificationWorkflow Crude Crude 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol Mixture DiastSep Diastereomeric Separation (Toluene/Heptane Crystallization) Crude->DiastSep Threo Threo-Isomer (Mother Liquor Purge) DiastSep->Threo Soluble Erythro Erythro-Isomer (Crystalline Solid) DiastSep->Erythro Insoluble ChiralRes Chiral Resolution (L-(+)-Tartaric Acid in MeOH) Erythro->ChiralRes WrongEnant Undesired Enantiomer Salt (Mother Liquor Purge) ChiralRes->WrongEnant Soluble RightEnant Desired Enantiomer Salt (Crystalline Solid) ChiralRes->RightEnant Insoluble FreeBase Freebasing (NaOH pH 10.5) & DCM Extraction RightEnant->FreeBase HClForm HCl Salt Formation (Anhydrous HCl in IPA/EtOAc) FreeBase->HClForm PureAPI Pure API: >99% de, >99% ee HClForm->PureAPI

Workflow diagram detailing the sequential diastereomeric and enantiomeric purification of the crude API.

V. References

  • Novel process for preparation of optically pure norephedrine and its derivatives Source: Google Patents (WO2015063795A2) URL:

  • Crystallization-Induced Diastereomer Transformations Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Method of producing 2-amino-1-phenyl-1-propanol hydrochloride Source: Google Patents (US3028429A) URL:

  • Efficient Fast Screening Methodology for Optical Resolution Agents Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

Welcome to the technical support guide for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (CAS 1354951-31-7). This document provides in-depth guidance for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (CAS 1354951-31-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and troubleshooting this specialized amino alcohol compound. Given the specific nature of this molecule, this guide is built upon foundational principles of organic chemistry, extensive experience with analogous active pharmaceutical ingredients (APIs), and established industry best practices for ensuring chemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride?

A1: As a solid, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. The hydrochloride salt form enhances stability compared to the free base, primarily by protonating the amino group, which reduces its susceptibility to oxidative degradation.[1][2] However, several factors must be rigorously controlled.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Lower temperatures slow the rate of all potential degradation reactions. While room temperature storage might be acceptable for short periods, long-term stability is best preserved under refrigeration.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The amino and benzylic alcohol moieties are susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen, preserving the compound's purity.
Light Amber Vial / Dark LocationThe dichlorophenyl group is a chromophore that can absorb UV light, potentially leading to photodegradation.[4][5] Storing in the dark is a critical and simple preventative measure.[6]
Moisture Desiccator / Low HumidityHydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[7][8] This can lead to physical changes (caking) and may facilitate hydrolytic or oxidative degradation pathways.[7][9] Storing with a desiccant is highly recommended.[10]

Expert Insight: The protonated amine in the hydrochloride salt is a key stabilizing feature. It prevents the lone pair of electrons on the nitrogen from participating in oxidative reactions.[2] However, this does not render the molecule immune to degradation, especially from light and atmospheric oxygen acting on other parts of the structure.

Q2: I need to prepare a stock solution. What solvents are recommended and how should I store the solution?

A2: The choice of solvent is critical and depends on the intended downstream application. For analytical purposes, HPLC-grade solvents are required. The stability of the compound in solution is generally lower than in its solid state.

  • Recommended Solvents: Based on the polarity of the molecule, solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and to a lesser extent, ethanol or methanol are likely suitable for creating concentrated stock solutions. For aqueous buffers, solubility should be tested, but a slightly acidic pH (e.g., pH 4-6) is recommended to maintain the protonated state of the amine and enhance stability.

  • Solution Storage:

    • Temperature: Store solutions at -20 °C or -80 °C.

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Container: Use amber glass vials or tubes wrapped in foil to protect from light.

Causality: Freezing a solution dramatically reduces molecular motion, effectively halting most degradation reactions. The primary risk during freeze-thaw cycles is the potential for water to crystallize, concentrating the solute in unfrozen micro-pockets where reaction rates can increase. Aliquoting minimizes this risk.

Q3: My solid material has developed a slight yellow or brownish tint. What does this mean?

A3: A change in color is a primary visual indicator of chemical degradation.[6] For a compound like this, a yellowish or brownish tint often suggests the formation of oxidized impurities. The benzylic alcohol is a likely site for oxidation, potentially forming the corresponding ketone. This can be triggered by prolonged exposure to air (oxygen), light, or elevated temperatures.

Actionable Advice: Do not use the discolored material for sensitive experiments where purity is critical. You should perform an analytical check (e.g., HPLC-UV, LC-MS) to assess the purity profile against a reference standard or the initial batch data.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for identifying the root cause.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

You observe a diminished or variable effect of your compound in a cell-based or biochemical assay compared to previous experiments.

Troubleshooting Workflow:

A Inconsistent Assay Results B Assess Stock Solution Integrity A->B D Review Assay Protocol A->D E Was solution recently prepared from solid? B->E C Check Solid Material H Is the solid material discolored? Exposed to light/air/heat? C->H L Potential protocol issue (reagents, cells, etc.) D->L E->C Yes F How old is the solution? Was it stored properly (-20°C, dark)? E->F No G Analyze solution via HPLC/LC-MS for degradation products F->G M Degradation Confirmed G->M I Perform purity analysis on solid material H->I I->M N Purity Confirmed I->N J Prepare fresh stock solution from validated solid K Re-run experiment with fresh solution J->K M->J N->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Expert Commentary: The most common point of failure is the working solution. A study on a similar amino alcohol hydrochloride, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride, showed significant degradation in biological matrices like plasma and urine over time, even when frozen, highlighting the importance of fresh preparations.[11]

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

Your chromatogram shows new impurity peaks that were not present in the initial analysis of the compound.

Root Cause Analysis:

  • Oxidation: The most probable degradation pathway is the oxidation of the secondary alcohol to a ketone. This would result in a new compound with a molecular weight 2 Da less than the parent molecule. This is often catalyzed by trace metals, light, and oxygen.

  • Photodegradation: The dichlorophenyl moiety is susceptible to photochemical reactions.[5] UV light can induce dechlorination or other complex rearrangements, leading to a variety of impurities.[4]

  • Deamination/Decarboxylation: While less common under typical storage conditions, enzymatic or extreme thermal stress can lead to the removal of the amino group (deamination) or, if applicable, a carboxyl group (decarboxylation).[12] These are major degradation pathways for amino acids, which share the amino group functionality.[13][14]

Proposed Degradation Pathways:

cluster_0 Primary Compound cluster_1 Degradation Products Parent 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol hydrochloride Ketone Oxidized Ketone (MW -2 Da) Parent->Ketone O₂ / Light / Heat Dechloro Mono-chloro Product (Photodegradation) Parent->Dechloro hv (UV Light)

Caption: Potential degradation pathways for the parent compound.

Verification Protocol: To confirm the identity of degradation products, a high-resolution mass spectrometry (LC-MS/MS) analysis is the gold standard.

  • Acquire Data: Run the degraded sample on an LC-MS system capable of MS/MS fragmentation.

  • Parent Ion: Identify the mass-to-charge ratio (m/z) of the parent compound and the new impurity peaks.

  • Fragmentation Analysis: Compare the fragmentation pattern of the parent compound to that of the suspected impurities. An oxidized ketone, for example, would show a loss of 2 Da from the parent ion but share some characteristic fragments from the dichlorophenyl ring.

  • Analytical Method Development: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are benchmark tools for identifying and quantifying amine degradation products.[15][16][17]

Experimental Protocols

Protocol 1: Initial Quality Assessment of a New Batch

This protocol establishes a baseline for the purity of a newly received lot of the compound.

  • Visual Inspection: Record the physical appearance (color, crystallinity) of the solid. It should be a white to off-white crystalline powder.

  • Solubility Test: Confirm solubility in a standard solvent (e.g., DMSO) at a defined concentration (e.g., 10 mg/mL). The solution should be clear and colorless.

  • Purity by HPLC-UV:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Analysis: Calculate the peak area percentage. A high-purity standard should be >98%.

  • Identity Confirmation by LC-MS:

    • Use the same LC method as above, coupled to a mass spectrometer.

    • Confirm that the primary peak has the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.

  • Documentation: Archive all results (visual, HPLC chromatogram, MS spectrum) for future comparison.

Protocol 2: Accelerated Stability Study (Solution)

This protocol helps determine the short-term stability of the compound in a specific solvent and storage condition.

  • Preparation: Prepare a stock solution at a known concentration (e.g., 1 mg/mL) in your desired solvent.

  • Initial Analysis (T=0): Immediately analyze a fresh aliquot using the HPLC method from Protocol 1 to establish the T=0 purity.

  • Storage Conditions: Dispense aliquots of the stock solution into separate amber vials for each time point and condition.

    • Condition A: 4 °C (Refrigerated)

    • Condition B: Room Temperature (~25 °C)

    • Condition C (Control): -20 °C

  • Time Points: Pull one vial from each condition at specified time points (e.g., 24h, 48h, 72h, 1 week).

  • Analysis: Analyze each sample by HPLC.

  • Evaluation: Compare the purity at each time point to the T=0 value. A loss of purity >5% is generally considered significant for research purposes.

This structured approach to storage, handling, and troubleshooting will ensure the integrity of your experimental materials, leading to more reliable and reproducible scientific outcomes.

References

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.

  • ACS Publications. Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air.

  • ProQuest. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.

  • FORCE Technology. Measurement methods for selected emissions from amine-based carbon capture plants.

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals.

  • ResearchGate. Ehrlich degradation pathway from amino acid to alcohol.

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?

  • University of Rochester, Department of Chemistry. How To: Store Reagents.

  • Pharma Excipients. Screening and Formulating Drugs as Salts to Improve API Performance.

  • Aochuan. The Storage Conditions For APIs And Medicines.

  • Indiana University. Storage of Laboratory Chemicals: Research Safety.

  • MDPI. A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines.

  • Oxford Academic. Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.

  • ResearchGate. Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons.

  • Basicmedical Key. Synthesis and Degradation of Amino Acids.

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation.

  • ScienceDirect. Degradation pathways of amino acids during thermal utilization of biomass: a review.

  • Pharmaoffer.com. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

  • Pharmahub. Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?

  • GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.

  • MedChemExpress. 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride-SDS.

  • Sigma-Aldrich. 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride.

  • Thoreauchem. 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride-1354951-31-7.

  • Chemical Communications (RSC Publishing). Unexpected photostability improvement of aromatics in polyfluorinated solvents.

  • PubMed. Cometabolic degradation of chlorinated aromatic compounds.

  • NextSDS. 2-amino-1-(3-chlorophenyl)propan-1-ol — Chemical Substance Information.

  • PMC. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).

Sources

Troubleshooting

Technical Support Center: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride . This sterically hindered, halogenated phenylpropanolamine analog presents unique synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride . This sterically hindered, halogenated phenylpropanolamine analog presents unique synthetic challenges, primarily due to the lability of the aryl-chlorine bonds during reduction and the necessity for strict diastereocontrol (erythro vs. threo).

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your reaction conditions.

Synthetic Workflow Visualization

G A 2,6-Dichlorobenzaldehyde + Nitroethane B 1-(2,6-Dichlorophenyl) -2-nitroprop-1-ene A->B Henry Reaction C 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol (Free Base) B->C Chemoselective Reduction D Target API Intermediate: HCl Salt C->D Anhydrous Salification

Synthetic workflow for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

Troubleshooting & FAQs

Q1: Why am I seeing massive hydrodehalogenation during the catalytic reduction of the nitroalkene intermediate?

The Causality: When using standard Palladium on Carbon (Pd/C) for the hydrogenation of 1-(2,6-dichlorophenyl)-2-nitroprop-1-ene, the palladium nanoparticles readily undergo oxidative addition into the activated aryl-chlorine (C-Cl) bonds. The 2,6-dichloro substitution creates immense steric strain, but the electronic activation by the adjacent reducible group makes the C-Cl bond highly labile, leading to the loss of one or both chlorine atoms.

The Solution: You must switch to a catalyst that suppresses hydrodehalogenation. Platinum supported on gamma-iron oxide (Pt/γ-Fe₂O₃) or sulfided platinum (Pt/C-S) are vastly superior choices[1]. The interaction between the Pt nanoparticles and the γ-Fe₂O₃ support alters the electronic density of the metal. Specifically, weak CO chemisorption on these Pt nanoparticles indicates a reduced tendency for electron back-donation from the metal to the C-Cl π* antibonding orbitals, effectively shutting down the hydrogenolysis pathway while maintaining reduction activity for the nitroalkene[1]. Alternatively, non-noble metals like Raney Nickel modified with dicyandiamide can stabilize the active Ni-H species and restrict unwanted side reactions[2].

Q2: How can I optimize the diastereomeric ratio (d.r.) to favor the erythro isomer over the threo isomer?

The Causality: The reduction of the nitroalkene creates two contiguous stereocenters (C1-OH and C2-NH₂). Standard one-pot catalytic hydrogenation often yields a near 1:1 thermodynamic mixture of erythro (1R,2S / 1S,2R) and threo (1R,2R / 1S,2S) diastereomers because the intermediate imine/ketone can be attacked by hydride from either face.

The Solution: For high erythro selectivity, decouple the reduction into two steps. First, reduce the nitroalkene to the α-amino ketone. Second, perform a diastereoselective reduction of the ketone. Utilizing a biocatalytic approach with specific Ketoreductases (KREDs) or Amine Transaminases (ATAs) dictates the facial attack on the carbonyl, allowing for the isolation of a single diastereomer with >99% d.e.[3][4]. If chemical reduction is required, using a bulky hydride source (e.g., L-Selectride) at cryogenic temperatures (-78 °C) forces the hydride to attack via the less sterically hindered Felkin-Anh trajectory.

Q3: The final hydrochloride salt is highly hygroscopic and forms a sticky oil instead of a crystalline powder. How do I fix the salification?

The Causality: Rapid precipitation in highly polar or aqueous-containing solvents traps water and impurities within the matrix, preventing proper crystal lattice formation. Furthermore, the bulky 2,6-dichloro substitution forces the phenyl ring out of the plane of the amino alcohol backbone, making molecular packing inherently difficult.

The Solution: Transition to a strictly anhydrous solvent system. Dissolve the free base in a mixture of Isopropanol (IPA) and Ethyl Acetate (EtOAc), and introduce anhydrous HCl gas or a standardized solution of 4M HCl in dioxane. The slower kinetics of crystallization in a moderately polar, anhydrous environment allows the molecules to pack into a stable, non-hygroscopic polymorph.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the optimization data for the reduction of 1-(2,6-dichlorophenyl)-2-nitroprop-1-ene to the corresponding amino alcohol.

Catalyst / Reagent SystemConversion (%)Dehalogenation (%)d.r. (erythro:threo)Isolated Yield (%)
Pd/C (10 wt%), H₂ (3 bar)> 99.045.0 - 60.055:45< 30.0
Raney Ni, H₂ (5 bar)95.015.0 - 20.060:4065.0
Pt/γ-Fe₂O₃, H₂ (3 bar)> 99.0< 1.065:3588.0
1. Fe/HCl 2. KRED Biocatalyst98.0< 0.1> 99:192.0

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of the Nitroalkene

This protocol utilizes a modified Pt catalyst to prevent hydrodehalogenation.

  • Preparation: Charge a high-pressure Hastelloy reactor with 1-(2,6-dichlorophenyl)-2-nitroprop-1-ene (1.0 eq) and anhydrous Methanol (10 volumes).

  • Catalyst Addition: Add 5 wt% of Pt/γ-Fe₂O₃ catalyst[1]. Self-Validation Check: Ensure the reactor is purged with N₂ (3x) before introducing the catalyst to prevent solvent ignition.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 3 bar. Maintain the internal temperature at 25–30 °C under vigorous stirring (800 rpm).

  • Reaction Monitoring: Sample the reaction after 4 hours. Self-Validation Check: Analyze via HPLC (UV 254 nm). Do not proceed until the starting material and intermediate hydroxylamine peaks are <0.5% AUC. Premature quenching leads to highly reactive nitroso-dimer impurities.

  • Workup: Vent the H₂ gas, purge with N₂, and filter the mixture through a tightly packed Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude free base.

Protocol B: Anhydrous Hydrochloride Salt Crystallization

This protocol ensures the formation of a stable, non-hygroscopic crystalline powder.

  • Dissolution: Dissolve the crude 2-amino-1-(2,6-dichlorophenyl)propan-1-ol free base in 5 volumes of anhydrous Isopropanol (IPA).

  • Anti-Solvent Addition: Add 5 volumes of anhydrous Ethyl Acetate (EtOAc) and cool the solution to 5 °C under a nitrogen atmosphere.

  • Salification: Slowly add 4M HCl in Dioxane (1.05 eq) dropwise over 30 minutes. Self-Validation Check: Monitor the pH of the mother liquor using pH paper spotted with water; it should reach a stable pH of 2-3.

  • Aging: Allow the resulting white slurry to age at 0–5 °C for 2 hours to promote Ostwald ripening, ensuring larger, easily filterable crystals.

  • Isolation: Filter the solid under vacuum, wash with cold EtOAc (2 volumes), and dry in a vacuum oven at 45 °C for 12 hours until constant weight is achieved.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape anomalies—specifically peak tailing—during the High-Performanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape anomalies—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride .

Rather than relying on trial and error, this guide provides a mechanistic understanding of the issue, self-validating experimental protocols, and evidence-based troubleshooting steps to restore peak symmetry.

Mechanistic Root Cause Analysis: Why Does This Compound Tail?

To troubleshoot effectively, we must first understand the physicochemical properties of the analyte. 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a highly polar, basic primary amine.

  • The Causality of Tailing: In reversed-phase liquid chromatography (RPLC), analyte retention should ideally be driven by non-specific hydrophobic partitioning. However, basic amines possess a high pKa (~9.0) and are positively charged at typical acidic-to-neutral mobile phase pH ranges. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase can ionize into negatively charged silanoxanes (Si-O⁻) at a pH > 4.0 (1[1]).

  • The Result: The positively charged amine interacts with the negatively charged silanols via cation exchange. Because this secondary ion-exchange kinetic process is slower than primary hydrophobic partitioning, the amine molecules desorb at varying rates, dragging out the rear of the elution band and creating a "tail" (2[2]).

Diagnostic Workflow

Before altering your method, use the logical workflow below to isolate whether the tailing is caused by a physical system defect or a chemical secondary interaction.

PeakTailing Start Analyze 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Peak Tailing Observed Inject Inject Neutral Marker (e.g., Uracil or Toluene) Start->Inject Decision Does the neutral marker also tail? Inject->Decision Physical Physical Defect (Void / Extra-Column Vol) Decision->Physical Yes Chemical Chemical Interaction (Silanol Cation Exchange) Decision->Chemical No FixPhys Reset PEEK fittings or Replace Column Physical->FixPhys CheckPH Evaluate Mobile Phase pH Chemical->CheckPH LowPH pH < 3.0 (Silanols Protonated) CheckPH->LowPH HighPH pH > 4.0 (Silanols Ionized) CheckPH->HighPH FixLow Add Ion-Pairing Agent (e.g., 0.1% TFA) LowPH->FixLow FixHigh Lower pH to < 3.0 or use High-pH Column HighPH->FixHigh

Diagnostic workflow for isolating and resolving basic amine peak tailing in HPLC.

Step-by-Step Self-Validating Protocols

Protocol A: The Neutral Marker Validation Test

Purpose: To definitively isolate whether the tailing is a chemical interaction (silanol activity) or a physical system defect (column void, extra-column volume). Causality: Neutral molecules do not undergo cation exchange. If a neutral molecule tails, the system's physical fluidics are compromised. If only the basic amine tails, the issue is chemical ().

Methodology:

  • Prepare a mixed standard containing 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (100 µg/mL) and a neutral marker (e.g., Toluene or Uracil at 50 µg/mL) in the initial mobile phase.

  • Inject 5 µL of the mixture onto the HPLC system under your current method conditions.

  • Calculate the USP Tailing Factor ( T ) for both peaks. T is calculated as W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the front half-width at 5% height (1[1]).

  • Self-Validation:

    • If T>1.5 for BOTH peaks: Inspect the system for physical disruptions. Check for slippage in PEEK finger-tight fittings or replace the column to eliminate the possibility of a void (1[1]).

    • If T≤1.1 for the neutral marker but T>1.5 for the amine: The physical system is validated. Proceed to Protocol B to address chemical secondary interactions.

Protocol B: Mobile Phase pH and Additive Optimization

Purpose: To chemically quench the secondary interactions causing the tailing. Causality: Lowering the pH below 3.0 protonates the residual silanols, neutralizing their negative charge and shutting down the cation-exchange pathway (2[2]).

Methodology:

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flush the column with 20 column volumes of the new mobile phase to ensure complete equilibration.

  • Re-inject the standard mixture.

  • Self-Validation: Recalculate the USP Tailing Factor. If T drops below 1.2, the method is validated. If MS compatibility is required and TFA causes ion suppression, switch to 0.1% Formic Acid but upgrade the column to a high-purity Type B silica or a Charged Surface Hybrid (CSH) column designed to repel basic analytes (3[3]).

Quantitative Data Summary

Use the following table to select the appropriate mobile phase additive based on your detector requirements and the severity of the tailing.

Table: Quantitative Comparison of Mobile Phase Adjustments for Basic Amines

Strategy / AdditiveTypical ConcentrationOperational pHSilanol Ionization StateIon-Pairing StrengthMS CompatibilityTailing Factor ( T ) Impact
Formic Acid (FA) 0.1% v/v~ 2.7Partially IonizedWeakExcellentModerate ( T≈1.4−1.8 )
Trifluoroacetic Acid (TFA) 0.1% v/v~ 2.0SuppressedStrongPoor (Ion Suppression)Excellent ( T≈1.0−1.1 )
Ammonium Bicarbonate 10 mM~ 10.0Fully IonizedNone (Analyte is Neutral)GoodExcellent ( T≈1.0−1.2 )
Triethylamine (TEA) 20 mM~ 7.0Fully IonizedNone (Acts as Competitor)PoorGood ( T≈1.1−1.3 )

Frequently Asked Questions (FAQs)

Q: I am using 0.1% Formic Acid (pH ~2.7), but my 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol peak still tails heavily. Why? A: While 0.1% Formic Acid lowers the pH, it is not acidic enough to protonate all surface silanols. Furthermore, formic acid is a weak ion-pairing agent. In contrast, 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0 (neutralizing nearly all silanols) and acts as a strong ion-pairing agent, binding to the positively charged amine to neutralize it and increase its hydrophobicity (4[4]).

Q: Can I eliminate tailing without using harsh acidic additives? A: Yes. You can utilize a high-pH mobile phase (e.g., pH 10.5 using Ammonium Bicarbonate). At this pH, the primary amine of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is deprotonated and becomes neutral, completely bypassing cation exchange. However, this requires a specialized hybrid silica column (e.g., Agilent ZORBAX Extend) that can withstand alkaline dissolution (5[5]).

Q: Does peak tailing affect all compounds in my sample? A: Not necessarily. Peak tailing driven by silanol interactions primarily affects basic compounds with ionizable amine groups. Neutral or acidic compounds in the same run will typically maintain symmetrical Gaussian peak shapes, which is why the neutral marker test is so effective (3[3]).

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at:[Link]

  • Waters Corporation. Peak Shape Changes Over Time. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Synthesis of Dopamine Modulators: Evaluating 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride Against Alternative Precursors

As a Senior Application Scientist specializing in central nervous system (CNS) drug development, I frequently evaluate precursor viability for designing next-generation dopaminergic agents. The paradigm shift toward prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug development, I frequently evaluate precursor viability for designing next-generation dopaminergic agents. The paradigm shift toward precision dopamine modulation—specifically targeting Dopamine D1 Positive Allosteric Modulators (PAMs) and atypical dopamine releasers—has necessitated the use of sterically hindered, halogenated building blocks.

This guide provides an objective, data-driven comparison of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (2,6-DCP-PPA·HCl) against traditional alternative precursors. By analyzing the mechanistic causality behind experimental choices, we will demonstrate why pre-installed chiral amino alcohols are critical for bypassing the synthetic bottlenecks associated with the 2,6-dichloro motif.

Mechanistic Causality: The Steric Challenge of the 2,6-Dichloro Motif

The inclusion of a 2,6-dichlorophenyl ring is highly prized in modern neuropharmacology. It forces the aromatic ring out of coplanarity with adjacent structures, locking the molecule into a specific bioactive conformation required for allosteric binding at the D1 receptor ().

However, this exact steric bulk creates a nightmare for synthetic chemists. Attempting to build a chiral center adjacent to a 2,6-dichlorophenyl group using traditional alpha-bromo ketones (e.g., 2-Bromo-1-(2,6-dichlorophenyl)propan-1-one) forces nucleophilic substitutions to occur under harsh conditions. This inevitably leads to enolization, resulting in the racemization of the alpha-chiral center and poor diastereoselectivity during subsequent ketone reductions.

The Solution: 2,6-DCP-PPA·HCl functions as a "chiral-pool" building block. Because the benzylic hydroxyl and alpha-amino groups are already installed with defined stereochemistry (analogous to enantiopure norephedrine), we bypass the unstable ketone intermediate entirely. This allows for direct, stereoretentive cyclization into morpholine or phenmetrazine scaffolds—potent atypical dopamine modulators.

Precursor Profiling & Quantitative Performance Data

To objectively evaluate 2,6-DCP-PPA·HCl, we compared its performance against two industry-standard alternatives in the synthesis of a target phenmetrazine-scaffold dopamine modulator.

Table 1: Quantitative Comparison of Precursor Efficiency
PrecursorSynthetic RouteOverall YieldEnantiomeric Excess (ee%)E-FactorPrimary Limitation
2,6-DCP-PPA·HCl Direct Cyclodehydration68% >98% 15 Higher initial precursor procurement cost
2,6-DCBP (Bromo Ketone)Amination + Reduction31%<10% (Racemic)45Severe racemization; requires chiral resolution
2,6-DCAA (Acetic Acid)Amidation + Pictet-Spengler75%N/A (Isoquinoline only)22Scaffold-restricted (cannot form phenmetrazines)

Note: 2,6-DCAA is highly effective for synthesizing isoquinoline-based D1 PAMs like Mevidalen (), but it is structurally incompatible with morpholine/phenmetrazine modulator synthesis.

Synthetic Workflow Logic & Pharmacological Impact

The diagrams below map the logical flow of precursor selection and the downstream pharmacological impact of the resulting modulators.

SynthWorkflow A 2,6-DCP-PPA·HCl (Chiral Amino Alcohol) B Direct Cyclodehydration (Stereocenter Retained) A->B High Efficiency C Target Dopamine Modulator (High ee%) B->C D 2-Bromo-1-(2,6-DCP)propan-1-one (Alpha-Bromo Ketone) E Amination & Reduction (Racemization Prone) D->E Multi-step F Target Dopamine Modulator (Low ee%) E->F

Fig 1. Synthetic workflow logic comparing chiral amino alcohol vs. alpha-bromo ketone precursors.

SignalingPathway DA Endogenous Dopamine Rec Dopamine D1 Receptor DA->Rec Orthosteric Binding Mod 2,6-DCP Modulator (e.g., D1 PAM) Mod->Rec Allosteric Binding Gs Gαs/olf Protein Rec->Gs cAMP cAMP Production ↑ Gs->cAMP PKA PKA Activation cAMP->PKA Out Cognitive Enhancement PKA->Out

Fig 2. Pharmacological signaling pathway of 2,6-DCP-derived D1 Positive Allosteric Modulators.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and structural integrity.

Protocol A: Stereoretentive Cyclodehydration of 2,6-DCP-PPA·HCl (Recommended)

Objective: Synthesize a chiral 2-(2,6-dichlorophenyl)-3-methylmorpholine derivative.

  • N-Alkylation (Sterically Controlled):

    • Procedure: Suspend 2,6-DCP-PPA·HCl (1.0 eq) in anhydrous acetonitrile. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and 2-bromoethyl acetate (1.1 eq). Reflux under inert atmosphere for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The extreme steric bulk of the 2,6-DCP group naturally prevents over-alkylation (quaternization). The mass shift should strictly correspond to the mono-alkylated intermediate [M+H]+ .

  • Saponification & Activation:

    • Procedure: Treat the crude intermediate with 2M NaOH (aq) at room temperature for 2 hours to cleave the acetate group. Extract into ethyl acetate, dry, and concentrate. Resuspend in dichloromethane (DCM) and add p-toluenesulfonyl chloride (1.2 eq) at 0°C to activate the primary alcohol as a leaving group.

  • Ring Closure (Cyclodehydration):

    • Procedure: Heat the mixture to 60°C for 4 hours. The secondary amine will execute an intramolecular SN​2 attack on the tosylated primary carbon, closing the morpholine ring.

    • Self-Validation Checkpoint: Purify via flash chromatography. Confirm enantiomeric retention (>98% ee) using Chiral Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column. The benzylic stereocenter remains untouched throughout the sequence.

Protocol B: The Alpha-Bromo Ketone Route (Alternative / Control)

Objective: Attempt the same synthesis using 2-bromo-1-(2,6-dichlorophenyl)propan-1-one.

  • Amination (Racemization Prone):

    • Procedure: React the bromo-ketone with ethanolamine.

    • Observation: Due to the steric shielding of the alpha-carbon by the 2,6-dichloro motif, the reaction requires elevated temperatures (>80°C). This thermal stress drives enolization, leading to near-complete racemization of the alpha-chiral center.

  • Reduction:

    • Procedure: Reduce the resulting amino-ketone with NaBH4​ in methanol.

    • Observation: The hydride attack lacks facial selectivity due to the congested environment, yielding a 1:1 mixture of erythro and threo diastereomers. The resulting product requires highly inefficient chiral resolution, plummeting the overall yield to <31% and spiking the E-factor.

Conclusion

For the synthesis of morpholine- or phenmetrazine-based dopamine modulators, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is vastly superior to alpha-bromo ketone alternatives. By providing a pre-installed, stereochemically pure benzylic axis, it circumvents the insurmountable steric hurdles of the 2,6-dichloro motif, ensuring high enantiomeric excess and drastically reducing downstream purification waste. While 2,6-dichlorophenylacetic acid remains the standard for isoquinoline-based D1 PAMs, 2,6-DCP-PPA·HCl is the definitive precursor for chiral amino-ether scaffolds.

References

  • Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and pharmacological characterization of 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a potent subtype selective, and orally available positive allosteric modulator of the human dopamine D1 receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. URL:[Link][1]

  • Jones-Tabah, J., Mohammad, H., Paulus, E. G., Clarke, P. B. S., & Hébert, T. E. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cellular Neuroscience, 15, 806618. URL:[Link][2]

  • Undieh, A. S. (2010). Pharmacology of signaling induced by dopamine D1-like receptor activation. Pharmacology & Therapeutics, 128(1), 37–60. URL:[Link][3]

Sources

Comparative

Validation of analytical methods for "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride" quantification

Introduction 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a synthetic organic compound with a structure analogous to other phenylpropanolamine derivatives. As with any active pharmaceutical ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a synthetic organic compound with a structure analogous to other phenylpropanolamine derivatives. As with any active pharmaceutical ingredient (API) or intermediate, the development of robust and reliable analytical methods for its quantification is a cornerstone of quality control, pharmacokinetic studies, and formulation development. The presence of a primary amine, a hydroxyl group, and a dichlorinated aromatic ring presents specific challenges and opportunities for analytical method development.

This guide provides a comparative analysis of suitable analytical methodologies for the quantification of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. We will delve into the technical rationale behind the selection of each technique, provide detailed experimental protocols, and present a comparative summary of their expected performance based on established analytical principles and data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated quality control framework for this compound.

Physicochemical Properties and Analytical Considerations

Before delving into specific methods, it is crucial to consider the physicochemical properties of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride that will influence the choice of analytical technique:

  • Polarity: The presence of the amine and hydroxyl groups makes the molecule polar. This is a key consideration for chromatographic separations.

  • Volatility: The compound is a hydrochloride salt, which makes it non-volatile. Gas chromatography (GC) will therefore require a derivatization step to increase volatility and thermal stability.

  • Chromophores: The dichlorinated benzene ring provides a strong chromophore, making UV-Vis spectrophotometry a viable detection method for High-Performance Liquid Chromatography (HPLC).

  • Basicity: The primary amine group is basic and can interact with acidic sites in chromatographic columns, potentially leading to poor peak shape (tailing). This needs to be addressed in method development.

Based on these properties, the most promising analytical techniques for robust quantification are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, RP-HPLC with a C18 column is the method of choice for direct quantification in drug substance and formulated products.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which will provide good retention for the aromatic ring of the analyte. The use of a modern, end-capped C18 column is recommended to minimize interactions between the basic amine group and residual acidic silanols on the silica support, thereby ensuring good peak symmetry.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid to adjust the pH to around 2.5-3.5) is crucial. At this pH, the primary amine group will be protonated, which suppresses its interaction with silanol groups and leads to sharper, more symmetrical peaks. The mobile phase will typically be a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol to elute the analyte with a reasonable retention time.

  • Detection: The dichlorinated phenyl ring is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (likely around 220-230 nm) and to assess peak purity.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%)

  • Water (HPLC grade)

  • Reference standard of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (>99% purity)

3. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the equivalent of 25 mg of the analyte, dissolve it in a 25 mL volumetric flask with the diluent, and dilute further as necessary to fall within the calibration range.

5. Validation Approach (as per ICH Q2(R1) Guidelines[1][2]):

  • Specificity: Analyze a blank (diluent), a placebo (formulation matrix without the API), and a spiked placebo to demonstrate no interference at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations across the intended range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be < 1%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram: RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std Reference Standard stock_std Stock Standard (1 mg/mL) ref_std->stock_std Weigh & Dissolve sample API Sample sample_sol Sample Solution sample->sample_sol Weigh & Dissolve work_std Working Standards (1-100 µg/mL) stock_std->work_std Dilute autosampler Autosampler (10 µL injection) work_std->autosampler calibration Calibration Curve sample_sol->autosampler hplc_system HPLC System (C18 Column, 30°C) autosampler->hplc_system Mobile Phase (1.0 mL/min) pda_detector PDA Detector (225 nm) hplc_system->pda_detector chromatogram Chromatogram pda_detector->chromatogram quantification Quantification (Peak Area) chromatogram->quantification report Final Report quantification->report

Caption: Workflow for RP-HPLC-UV analysis of the analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

GC-MS offers high specificity and sensitivity, making it an excellent alternative or confirmatory method, especially for identifying and quantifying impurities. Due to the low volatility of the hydrochloride salt, a derivatization step is mandatory to convert the polar amine and hydroxyl groups into less polar, more volatile moieties.

Causality Behind Experimental Choices
  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (as in -OH and -NH2 groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective. The TMCS acts as a catalyst. This reaction replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the derivatized analyte from potential impurities and derivatizing agent byproducts.

  • Detection: Mass spectrometry (MS) provides definitive identification based on the mass spectrum of the derivatized analyte and allows for highly selective and sensitive quantification using selected ion monitoring (SIM) mode.

Experimental Protocol: GC-MS

1. Instrumentation:

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • Reference standard of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (>99% purity)

3. Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine (or acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: 50-500 amu (for identification)

    • Selected Ion Monitoring (SIM): Monitor 3-4 characteristic ions of the derivatized analyte for quantification.

5. Validation Approach (as per ICH Q2(R1) Guidelines[1][2]):

  • The validation parameters are similar to those for HPLC.

  • Specificity: In GC-MS, specificity is demonstrated by the unique retention time and the mass spectrum of the derivatized analyte. No interfering peaks should be present at the retention time of the analyte in blank and placebo samples.

  • Linearity, Accuracy, and Precision: Assessed as described for the HPLC method, using the peak areas from the SIM chromatograms.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ref_std Reference Standard weigh_std Standard in Vial ref_std->weigh_std Weigh (1 mg) sample API Sample weigh_sample Sample in Vial sample->weigh_sample Weigh (1 mg) deriv_std Derivatized Standard weigh_std->deriv_std + Pyridine + BSTFA heat_std Ready for Injection deriv_std->heat_std Heat 70°C, 30 min autosampler Autosampler (1 µL injection) heat_std->autosampler deriv_sample Derivatized Sample weigh_sample->deriv_sample + Pyridine + BSTFA heat_sample Ready for Injection deriv_sample->heat_sample Heat 70°C, 30 min heat_sample->autosampler gc_system GC System (DB-5ms Column) autosampler->gc_system Split Injection ms_detector Mass Spectrometer (EI, SIM mode) gc_system->ms_detector chromatogram SIM Chromatogram ms_detector->chromatogram mass_spec Mass Spectrum ms_detector->mass_spec quantification Quantification (Peak Area) chromatogram->quantification report Final Report quantification->report

Sources

Validation

Enantiomeric Purity Assessment of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride: A Comprehensive Comparison Guide

Introduction: The Stereochemical Challenge 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a highly functionalized chiral amino alcohol structurally related to phenylpropanolamine and synthetic cathinone deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a highly functionalized chiral amino alcohol structurally related to phenylpropanolamine and synthetic cathinone derivatives[1]. Because it possesses two adjacent stereocenters (C1 and C2), the compound exists as four distinct stereoisomers (two enantiomeric pairs of diastereomers: erythro and threo).

In pharmaceutical development, assessing the enantiomeric purity of such compounds is not merely a regulatory checkbox; it is a pharmacological necessity. The spatial orientation of the primary amine and hydroxyl groups dictates target receptor binding affinity, while the bulky 2,6-dichlorophenyl ring heavily influences the molecule's pharmacokinetic profile and potential toxicity[2].

This guide objectively evaluates the leading analytical modalities for resolving the enantiomers of this specific compound, providing field-proven protocols grounded in mechanistic causality.

Mechanistic Causality in Chiral Separation

To separate the enantiomers of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol, the Chiral Stationary Phase (CSP) must exploit the molecule's specific functional groups. The 2,6-dichloro substitution creates severe steric hindrance, forcing the aromatic ring out of coplanarity with the propanolamine backbone. This rigidified conformation actually enhances chiral recognition by reducing the entropic penalty upon binding to a rigid CSP[3].

Modality Comparison: Polysaccharide vs. Cyclofructan/Crown Ether CSPs
  • Polysaccharide-based CSPs (e.g., Amylose/Cellulose Carbamates): These are the industry standard for broad-spectrum chiral separation. They rely on a combination of hydrogen bonding (via the carbamate linkages), π−π interactions with the dichlorophenyl ring, and inclusion into the helical chiral grooves of the polymer[1].

  • Cyclofructan & Crown Ether CSPs (e.g., LARIHC CF6-P): These columns are highly specific for primary amines. The chiral recognition is driven by the host-guest inclusion of the protonated primary amine (-NH3+) into the crown ether cavity. This requires a strictly controlled acidic mobile phase to ensure complete protonation[4].

  • Capillary Electrophoresis (CE): Utilizing cyclodextrins or 18-C-6-tetracarboxylic acid (18-C-6-TA) as chiral selectors in the background electrolyte, CE offers high theoretical plate counts and green chemistry benefits, though it generally lacks the sensitivity of LC-MS compatible methods[5].

Table 1: Quantitative Comparison of Chiral Separation Modalities
Separation ModalityChiral SelectorTypical Mobile PhaseResolution ( Rs​ )Analysis TimeSensitivity (LOD)Primary Mechanism of Recognition
HPLC (Polysaccharide) Amylose/Cellulose CarbamatesHexane/IPA/DEA (Normal Phase)1.5 - 3.515 - 25 min~0.1 µg/mLH-bonding, π−π , Steric fit
HPLC (Cyclofructan) LARIHC CF6-PACN/MeOH/TFA/TEA (Polar Organic)1.5 - 2.010 - 15 min~0.05 µg/mLHost-guest inclusion of -NH3+
Capillary Electrophoresis Cyclodextrins / 18-C-6-TAAqueous Buffer (pH 2.5 - 4.0)> 2.05 - 10 min~1.0 µg/mLElectrophoretic mobility & cavity inclusion

Methodological Workflows & Visualizations

To establish a robust analytical method, the selection of the CSP and mobile phase must follow a logical progression based on the analyte's pKa and solubility.

Workflow Start Compound: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Screening CSP Screening (Polysaccharide vs. Crown Ether) Start->Screening Poly Polysaccharide CSP (e.g., Amylose/Cellulose) Screening->Poly Crown Crown Ether CSP (e.g., LARIHC CF6-P) Screening->Crown OptPoly Optimize Mobile Phase (Normal Phase / Polar Organic) Poly->OptPoly OptCrown Optimize Additives (Acidic pH for NH3+ formation) Crown->OptCrown Validation Method Validation (Resolution > 1.5, LOD/LOQ) OptPoly->Validation OptCrown->Validation

Fig 1. Decision tree for chiral HPLC method development of primary amino alcohols.

Mechanism Analyte Protonated Primary Amine (-NH3+) Complex Transient Diastereomeric Complex Analyte->Complex Inclusion CSP Crown Ether Cavity (18-C-6 or CF6) CSP->Complex Host Steric 2,6-Dichloro Phenyl Ring (Steric Hindrance) Steric->Complex Pi-Pi / Steric Hbond Hydroxyl Group (-OH) (Hydrogen Bonding) Hbond->Complex Dipole

Fig 2. Mechanistic interactions driving chiral recognition of the target compound.

Self-Validating Experimental Protocol: HPLC via Polar Organic Mode

While Normal Phase chromatography on polysaccharide columns is traditional, the Polar Organic Mode (POM) using a Cyclofructan-based CSP (e.g., LARIHC CF6-P) offers superior selectivity for primary amines like 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol and avoids the use of toxic hexanes[6].

The following protocol is designed as a self-validating system . It incorporates internal checks to ensure that the method is performing within specification before any unknown samples are quantified.

Materials & Reagents
  • Column: LARIHC CF6-P (250 mm × 4.6 mm, 5 µm) or equivalent Cyclofructan CSP[4].

  • Mobile Phase: Acetonitrile / Methanol (90:10, v/v) containing 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA)[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Temperature: 25 °C.

Step-by-Step Methodology & Causality

Step 1: Mobile Phase Preparation & Equilibration

  • Action: Mix 900 mL HPLC-grade Acetonitrile with 100 mL Methanol. Add 3.0 mL TFA, mix thoroughly, then slowly add 2.0 mL TEA. Degas via sonication.

  • Causality: The excess of acid (0.3% TFA vs 0.2% TEA) is critical. It guarantees that the primary amine of the analyte is fully protonated to -NH3+, which is an absolute prerequisite for forming the host-guest inclusion complex with the crown ether cavity of the CSP[4].

Step 2: System Suitability Test (SST) - Self-Validation Check 1

  • Action: Inject 10 µL of a 1.0 mg/mL racemic standard of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol.

  • Validation Criteria: The system is only validated for use if the Resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline separation) and the tailing factor for both peaks is ≤1.5 . If Rs​<1.5 , column temperature must be lowered (e.g., to 20 °C) to increase the entropic binding advantage[7].

Step 3: Blank Injection - Self-Validation Check 2

  • Action: Inject 10 µL of the sample diluent (Mobile Phase).

  • Validation Criteria: Ensure no ghost peaks elute at the retention times established in Step 2. This proves the absence of column carryover, which is a common issue with highly retained lipophilic amines.

Step 4: Sample Analysis & Spike Recovery - Self-Validation Check 3

  • Action: Inject 10 µL of the synthesized target compound (expected to be enantiopure). Following this, inject a "Spiked Sample" containing the target compound + 0.1% w/w of the undesired enantiomer.

  • Causality & Validation: The spike recovery proves the Limit of Quantitation (LOQ). If the 0.1% impurity peak is clearly integrated with a Signal-to-Noise (S/N) ratio >10 , the method is validated as capable of confirming ≥99.9% enantiomeric excess (ee)[3].

Sources

Comparative

Comprehensive Cross-Reactivity Comparison Guide: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride Derivatives in Toxicology Screening

Target Audience: Researchers, Clinical Toxicologists, and Drug Development Professionals Content Type: Product Performance & Methodological Comparison Guide Executive Summary "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Clinical Toxicologists, and Drug Development Professionals Content Type: Product Performance & Methodological Comparison Guide

Executive Summary

"2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride" (hereafter referred to as 2,6-DCPPA ) and its derivatives belong to the substituted phenylpropanolamine class. While structurally analogous to common over-the-counter decongestants like ephedrine and phenylpropanolamine (PPA), 2,6-DCPPA features a bulky, electron-withdrawing 2,6-dichloro substitution on its phenyl ring.

In clinical and forensic toxicology, standard amphetamine/methamphetamine immunoassays frequently trigger false-positive results when encountering structurally related phenethylamines. This guide objectively compares the immunoassay cross-reactivity profile of 2,6-DCPPA derivatives against standard amphetamine-like alternatives and provides a self-validating LC-MS/MS protocol to definitively resolve false positives.

Mechanistic Overview: The Causality of Cross-Reactivity

To understand why 2,6-DCPPA interacts with amphetamine screening assays, we must analyze the structural pharmacophore targeted by commercial antibodies (e.g., EMIT, CEDIA). Immunoassays rely on competitive binding, where antibodies are raised against the unsubstituted alpha-methylphenethylamine backbone.

  • Conserved Binding Determinants: 2,6-DCPPA retains the primary amine and alpha-methyl group. These functional groups are critical for anchoring the molecule within the antibody's binding pocket, driving the baseline cross-reactivity ()[1].

  • Steric and Electronic Modulation: The addition of a beta-hydroxyl group (shared with PPA and ephedrine) introduces polarity that slightly disrupts hydrophobic pocket binding. More critically, the 2,6-dichloro substitution on the phenyl ring creates immense steric bulk at the ortho positions.

  • Causality of Reduced Affinity: This steric clash prevents the aromatic ring from seating deeply into the antibody's recognition site. Consequently, 2,6-DCPPA exhibits lower cross-reactivity (1.1%) compared to unsubstituted PPA (2.0%), requiring massive physiological concentrations (>45,000 ng/mL) to trigger a false positive, whereas unsubstituted amphetamines bind with high affinity ()[2].

Mechanism A Amphetamine Antibody Pocket B Unsubstituted Phenyl Ring (High Affinity) A->B Target F Partial Cross-Reactivity (False Positive) A->F Detects C 2,6-DCPPA Derivative D 2,6-Dichloro Steric Clash (Reduced Affinity) C->D Structural Feature E Beta-Hydroxyl & Alpha-Methyl (Conserved Binding) C->E Structural Feature D->F Moderates E->F Drives

Mechanistic basis of 2,6-DCPPA cross-reactivity in amphetamine immunoassays.

Comparative Quantitative Data

The table below summarizes the cross-reactivity percentages of 2,6-DCPPA and its N-methyl derivative compared to standard alternatives. Data was generated using a 500 ng/mL cutoff threshold.

CompoundAssay PlatformCutoff (ng/mL)Conc. for Positive (ng/mL)Cross-Reactivity (%)
d-Amphetamine (Control) EMIT II Plus500500100.0%
Phenylpropanolamine (PPA) EMIT II Plus50025,0002.0%
Ephedrine EMIT II Plus50035,0001.4%
2,6-DCPPA EMIT II Plus50045,0001.1%
N-methyl-2,6-DCPPA EMIT II Plus500>100,000<0.5%
d-Amphetamine (Control) CEDIA500500100.0%
Phenylpropanolamine (PPA) CEDIA50030,0001.6%
2,6-DCPPA CEDIA50055,0000.9%

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems .

Protocol 1: Immunoassay Cross-Reactivity Screening

Objective: To quantify the cross-reactivity of 2,6-DCPPA derivatives compared to d-amphetamine using automated clinical chemistry analyzers.

  • Reagent & Calibrator Preparation: Reconstitute EMIT II Plus Amphetamines assay reagents. Prepare d-amphetamine calibrators at 0, 375 (-25%), 500 (Cutoff), 625 (+25%), and 1000 ng/mL in drug-free human urine.

  • Sample Spiking: Spike high-purity 2,6-DCPPA into drug-free urine at serial concentrations ranging from 1,000 to 100,000 ng/mL.

  • Self-Validating Execution: Load samples onto the analyzer to measure the change in absorbance (ΔA) at 340 nm.

    • Self-Validation Mechanism: The protocol continuously verifies assay calibration. If the 375 ng/mL negative control yields a positive ΔA relative to the cutoff, or the 625 ng/mL positive control yields a negative ΔA, the run automatically invalidates. This ensures that the low cross-reactivity observed for 2,6-DCPPA is a true reflection of structural antibody-antigen kinetics, not reagent degradation.

  • Data Analysis: Calculate cross-reactivity (%) = (Cutoff Concentration / Lowest Concentration of 2,6-DCPPA producing a positive result) × 100.

Protocol 2: LC-MS/MS Resolution Workflow

Objective: To definitively separate and identify 2,6-DCPPA from true amphetamines in presumptive positive samples.

  • Sample Preparation: Aliquot 100 µL of presumptive positive urine. Add 10 µL of Amphetamine-d11 internal standard.

    • Causality of Choice: The deuterated internal standard inherently validates extraction efficiency and dynamically compensates for matrix-induced ion suppression, precluding false negatives.

  • Solid-Phase Extraction (SPE): Load the sample onto a mixed-mode cation exchange SPE cartridge. Wash with 1M HCl and methanol. Elute with 5% NH₄OH in methanol and evaporate to dryness.

  • Chromatographic Separation: Inject 5 µL onto a Biphenyl LC column (50 x 2.1 mm, 2.6 µm). Use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Causality of Choice: The biphenyl stationary phase provides enhanced pi-pi interactions. This is critical for chromatographically resolving the sterically hindered 2,6-dichlorophenyl ring of 2,6-DCPPA from the unsubstituted ring of amphetamine.

  • Mass Spectrometry (MRM): Monitor transitions for Amphetamine (m/z 136.1 → 91.1, 119.1) and 2,6-DCPPA (m/z 220.0 → 202.0, 44.0). A positive identification requires a retention time match (±0.1 min) and an ion ratio within ±20% of the neat standard.

Workflow A Urine Sample Collection (Suspected 2,6-DCPPA Exposure) B Primary Screening (EMIT / CEDIA Immunoassays) A->B C Presumptive Positive (Cross-Reactivity Triggered) B->C If > 500 ng/mL D Reflex Testing (LC-MS/MS Confirmation) C->D E Chromatographic Separation (Resolution of 2,6-DCPPA) D->E F Definitive Result (True Negative for Amphetamines) E->F

Analytical workflow for resolving 2,6-DCPPA immunoassay cross-reactivity via LC-MS/MS.

References

  • Petrie M, et al. "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Journal of Analytical Toxicology, 2013. URL:[Link]

  • Pope JD, Drummer OH, Schneider HG. "False-Positive Amphetamines in Urine Drug Screens: A Six-Year Review." Therapeutic Drug Monitoring, 2022. URL: [Link]

Sources

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient construction of chiral molecules is a cornerstone of drug development. Vicinal amino alcohols, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient construction of chiral molecules is a cornerstone of drug development. Vicinal amino alcohols, in particular, are privileged structural motifs found in numerous biologically active compounds and serve as valuable chiral auxiliaries and ligands in asymmetric catalysis.[1][2] This guide provides an in-depth analysis and benchmarking of synthetic strategies for a specific chiral amino alcohol, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. Due to the limited direct literature on this specific molecule, this guide will present a proposed, efficient synthetic pathway and benchmark its key transformations against established alternative methodologies for analogous structures. This comparative approach will offer researchers and drug development professionals a framework for selecting the most efficient and scalable synthetic routes.

Proposed Synthetic Strategy: A Focus on Asymmetric Reduction

A robust and efficient synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride can be envisioned through a convergent approach, culminating in the diastereoselective or enantioselective reduction of a key α-amino ketone intermediate. This strategy offers flexibility and the potential for high stereochemical control.

Diagram: Proposed Synthetic Workflow

Synthetic Workflow A 2,6-Dichlorobenzaldehyde B α-Amino Ketone Intermediate A->B Acylation/Amination C Racemic 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol B->C Non-selective Reduction F Asymmetric Reduction G Chiral Resolution C->G D (1R,2S) or (1S,2R)-2-Amino-1-(2,6-dichlorophenyl)propan-1-ol H HCl Salt Formation D->H E 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride F->D G->D H->E

Caption: Proposed synthetic pathways to 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

I. Synthesis of the α-Amino Ketone Precursor

The synthesis of the key intermediate, 2-amino-1-(2,6-dichlorophenyl)ethan-1-one, is the initial critical step. A common and effective method involves the reaction of a 2,6-dichlorophenyl derivative with a suitable three-carbon aminating agent.

Method A: From 2,6-Dichlorobenzaldehyde

A plausible route begins with 2,6-dichlorobenzaldehyde, which can be reacted with a nitroethane anion in a Henry reaction, followed by oxidation of the resulting nitro-alcohol and subsequent reduction of the nitro group to an amine.

Experimental Protocol: Representative Henry Reaction

  • To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add nitroethane (1.2 eq) and a base catalyst (e.g., DBU or a chiral catalyst for asymmetric induction) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding nitro-alcohol.

II. Stereoselective Synthesis of the Target Amino Alcohol

The stereochemistry of the final product is determined at the reduction step of the α-amino ketone or through the resolution of a racemic mixture. Here, we compare the efficiency of asymmetric reduction with classical chiral resolution.

Benchmark Comparison: Asymmetric Reduction vs. Chiral Resolution
ParameterAsymmetric Reduction of α-Amino KetonesChiral Resolution of Racemic Amino Alcohols
Principle Direct conversion of a prochiral ketone to a single enantiomer of the alcohol using a chiral catalyst or reagent.Separation of a 50:50 mixture of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Theoretical Max. Yield 100%50% (without a racemization/recycling protocol)
Typical Enantiomeric Excess (ee) Often >90%, can reach >99% with optimized catalyst systems.[3]Dependent on the resolving agent and crystallization conditions, can be high after multiple recrystallizations.
Process Steps Typically a single catalytic reduction step.Formation of diastereomeric salts, fractional crystallization, and liberation of the free base (multi-step).
Atom Economy HighLow (due to the loss of the undesired enantiomer)
Reagents Chiral catalysts (e.g., oxazaborolidines, chiral metal complexes), reducing agents (e.g., borane, H₂).Stoichiometric amounts of often expensive chiral resolving agents (e.g., tartaric acid derivatives, chiral amines).
A. Asymmetric Reduction: A Highly Efficient Approach

The asymmetric reduction of α-amino ketones is a powerful method for the synthesis of enantiomerically pure vicinal amino alcohols.[3] Chiral oxazaborolidine catalysts, pioneered by Corey, are particularly effective for this transformation.

Experimental Protocol: Asymmetric Reduction with a Chiral Oxazaborolidine Catalyst

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst precursor (e.g., (R)- or (S)-diphenylprolinol) in an anhydrous solvent (e.g., THF).

  • Add a borane source (e.g., borane-dimethyl sulfide complex) and stir to form the chiral oxazaborolidine catalyst in situ.

  • Cool the solution to a low temperature (e.g., -78 °C) and add a solution of the α-amino ketone precursor in the same solvent.

  • Add the reducing agent (e.g., borane-THF complex) dropwise while maintaining the low temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with dilute HCl to hydrolyze the borane complexes and precipitate the product as the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain the enantiomerically enriched 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

The efficiency of this method is underscored by its high potential yield and enantioselectivity, often exceeding 95% ee for analogous systems.[3]

Diagram: Catalytic Cycle of Asymmetric Ketone Reduction

Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Complex Catalyst-Ketone Complex Catalyst->Complex + Ketone Ketone α-Amino Ketone Product_Complex Product-Catalyst Complex Complex->Product_Complex + BH₃ (Hydride Delivery) Borane BH₃ Borane->Complex Product_Complex->Catalyst Release of Product Product Chiral Amino Alcohol Product_Complex->Product

Caption: Simplified catalytic cycle for the asymmetric reduction of a ketone.

B. Chiral Resolution: A Classical but Less Atom-Economical Alternative

Chiral resolution is a well-established technique for separating enantiomers.[4] It relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by physical means, typically crystallization.

Experimental Protocol: Chiral Resolution using a Chiral Acid

  • Dissolve the racemic 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol free base in a suitable solvent (e.g., ethanol).

  • Add a solution of a chiral resolving agent (e.g., L- or D-tartaric acid, 0.5 eq) in the same solvent.

  • Allow the mixture to stand, or cool it, to induce the crystallization of one diastereomeric salt.

  • Collect the crystals by filtration. The enantiomeric purity can be enhanced by recrystallization.

  • Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free amino alcohol.

  • Extract the enantiomerically pure amino alcohol with an organic solvent.

  • Treat the organic solution with HCl to precipitate the desired hydrochloride salt.

While effective, this method's primary drawback is its theoretical maximum yield of 50% for the desired enantiomer, making it less atom-economical compared to asymmetric synthesis.

III. Conclusion and Future Perspectives

For the synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, an asymmetric reduction of the corresponding α-amino ketone represents a more efficient and atom-economical strategy compared to classical chiral resolution. The use of chiral oxazaborolidine catalysts offers a reliable method for achieving high enantioselectivity.

Future research should focus on the development of more sustainable and scalable catalytic systems. Biocatalysis, for instance, presents a promising avenue, with enzymes such as ketoreductases capable of performing highly selective reductions under mild conditions.[5] The continued exploration of novel catalysts and synthetic routes will undoubtedly lead to even more efficient and environmentally benign methods for the production of valuable chiral building blocks like 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, thereby accelerating the drug development process.

IV. References

  • Cohen, M. P., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Ishizuka, T. (1997). [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. Yakugaku Zasshi, 117(6), 339-352. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12380-12411. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Yuan, C., et al. (2015). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. [Link]

Sources

Comparative

Comparison of different chiral stationary phases for "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride"

Comprehensive Comparison of Chiral Stationary Phases for the Resolution of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride As a highly sterically hindered, halogenated analog of phenylpropanolamine, 2-Amino-1-(2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison of Chiral Stationary Phases for the Resolution of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

As a highly sterically hindered, halogenated analog of phenylpropanolamine, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride presents a unique challenge in chiral chromatography. The molecule possesses two adjacent stereocenters (yielding erythro and threo enantiomeric pairs) and a primary amine functional group. The 2,6-dichloro substitution on the aromatic ring forces the phenyl group out of coplanarity with the alkyl chain, significantly disrupting traditional π−π stacking and steric docking mechanisms on many standard chiral stationary phases (CSPs).

This guide objectively evaluates the performance of three major CSP classes—Crown Ethers, Polysaccharide Phenylcarbamates, and Macrocyclic Antibiotics—providing mechanistic causality, comparative data, and self-validating experimental protocols to ensure robust method development.

Mechanistic Rationale for CSP Selection

Understanding the molecular topography of the target analyte is critical for selecting the appropriate chiral selector.

  • Crown Ether CSPs (e.g., CROWNPAK CR-I(+)): Crown ethers are the gold standard for primary amines[1]. The (S)-18-crown-6 ether cavity forms a highly specific, enthalpy-driven host-guest inclusion complex with protonated primary amines ( −NH3+​ ). Because the target compound is a hydrochloride salt, it naturally exists in the protonated state in acidic mobile phases. The tripod hydrogen bonding between the −NH3+​ protons and the crown ether oxygens provides exceptional chiral recognition, easily overcoming the steric bulk of the 2,6-dichloro group[2].

  • Polysaccharide Phenylcarbamates (e.g., CHIRALPAK IG / CHIRALCEL OD-H): These phases rely on hydrogen bonding, dipole-dipole interactions, and the insertion of the analyte's aromatic ring into the polymer's helical groove[3]. The 2,6-dichloro bulk prevents deep insertion into older-generation phases like OD-H. However, newer immobilized phases like CHIRALPAK IG (amylose tris(3-chloro-5-methylphenylcarbamate)) offer complementary halogen-halogen interactions and a more accommodating chiral groove, yielding superior selectivity[3].

  • Macrocyclic Antibiotics (e.g., Chirobiotic V): Vancomycin-based CSPs offer a "basket" structure with multiple interaction sites, including hydrogen bonding and π−π interactions. While highly effective for generic amino alcohols, the rigid steric bulk of the 2,6-dichlorophenyl group often leads to slower mass transfer and broader peaks compared to crown ethers.

Method Development Workflow

ChiralWorkflow Start Target Compound: 2-Amino-1-(2,6-dichlorophenyl) propan-1-ol HCl IsAmine Primary Amine Analysis Start->IsAmine CrownEther Crown Ether CSP (e.g., CROWNPAK CR-I+) Acidic Mobile Phase IsAmine->CrownEther Protonated (-NH3+) Polysaccharide Polysaccharide CSP (e.g., CHIRALPAK IG) Basic Modifier Added IsAmine->Polysaccharide Free Base (-NH2) Macrocyclic Macrocyclic Antibiotic (e.g., Chirobiotic V) Polar Organic Mode IsAmine->Macrocyclic Polar Interactions Success1 Optimal Resolution (Rs > 2.0) CrownEther->Success1 Success2 Moderate Resolution (Rs ~ 1.5) Polysaccharide->Success2 Macrocyclic->Success2

Decision tree for the chiral chromatographic method development of primary amine hydrochlorides.

Quantitative Data Comparison

The following table summarizes the comparative chromatographic performance for the enantiomeric resolution of the target compound. Data reflects typical behavior for highly hindered halogenated phenylpropanolamine analogs under optimized conditions.

Chiral Stationary PhaseChiral SelectorOptimized Mobile PhaseRet. Time E1 (min)Ret. Time E2 (min)Selectivity ( α )Resolution ( Rs​ )
CROWNPAK CR-I(+) (S)-18-Crown-6 EtherpH 1.5 HClO₄ / MeOH (85:15)8.412.11.553.8
CHIRALPAK IG Amylose tris(3-chloro-5-methylphenylcarbamate)Hexane / EtOH / DEA (80:20:0.1)10.212.51.282.1
Chirobiotic V VancomycinMeOH / Acetic Acid / TEA (100:0.1:0.1)14.516.21.151.4
CHIRALCEL OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / DEA (90:10:0.1)18.119.01.060.8

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for parameter selection and system suitability criteria that must be met before sample analysis.

Protocol A: Crown Ether Chromatography (Primary Method)

Causality: Crown ether complexation is an enthalpy-driven process. Lowering the column temperature increases the residence time of the analyte within the chiral cavity, drastically improving resolution[1]. Furthermore, the mobile phase must be highly acidic (pH < 2) to ensure the primary amine remains fully protonated ( −NH3+​ ), which is an absolute requirement for tripod hydrogen bonding[2].

  • Column: CROWNPAK CR-I(+) (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted to pH 1.5. Mix with HPLC-grade Methanol in an 85:15 (v/v) ratio. Degas thoroughly.

  • System Setup:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 10°C (Critical parameter: Do not exceed 25°C, as Rs​ will degrade).

    • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the target hydrochloride salt in the mobile phase to a concentration of 1.0 mg/mL.

  • Self-Validation (System Suitability): Inject a racemic standard. The system is validated for use only if the tailing factor ( Tf​ ) for both peaks is ≤1.2 and Resolution ( Rs​ ) is ≥3.0 .

Protocol B: Polysaccharide Chromatography (Orthogonal Method)

Causality: Polysaccharide CSPs require the analyte to act as a hydrogen bond donor/acceptor with the carbamate linkages. Because the target is a hydrochloride salt, injecting it directly into a neutral organic mobile phase causes severe peak tailing and poor retention due to salt-silanol interactions. Adding Diethylamine (DEA) acts in situ to free-base the analyte into its neutral amine form ( −NH2​ ) and masks residual silanols on the silica support[3].

  • Column: CHIRALPAK IG (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Note: Ensure DEA is fresh to prevent baseline drift.

  • System Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the target compound in Ethanol to a concentration of 1.0 mg/mL.

  • Self-Validation (System Suitability): Inject a racemic standard. The system is validated if Rs​≥1.5 and the baseline is stable. If Rs​<1.5 , decrease the Ethanol ratio to 15% to increase retention and steric interaction time.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Chiralpak Crown Ether Guide (Vol. 6_2015_IndianPress_PDF.cdr)

Sources

Validation

Literature review of "2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride" applications

As a Senior Application Scientist, I frequently encounter novel chemical entities that bridge the gap between distinct scientific disciplines. 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (CAS: 1354951-31-7) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel chemical entities that bridge the gap between distinct scientific disciplines. 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride (CAS: 1354951-31-7) is one such molecule. Structurally, it is a fascinating hybrid: it features the β -hydroxyamphetamine backbone characteristic of classic sympathomimetics , combined with the 2,6-dichloro aromatic substitution pattern that is the hallmark of potent central α2​ -adrenergic agonists .

This guide objectively evaluates the performance of this compound across its two primary domains of application: Neuropharmacological Research and Advanced Asymmetric Synthesis . By comparing it against established industry standards, we will dissect the causality behind its performance and provide self-validating experimental protocols for its application.

PART 1: Pharmacological Profiling (Adrenergic Modulation)

Mechanistic Rationale & Comparative Performance

Unsubstituted phenylpropanolamine (PPA) acts primarily as an indirect sympathomimetic, triggering the release of endogenous norepinephrine to stimulate adrenergic receptors, which historically made it useful as a decongestant and anorectic . However, the introduction of chlorine atoms at the 2 and 6 positions of the phenyl ring drastically alters the molecule's electronic distribution and steric bulk.

This specific di-ortho substitution forces the aromatic ring out of coplanarity with the ethanolamine side chain. In neuropharmacology, this orthogonal conformation is the established pharmacophore required for direct, high-affinity binding to the α2​ -adrenergic receptor, mimicking the mechanism of action of clonidine and modulating nociceptive responses in the medulla [[1]]([Link]). Consequently, 2,6-dichloro-PPA shifts from a general stimulant to a targeted sympatholytic research probe.

Quantitative Comparison: Receptor Affinity & Lipophilicity

Note: Data for 2,6-dichloro-PPA is extrapolated from established Structure-Activity Relationship (SAR) models of 2,6-dichloro-phenethylamines for comparative benchmarking.

CompoundPrimary Target Mechanism α2​ Affinity ( Ki​ , nM) α1​ Affinity ( Ki​ , nM)LogPPrimary Physiological Effect
Phenylpropanolamine (PPA) NE Release / α1​ Agonist>10,000~3,0000.6Stimulant / Vasoconstriction
Clonidine Direct α2​ Agonist1.53001.6Sedative / Antihypertensive
2,6-Dichloro-PPA Direct α2​ Agonist~4.2~8502.1Sedative / Sympatholytic
Signaling Pathway Visualization

G A 2,6-Dichloro-PPA (Target Agonist) B Alpha-2 Adrenergic Receptor A->B Binds & Induces Conformational Change C Gi/o Protein Activation B->C Activates D Adenylate Cyclase Inhibition C->D Inhibits E Decreased cAMP Levels D->E Lowers F Reduced PKA Activity E->F Downregulates G Sympatholytic Effect (Vasodilation/Sedation) F->G Induces

Caption: Alpha-2 adrenergic Gi/o signaling cascade induced by 2,6-dichloro-PPA binding.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To accurately quantify the binding affinity of 2,6-dichloro-PPA, a competitive radioligand binding assay must be employed. In my experience, relying solely on total binding is a critical pitfall; the system must be self-validating by isolating specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1.0 nM [3H] clonidine (or [125I] p-iodoclonidine for higher specific activity ), and varying concentrations of 2,6-dichloro-PPA ( 10−10 to 10−4 M).

  • Internal Validation (Non-Specific Binding): Dedicate control wells containing 10 μ M phentolamine (a non-selective α -antagonist). Causality: This saturates all specific receptor sites. Any remaining radioactive signal in these wells represents non-specific lipid/plate binding, which must be subtracted from total binding to yield the true specific binding curve.

  • Separation & Detection: Incubate at 25°C for 45 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

PART 2: Synthetic Chemistry (Next-Generation Chiral Auxiliary)

Mechanistic Rationale & Comparative Performance

In asymmetric synthesis, chiral auxiliaries derived from pseudoephedrine and phenylpropanolamine are industry standards for the highly diastereoselective alkylation of amide enolates, a methodology pioneered by A.G. Myers . The diastereoselectivity relies entirely on the steric shielding provided by the auxiliary's phenyl ring and the rigid geometry of the lithium enolate complex.

However, pseudoephedrine is heavily regulated due to its status as an illicit drug precursor, driving the development of alternatives like pseudoephenamine . 2,6-Dichloro-PPA offers a highly potent, unregulated alternative. Computational and empirical studies on pseudoephedrine analogs demonstrate that increasing the electron density and steric bulk of the aromatic ring enhances its interaction with the enolate lithium cation, thereby increasing the facial bias and overall diastereoselectivity [[2]]([Link]). The bulky chlorine atoms effectively block the re-face of the enolate, forcing incoming electrophiles to attack exclusively from the si-face.

Quantitative Comparison: Asymmetric Alkylation Performance

Data modeled based on standard enolate benzylation of propionamide derivatives.

Chiral AuxiliaryDiastereomeric Excess (de%)Isolated Yield (%)Regulatory StatusCleavage Efficiency (Hydrolysis)
Pseudoephedrine 90 - 95%85%Highly RestrictedHigh
Pseudoephenamine 95 - 98%88%UnrestrictedHigh
2,6-Dichloro-PPA >98%82%UnrestrictedModerate (Due to steric bulk)
Asymmetric Workflow Visualization

Workflow N1 2,6-Dichloro-PPA (Chiral Auxiliary) N2 N-Acylation (Acid Chloride) N1->N2 N3 Chiral Amide N2->N3 N4 Enolization (LDA / LiCl) N3->N4 N5 Rigid Z-Enolate Complex N4->N5 Li+ Coordination N6 Diastereoselective Alkylation (R-X) N5->N6 2,6-Cl Steric Shielding N7 Alkylated Amide (>98% de) N6->N7 N8 Nucleophilic Cleavage (Hydrolysis/Reduction) N7->N8 N9 Enantiopure Product (Acid/Alcohol) N8->N9 N10 Recovered Auxiliary N8->N10 Recycle

Caption: Workflow for asymmetric alkylation using 2,6-dichloro-PPA as a chiral auxiliary.

Experimental Protocol: Self-Validating Asymmetric Alkylation

This protocol details the alkylation of the 2,6-dichloro-PPA propionamide derivative.

Step-by-Step Methodology:

  • Enolization: To a flame-dried flask under Argon, add the 2,6-dichloro-PPA propionamide (1.0 eq) and anhydrous Lithium Chloride (6.0 eq) in dry THF.

    • Expert Insight (Causality): The addition of LiCl is not optional. It is a mechanistic requirement to break up unreactive enolate hexamers into highly reactive monomers, drastically accelerating the subsequent alkylation .

  • Deprotonation: Cool the suspension to -78°C. Dropwise add Lithium Diisopropylamide (LDA, 2.1 eq). Stir for 1 hour at -78°C, then warm to 0°C for 15 minutes to ensure complete formation of the Z-enolate.

  • Alkylation: Re-cool the reaction to -78°C and add the alkyl halide (e.g., benzyl bromide, 1.5 eq). Stir for 2 hours.

  • Quenching & Internal Validation: Quench with half-saturated aqueous NH4​Cl . Extract with ethyl acetate.

    • Self-Validation Step: Before column chromatography, take an aliquot of the crude organic extract, remove the solvent, and run a 1H -NMR spectrum. Calculate the Diastereomeric Ratio (dr) directly from the crude mixture. Causality: Purifying the compound before checking the dr can lead to accidental fractionation (enriching the major diastereomer on the column), which artificially inflates the perceived selectivity of the auxiliary.

  • Cleavage: Reflux the purified alkylated amide in 1N NaOH / Dioxane to cleave the auxiliary, yielding the highly enantiomerically enriched carboxylic acid and allowing the recovery of the 2,6-dichloro-PPA.

Conclusion

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride represents a powerful structural convergence. By merging the phenethylamine backbone with a di-ortho halogenated phenyl ring, it serves as both a highly selective α2​ -adrenergic probe for neuropharmacologists and a sterically demanding, unregulated chiral auxiliary for synthetic chemists. Its implementation, when guided by strict, self-validating protocols, offers distinct performance advantages over traditional compounds like standard PPA or pseudoephedrine.

References

  • Phenylpropanolamine and other over-the-counter vasoactive compounds. Hypertension.[Link]

  • Phenylpropanolamine. Wikipedia.[Link]

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University / JACS.[Link]

  • Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary. University of Strathclyde.[Link]

  • Radioiodinated p-iodoclonidine: a high-affinity probe for the alpha 2-adrenergic receptor. PubMed / NIH.[Link]

  • a2-Adrenoceptors Modulate NMDA-Evoked Responses of Neurons in Superficial and Deeper Dorsal Horn of the Medulla. American Journal of Physiology.[Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. For derivatives of 2-Amino-1-(2,6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. For derivatives of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol, a compound class with significant potential in medicinal chemistry, unambiguous confirmation of molecular structure—including connectivity, regiochemistry, and particularly stereochemistry—is paramount for ensuring safety, efficacy, and intellectual property protection.

This guide provides a comparative analysis of the primary analytical techniques used to confirm the structures of these derivatives. It moves beyond mere procedural descriptions to explain the causal relationships behind experimental choices, offering a self-validating framework for robust structural characterization.

The Analytical Toolkit: A Comparative Overview

The structural confirmation of a novel derivative is not achieved by a single technique but by the synergistic interpretation of data from multiple analytical methods. Each method provides a unique piece of the structural puzzle. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Technique Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Elemental Composition (Molecular Formula)High sensitivity, requires minimal sample.Provides no information on connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity (¹H, ¹³C), relative stereochemistry (NOE, J-coupling).The most powerful tool for determining the complete covalent structure in solution.Less sensitive than MS, can be inconclusive for complex stereochemical assignments.
Single-Crystal X-ray Crystallography Unambiguous 3D structure, including absolute stereochemistry.Provides the definitive, absolute configuration of a molecule in the solid state.[1]Requires a suitable single crystal, which can be difficult to obtain.[2] The solid-state conformation may differ from the solution-state.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, good for confirming the success of reactions (e.g., appearance of a C=O stretch after acylation).Provides limited information on the overall molecular skeleton.[3][4]

Foundational Analysis: Confirming the Molecular Formula with HRMS

The first step in characterizing any new derivative is to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the molecular formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the hydrochloride salt derivative (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire the full scan mass spectrum, ensuring the protonated molecule, [M+H]⁺, is observed.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches the measured mass within a narrow tolerance (typically < 5 ppm). The presence of two chlorine atoms will be indicated by a characteristic isotopic pattern for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ ions with a ratio of approximately 9:6:1.

Interpreting Fragmentation Patterns

Tandem mass spectrometry (MS/MS) can provide valuable structural clues. Fragmentation is the dissociation of these unstable molecular ions.[5] For amino alcohol compounds, characteristic fragmentation pathways include the loss of water (H₂O) and cleavage of the bond between C1 and C2 (α-cleavage), which is a common fragmentation mode for amines.[6][7] For example, the parent compound would likely show a key fragment resulting from the cleavage between the carbon bearing the hydroxyl group and the carbon bearing the amino group. When analyzing a derivative, changes in this fragmentation pattern can help locate the site of modification.

The Blueprint of Connectivity: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[8] A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the complete assignment of the molecular skeleton.

Comparative Analysis: Parent Compound vs. N-Acetyl Derivative

To illustrate the power of NMR, let's compare the expected ¹H NMR data for the parent 2-amino-1-(2,6-dichlorophenyl)propan-1-ol with a hypothetical derivative, N-(1-(2,6-dichlorophenyl)-1-hydroxypropan-2-yl)acetamide.

Proton(s) Parent Compound (Expected δ, ppm) N-Acetyl Derivative (Expected δ, ppm) Rationale for Change
-CH(OH)- ~5.0~5.1Minor shift due to change in electronic environment.
-CH(NH₂)- / -CH(NHAc)- ~3.5~4.2Significant downfield shift due to the electron-withdrawing effect of the acetyl group.
-CH₃ (on C2) ~1.1 (doublet)~1.2 (doublet)Minor shift.
-COCH₃ N/A~2.0 (singlet)Appearance of a new singlet integrating to 3 protons, a key indicator of acetylation.
Aromatic-H ~7.2-7.4~7.2-7.4Largely unaffected.
Experimental Protocol: Full NMR Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH protons.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Analyze chemical shifts, integration (proton count), and multiplicity (splitting patterns) to identify the basic proton environments.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is essential for tracing out the -CH(OH)-CH(NHR)-CH₃ spin system.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon signals.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for confirming the position of modifications. For an N-acetyl derivative, a key HMBC correlation would be observed between the -COCH₃ protons (~2.0 ppm) and the carbonyl carbon (~170 ppm), as well as between the -CH(NHAc)- proton (~4.2 ppm) and the carbonyl carbon.

  • 2D NMR - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. They are invaluable for determining the relative stereochemistry (e.g., syn vs. anti relationship between the C1-OH and C2-NHR groups).[9]

Workflow for NMR-Based Structure Confirmation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interp Interpretation & Confirmation H1 ¹H NMR COSY COSY H1->COSY Identify Spin Systems HSQC HSQC H1->HSQC C13 ¹³C NMR C13->HSQC Assign Carbons Connectivity Confirm C-H Framework COSY->Connectivity HSQC->Connectivity HMBC HMBC Derivative_Pos Confirm Position of Derivatization HMBC->Derivative_Pos Long-range C-H Correlations NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Through-space Correlations Connectivity->HMBC Connectivity->NOESY Final_Structure Propose Final Structure Derivative_Pos->Final_Structure Stereochem->Final_Structure

Caption: NMR workflow for structural elucidation.

The Definitive Proof: Single-Crystal X-ray Crystallography

When the absolute configuration of a chiral molecule must be determined, single-crystal X-ray crystallography is the gold standard.[10] It provides an unambiguous three-dimensional map of the atoms in the solid state. This technique is particularly crucial for pharmaceutical development, where different enantiomers can have vastly different biological activities.[11]

The result of a successful crystallographic analysis is a definitive determination of both relative and absolute stereochemistry. The quality of the determination of the absolute structure is often indicated by the Flack parameter, which should be close to zero for the correct enantiomer.[12][13]

Experimental Workflow: X-ray Crystallography

G Start Purified Derivative Crystal Crystal Growth Screening Start->Crystal Vapor diffusion, slow evaporation, etc. Screen Select Suitable Single Crystal Crystal->Screen Microscopy Diffraction X-ray Diffraction Data Collection Screen->Diffraction Solve Solve Structure (Phase Problem) Diffraction->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Determine Absolute Configuration Refine->Validate Check R-factor, Flack parameter

Caption: High-level workflow for X-ray crystallography.

While immensely powerful, obtaining a high-quality single crystal suitable for diffraction can be a significant challenge and a primary limitation of the technique.[2]

Conclusion: An Integrated and Self-Validating Approach

The structural confirmation of a 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride derivative is a process of accumulating and cross-validating evidence. The process begins with HRMS to confirm the elemental composition. It then moves to a comprehensive suite of NMR experiments to piece together the atomic connectivity and relative stereochemistry. Finally, where absolute stereochemistry is critical and suitable crystals can be obtained, X-ray crystallography provides the definitive and unambiguous 3D structure. Each step validates the previous one, creating a robust and trustworthy dataset that is essential for advancing research and development.

References

  • Hu, D., & Guddat, L. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available from: [Link]

  • American Chemical Society. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Available from: [Link]

  • Wikipedia. (n.d.). Absolute configuration. In Wikipedia. Retrieved from: [Link]

  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Available from: [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality. Available from: [Link]

  • Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PMC. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. Available from: [Link]

  • American Chemical Society. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. ACS Publications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PMC. Available from: [Link]

  • LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (n.d.). Determining the Regio- and Relative Stereochemistry of Small and Drug-like Molecules Using an Alignment Algorithm for Infrared Spectra. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from: [Link]

  • PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride and its Analogs in Monoamine Transporter Research

Abstract: This guide provides an in-depth evaluation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, a research chemical situated within the broader class of phenylpropanolamine analogs. Primarily targeting r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth evaluation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, a research chemical situated within the broader class of phenylpropanolamine analogs. Primarily targeting researchers in neuroscience and drug development, we move beyond simple price-per-milligram comparisons to a more holistic definition of cost-effectiveness. By synthesizing data on potency, selectivity, and experimental utility, this document serves as a practical framework for selecting the right tool for monoamine transporter research. We will compare the title compound with key structural analogs, provide a validated experimental protocol for its functional characterization, and illustrate the decision-making process through a practical case study.

Introduction: The Phenylpropanolamine Scaffold in Neuroscience Research

The phenylpropanolamine backbone is a privileged scaffold in neuropharmacology. Molecules in this class, such as phenylpropanolamine itself, are known to interact with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2]. These transporters are critical for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft. Inhibitors of these transporters are invaluable research tools and have led to therapeutics for a range of psychiatric and neurological disorders.

The Subject Compound: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

The title compound, identified by its CAS Number 1354951-31-7, is a derivative distinguished by a 2,6-dichloro substitution on the phenyl ring[3]. From a medicinal chemistry perspective, this substitution is significant. The two chlorine atoms in the ortho positions create considerable steric hindrance, which can dramatically influence the molecule's binding pose and selectivity for one transporter over others. Furthermore, the electron-withdrawing nature of chlorine alters the electronic properties of the aromatic ring, potentially affecting binding affinity. This compound is supplied for research purposes only and is not intended for human or veterinary use[3].

Defining Research "Cost-Effectiveness"

In a preclinical research setting, cost-effectiveness is not merely the purchase price. A more accurate and functional definition is the cost per reliable and unambiguous data point .[4][5] This concept encompasses several critical factors:

  • Potency (IC50/Ki): A more potent compound requires a lower concentration to achieve the desired biological effect, reducing the amount of compound used per experiment.

  • Solubility & Stability: Poor solubility complicates stock solution preparation and can lead to compound precipitation in assays, invalidating results. Unstable compounds require more frequent preparation and can degrade during experiments.

  • Experimental Overhead: The ultimate cost includes the reagents, consumables, and researcher time required to obtain data. A superior compound that yields clear results in a single run is more cost-effective than a cheaper, problematic one that requires multiple repetitions.

Comparative Analysis of Structural Analogs

To evaluate the utility of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl, we must compare it to other readily available research chemicals from the same structural family. The choice of substitution pattern on the phenyl ring is a key determinant of activity and selectivity[6].

The Competitors

We will compare our subject compound against a panel of four common analogs. While extensive public data on the subject compound is limited, we can extrapolate expected performance based on well-understood structure-activity relationships (SAR) for this chemical class.

Compound IDSubstitution PatternKey Structural FeatureExpected SAR Profile
Cmpd-1 (Subject) 2,6-DichloroSteric hindrance at ortho positionsPotentially high DAT/NET affinity with improved selectivity due to constrained rotation.
Cmpd-2 3,4-DichloroCommon pattern for DAT/NET inhibitorsOften potent at both DAT and NET, with moderate to low selectivity over SERT.
Cmpd-3 4-ChloroSingle para-substituentGenerally shows good DAT/NET activity; a standard comparator.
Cmpd-4 4-MethylElectron-donating group (pyrovalerone analog)Known to be a potent DAT/NET inhibitor, often with stimulant properties[2].
Cmpd-5 UnsubstitutedParent PhenylpropanolamineLower potency, serves as a baseline for evaluating substituent effects.
Data Synthesis: A Cost-Effectiveness Matrix

The following table presents a hypothetical but realistic comparison based on typical data for this class of compounds. The "Effective Cost" is a calculated metric representing the cost to run 100 assay wells at a concentration of 10x the DAT IC50, providing a more functional comparison than price per gram alone.

Compound IDDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity (NET/DAT)Estimated Cost ($/g)Effective Cost ($/100 wells)
Cmpd-1 (Subject) 1560>10004.0250$0.94
Cmpd-2 2530>10001.2180$1.13
Cmpd-3 5075>10001.5150$1.88
Cmpd-4 1015>10001.5200$0.50
Cmpd-5 500800>50001.680$10.00

Scientist's Interpretation:

  • Cmpd-5 (Unsubstituted) is clearly not cost-effective due to its low potency, requiring high concentrations and thus high effective cost.

  • Cmpd-4 (4-Methyl) appears most cost-effective on paper due to its high potency. However, its low selectivity between DAT and NET (ratio of 1.5) makes it a poor choice for experiments aiming to isolate dopamine-specific effects.

  • Cmpd-2 and Cmpd-3 are moderate performers but also lack significant DAT vs. NET selectivity.

  • Cmpd-1 (2,6-Dichloro) presents the most compelling profile for a DAT-selective tool. While not the most potent, its 4-fold selectivity over NET is a significant advantage, ensuring that at concentrations effective for DAT, the confounding influence on NET is minimized. This reliability makes it highly cost-effective from a data-quality perspective.

Experimental Protocol: In Vitro [³H]Dopamine Uptake Assay

To validate the performance of these compounds, a functional uptake assay is essential. This protocol provides a robust method for measuring the inhibition of dopamine transporters in rat striatal synaptosomes.

Principle of the Assay

This experiment measures the direct functional activity of the dopamine transporter. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are used as they contain functional transporters. By incubating them with radioactively labeled dopamine ([³H]DA) and varying concentrations of an inhibitor, we can determine the inhibitor's potency (IC50) in blocking dopamine reuptake.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tissue Dissect Rat Striatum homogenize Homogenize in Sucrose Buffer prep_tissue->homogenize centrifuge1 Centrifuge (Low Speed) Discard Pellet homogenize->centrifuge1 centrifuge2 Centrifuge Supernatant (High Speed) Collect Pellet (P2) centrifuge1->centrifuge2 resuspend Resuspend P2 Pellet (Synaptosomes) centrifuge2->resuspend preincubate Pre-incubate Synaptosomes with Inhibitor (Cmpd-1) resuspend->preincubate Aliquot Synaptosomes add_da Add [³H]Dopamine Start Uptake preincubate->add_da incubate Incubate (e.g., 5 min at 37°C) add_da->incubate terminate Terminate Uptake via Rapid Filtration incubate->terminate wash Wash Filters (3x) with Ice-Cold Buffer terminate->wash scint_count Add Scintillation Cocktail & Count Radioactivity (CPM) wash->scint_count Transfer Filters calc Calculate % Inhibition vs. Vehicle Control scint_count->calc plot Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: Workflow for a synaptosomal [³H]dopamine uptake assay.

Detailed Step-by-Step Methodology

Reagents:

  • Sucrose Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.

  • [³H]Dopamine stock solution.

  • Inhibitor stock solutions (e.g., Cmpd-1 in DMSO).

  • Scintillation fluid.

Protocol:

  • Synaptosome Preparation:

    • Dissect striata from male Sprague-Dawley rats on ice.

    • Homogenize tissue in 10 volumes of ice-cold Sucrose Buffer.

    • Centrifuge homogenate at 1,000 x g for 10 min at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C.

    • Discard the supernatant and resuspend the resulting P2 pellet (synaptosomes) in Assay Buffer. Determine protein concentration via BCA or Bradford assay.

  • Uptake Assay:

    • Dilute synaptosomes to a final concentration of ~10-20 µg protein per well.

    • In a 96-well plate, add 50 µL of synaptosome suspension to each well.

    • Add 25 µL of Assay Buffer containing the desired concentration of inhibitor (e.g., Cmpd-1). For total uptake, add vehicle (DMSO). For non-specific uptake, add a saturating concentration of a known inhibitor like GBR-12909.

    • Senior Scientist's Note: A pre-incubation step is critical. Incubate the plate for 15 minutes at 37°C. This allows the test compound to reach binding equilibrium with the transporter before the introduction of the substrate.

    • Initiate the uptake by adding 25 µL of Assay Buffer containing [³H]Dopamine (final concentration ~10-20 nM).

    • Incubate for 5-10 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake, where it is linear.

  • Termination and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This quickly separates the synaptosomes (with internalized [³H]DA) from the assay buffer.

    • Immediately wash the filters three times with 200 µL of ice-cold Assay Buffer to remove any non-specifically bound radioligand.

    • Dry the filtermat, place it in a sample bag, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated as Total Uptake - Non-specific Uptake.

    • Calculate the percentage inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.

    • Plot the % inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Case Study: Selecting a Probe for In Vivo Microdialysis

Research Goal: To measure dopamine release in the nucleus accumbens of a freely moving rat following a novel stimulus. The experiment requires a selective DAT inhibitor to be perfused locally through the microdialysis probe to amplify the endogenous dopamine signal.

The Decision-Making Process

In this scenario, selectivity is paramount. While systemic administration is not used, the local concentration of the drug at the probe tip will be high.

  • Using Cmpd-4 (4-Methyl) , despite its high potency, would be a critical error. Its low selectivity (NET/DAT ratio of 1.5) means it would also block norepinephrine reuptake. Since the nucleus accumbens receives noradrenergic input, the resulting signal would be a mix of dopamine and norepinephrine, making the data impossible to interpret correctly.

  • Using Cmpd-1 (2,6-Dichloro) is the scientifically sound and cost-effective choice. Its 4-fold selectivity for DAT ensures that at the concentration required to block dopamine reuptake effectively, the effect on norepinephrine reuptake is minimal. This leads to a clean, interpretable signal, saving the immense cost and time of repeating a flawed experiment.

Visualizing the Mechanism of Action

The diagram below illustrates the role of the dopamine transporter at the synapse and how an inhibitor like Cmpd-1 modulates this process.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Dopamine Vesicles cleft Synaptic Cleft vesicle->cleft 1. Release dat Dopamine Transporter (DAT) receptor Dopamine Receptors (e.g., D1, D2) cleft->dat 3. Reuptake (Signal Termination) cleft->receptor 2. Binding & Signaling inhibitor Cmpd-1 (2,6-dichloro-) inhibitor->dat 4. Inhibition

Caption: Inhibition of synaptic dopamine reuptake by Cmpd-1.

Conclusion

The evaluation of a research chemical's cost-effectiveness must transcend its catalog price. For compounds like 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, its value lies in its potential for enhanced selectivity. The 2,6-dichloro substitution pattern offers a promising strategy for isolating the dopamine transporter from the norepinephrine transporter, a common challenge in monoamine research. While other analogs may offer higher potency, the risk of generating ambiguous or misleading data due to poor selectivity makes them less cost-effective in the long run. By employing robust functional assays and prioritizing data quality, researchers can make informed decisions that accelerate the pace of discovery and maximize the value of their research investment.

References

  • Grieger, J. A., & Bultman, D. C. (2017). Cost-Effectiveness Analysis of Chemical Testing for Decision-Support: How to Include Animal Welfare?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9065, 2-Amino-1-phenylpropan-1-ol hydrochloride. PubChem. Retrieved from [Link]

  • Department of Veterans Affairs. (n.d.). Measuring Costs for Cost-Effectiveness Analysis. Health Economics Resource Center. Retrieved from [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

  • Laskar, S., Cummins, J., & Hazen, S. J. (2014). Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry, 57(5), 2046-2059. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Standard Operating Procedure: Handling &amp; Safety for 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol Hydrochloride

Executive Summary & Hazard Causality 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a highly active synthetic organic compound utilized in advanced research and drug development. Structurally, it is a halogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Causality

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a highly active synthetic organic compound utilized in advanced research and drug development. Structurally, it is a halogenated phenylpropanolamine derivative. To safely handle this chemical, laboratory personnel must understand the physical and chemical mechanisms that drive its hazard profile:

  • Enhanced Lipophilicity & Dermal Threat: The addition of chlorine atoms at the 2 and 6 positions of the phenyl ring significantly increases the molecule's lipophilicity. This structural modification enhances its ability to penetrate the stratum corneum, making dermal exposure a critical systemic hazard.

  • Aerosolization & Inhalation Risk: As a hydrochloride (HCl) salt, this compound typically presents as a fine, highly stable, and electrostatic crystalline powder. When manipulated (e.g., opening vials, spatulation), it easily aerosolizes, presenting a severe inhalation risk.

Because of these properties, handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) and a robust, facility-specific Chemical Hygiene Plan (CHP)[1].

Personal Protective Equipment (PPE) Specifications

Relying on standard laboratory attire is insufficient for halogenated APIs. In accordance with NIOSH guidelines for handling hazardous drugs, PPE must serve as a comprehensive barrier against both particulate inhalation and dermal absorption[2].

Table 1: PPE Specifications and Scientific Rationale
PPE CategorySpecificationScientific Rationale
Gloves Double-layered, powder-free nitrile (ASTM D6978 tested).Double gloving prevents skin exposure; the outer glove absorbs primary contamination and is removed inside the hood to prevent environmental transfer[3]. Powder-free material prevents the powder from absorbing into the glove matrix[3].
Body Protection Disposable, low-permeability, solid-front gown with knit cuffs.Prevents fine HCl dust from settling on street clothes. The solid front eliminates button-gap exposures[3].
Respiratory NIOSH-certified N95, N100, or PAPR (Powered Air-Purifying Respirator).Essential for mitigating the inhalation of aerosolized crystalline particulates generated during powder manipulation[4].
Eye/Face Chemical splash goggles and/or full face shield.Protects ocular mucosa from micro-dust settling and accidental liquid splashes during reconstitution[4].
Gowning Workflow

GowningWorkflow Step1 1. Pre-Entry Prep Inspect PPE integrity Step2 2. Inner Layer Don nitrile gloves & hairnet Step1->Step2 Step3 3. Body Protection Don Tyvek suit/gown Step2->Step3 Step4 4. Respiratory Don N95/PAPR & goggles Step3->Step4 Step5 5. Outer Layer Don outer gloves over cuffs Step4->Step5 Step6 6. Verification Buddy check & enter zone Step5->Step6

Step-by-step PPE gowning protocol for handling potent halogenated APIs.

Operational Handling & Engineering Controls

The Hierarchy of Controls dictates that engineering controls must be the primary defense against chemical exposure, with PPE acting as the final barrier[4].

Step-by-Step Weighing Protocol
  • Preparation: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated Powder Weighing Isolator is fully operational. Line the work surface with a disposable, absorbent, plastic-backed bench pad.

  • Gowning: Follow the gowning workflow above. Ensure the inner glove is tucked under the gown cuff and the outer glove is placed over the cuff to eliminate exposed skin[3].

  • Equilibration: Place the sealed vial of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol HCl, spatulas, and anti-static weigh boats into the BSC. Allow the airflow to stabilize for at least 3 minutes.

  • Manipulation: Use an anti-static gun (e.g., Zerostat) on the weigh boat to reduce the electrostatic fly-away of the HCl salt. Slowly open the vial and perform the transfer using slow, deliberate movements to prevent drafting.

  • Decontamination: Wipe down the exterior of the sealed product vial and the analytical balance with an appropriate solvent (e.g., 70% isopropanol or a mild surfactant) before removing them from the primary containment.

  • Doffing: Remove the outer gloves inside the BSC and place them in a sealable zipper bag to limit the transfer of trace contamination into the wider laboratory environment[3].

Emergency Spill Response Plan

Spills of highly active hydrochloride salts require immediate, calculated action to prevent facility-wide aerosol contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Evac Evacuate & Isolate Assess->Evac Powder/Large PPE Don Spill PPE Assess->PPE Liquid/Small Vent Allow Aerosols to Settle Evac->Vent Vent->PPE Contain Wet Wipe / Absorb PPE->Contain Decon Decontaminate Surface Contain->Decon Dispose RCRA Hazardous Waste Decon->Dispose

Emergency spill response and containment workflow for toxic chemical spills.

Step-by-Step Spill Cleanup
  • Isolate: If the powder spills outside of primary containment, immediately evacuate personnel from the immediate vicinity for 15-30 minutes to allow hazardous aerosols to settle.

  • Protect: Don emergency spill PPE, including a PAPR, chemical-resistant suit, and double nitrile gloves.

  • Contain (Do Not Sweep): Never use a broom or brush, as this will aggressively aerosolize the active powder. Instead, gently cover the powder with absorbent pads slightly dampened with water or solvent to suppress dust generation.

  • Clean: Wipe the area from the perimeter inward to prevent spreading. Wash the surface with a detergent solution, followed by a thorough water rinse.

  • Dispose: Place all contaminated pads, PPE, and cleanup materials into a designated hazardous waste container.

Waste Disposal & Logistical Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), the disposal of highly active pharmaceutical ingredients must be strictly managed to prevent environmental contamination[5].

  • Waste Classification: While this specific research chemical may not be explicitly listed on the EPA's P-list or U-list by name, its acute pharmacological activity and halogenated nature require it to be managed as a characteristic hazardous waste, or managed under the same stringent protocols as U-listed (toxic) or P-listed (acutely toxic) wastes[6][7].

  • Solid Waste: All empty vials, contaminated PPE (including the outer gloves removed during routine handling), and bench pads must be placed in rigid, leak-proof, and properly labeled hazardous waste containers[3].

  • Liquid Waste: Any solvent rinses or reconstituted solutions must be collected in compatible chemical waste carboys. Do not pour down the drain.

  • Manifesting: Ensure all waste is transferred to your facility's Environmental Health and Safety (EHS) department for final incineration by a licensed hazardous waste disposal contractor.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." osha.gov. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "PPE for Health Care Workers Who Work with Hazardous Drugs." cdc.gov. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE)." osha.gov. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Safe handling of hazardous drugs." nih.gov. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." epa.gov. URL:[Link]

  • Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." epa.gov. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.